2-Amino-4-(trifluoromethyl)nicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNBKIZJWCGTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227489-68-0 | |
| Record name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid: A Technical Guide for Chemical Researchers
The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Amino-4-(trifluoromethyl)nicotinic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth examination of a robust and scientifically sound pathway for its synthesis, tailored for researchers and professionals in drug development and chemical synthesis.
Introduction to Synthetic Strategy
The synthesis of this compound presents a unique set of challenges, primarily centered around the controlled functionalization of the pyridine ring. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups dictates the regioselectivity of subsequent reactions. A logical and efficient synthetic approach involves a multi-step process commencing with the construction of a suitably substituted pyridine ring, followed by sequential modifications to introduce the desired amino and carboxylic acid functionalities.
This guide will focus on a pathway that leverages the synthesis of a key intermediate, 2-chloro-4-(trifluoromethyl)nicotinic acid, followed by a nucleophilic aromatic substitution to install the amino group. This approach offers a reliable and scalable route to the target molecule.
Core Synthesis Pathway: From Halogenated Precursor to Final Product
The overall synthetic strategy can be visualized as a two-stage process:
-
Formation of the Halogenated Nicotinic Acid Backbone: Synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid.
-
Amination of the Pyridine Ring: Introduction of the amino group at the C2 position.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a multitude of approved therapeutics and promising clinical candidates. Among these, 2-Amino-4-(trifluoromethyl)nicotinic acid (CAS: 1227489-68-0) emerges as a particularly valuable building block. The strategic placement of an amino group, a carboxylic acid, and a trifluoromethyl moiety on the pyridine ring creates a trifecta of functionality. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the amino and carboxylic acid groups provide versatile handles for synthetic elaboration and critical points for modulating solubility and salt formation.[1]
This document serves as a comprehensive technical guide for researchers and drug development professionals. It moves beyond a simple datasheet to provide not only the available physicochemical data but also the robust experimental protocols required to generate this information in your own laboratory. Understanding these properties is not a mere academic exercise; it is the fundamental basis for rational formulation design, pharmacokinetic optimization, and ultimately, the successful progression of a new chemical entity from the bench to the clinic.[2] The following sections are designed to empower you with both the data and the methodology to fully characterize this important synthetic intermediate.
Molecular Identity and Core Physicochemical Parameters
This compound is a substituted pyridinecarboxylic acid. Its unique substitution pattern dictates its chemical behavior, influencing everything from its solubility profile to its crystalline structure.
| Property | Value / Description | Source |
| IUPAC Name | 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | - |
| Synonyms | 2-amino-4-(trifluoromethyl)-3-pyridinecarboxylic acid | [3] |
| CAS Number | 1227489-68-0 | [3] |
| Molecular Formula | C₇H₅F₃N₂O₂ | - |
| Molecular Weight | 206.12 g/mol | [3] |
| Calculated LogP | 1.31 | [3] |
| Calculated Polar Surface Area (PSA) | 76.94 Ų | [3] |
| Melting Point | Data not publicly available. Expected to be a crystalline solid with a relatively high melting point (>150 °C), influenced by intermolecular hydrogen bonding. Thermal analysis is required for an experimental value. | [3] |
| Boiling Point | Data not publicly available. Expected to decompose prior to boiling at atmospheric pressure. | [3] |
| Aqueous Solubility | Data not publicly available. Expected to exhibit significant pH-dependent solubility due to the presence of both an acidic (carboxylic acid) and a basic (amino) group. Experimental determination is essential. | - |
| pKa Values | Data not publicly available. Estimated pKa₁ (carboxylic acid) ≈ 2.5-4.5; Estimated pKa₂ (pyridinium ion) ≈ 3.5-5.5. The electron-withdrawing trifluoromethyl group will lower both pKa values relative to unsubstituted nicotinic acid. Experimental determination is required. | [4] |
Ionization Behavior (pKa) and its Critical Role
The ionization state of an active pharmaceutical ingredient (API) is a paramount factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, two key ionization events are anticipated: the deprotonation of the carboxylic acid and the protonation of the pyridine ring nitrogen. The amino group is expected to be a much weaker base and is less likely to be protonated under physiological conditions.
The interplay between the acidic carboxylic group and the basic pyridine nitrogen makes this molecule zwitterionic in a specific pH range. Understanding the pKa values is therefore non-negotiable for predicting its behavior in the gastrointestinal tract and in formulation buffers.
Caption: Predicted ionization states of this compound across a pH range.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining the ionization constants of an API.[5] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which 50% of the functional group is ionized, identified from the inflection points of the titration curve.[6]
Methodology:
-
Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using 0.15 M KCl.[5]
-
Titration - Leg 1 (Base Titration):
-
Acidify the sample solution to ~pH 2.0 with 0.1 M HCl.
-
Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).
-
Continue the titration until ~pH 12.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (dpH/dV) to precisely identify the equivalence points (maxima in the derivative curve).
-
The pKa of the most acidic group (the carboxylic acid) is determined from the pH at the half-equivalence point of the first buffer region.
-
-
Causality and Trustworthiness: Performing a minimum of three replicate titrations is crucial for ensuring the reliability of the results.[5] The standard deviation of the pKa values should be calculated. This self-validating system ensures that the observed values are reproducible and not artifacts of a single experiment.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile: The Gateway to Bioavailability
Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is present.[2] For an orally administered drug, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. The pH-dependent solubility of this compound must be thoroughly characterized across the physiological pH range of the gastrointestinal tract (pH 1.2 - 6.8).[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[2] This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[1][7]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[7]
-
Sample Addition: Add an amount of this compound to each buffer solution that is well in excess of its expected solubility. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Place the sealed vials in a shaking water bath or incubator maintained at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A time-point study should be conducted initially to confirm that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved API from the solid material, typically by centrifugation (e.g., 15 minutes at >10,000 rpm) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the API in the clear filtrate using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Causality and Trustworthiness: The experiment must be performed in at least triplicate at each pH condition.[7] The presence of undissolved solid at the end of the experiment is a critical visual confirmation that a saturated solution was achieved. The use of a validated HPLC method ensures that the measured concentration is accurate and not influenced by potential degradation products.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Thermal Properties and Solid-State Characterization
The solid-state properties of an API, including its melting point, crystallinity, and potential for polymorphism, are critical quality attributes that can impact stability, dissolution rate, and manufacturability.
Experimental Protocol: Thermal Analysis by DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful complementary techniques for characterizing the thermal behavior of a material.[8]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (as an endothermic peak) and identify other thermal events like polymorphic transitions.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate DSC or TGA pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Thermal Program: Heat the sample under a controlled nitrogen purge (e.g., 40 mL/min) at a constant heating rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 350 °C).[9]
-
Data Analysis:
-
DSC Thermogram: The melting point is determined as the onset temperature of the sharp endothermic peak. The shape and temperature of the peak provide information about the sample's purity and crystallinity.
-
TGA Thermogram: The onset of significant mass loss indicates the beginning of thermal decomposition.
-
-
Causality and Trustworthiness: Running the analysis at different heating rates can reveal kinetic processes like polymorphic transitions.[10] The combination of DSC (detecting thermal events) and TGA (detecting mass loss) allows for unambiguous differentiation between melting and decomposition, ensuring an accurate interpretation of the material's thermal stability.
References
- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. who.int [who.int]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Navigating the Landscape of Trifluoromethyl-Substituted Nicotinic Acids: A Guide for Researchers
To the valued research community,
In the pursuit of novel therapeutics and advanced materials, the specific arrangement of functional groups on a molecule is of paramount importance. This guide was intended to provide an in-depth technical overview of 2-Amino-4-(trifluoromethyl)nicotinic acid . However, an exhaustive search of chemical supplier databases and scientific literature has revealed that this specific isomer is not readily commercially available and does not have a registered CAS number at this time. This suggests that it may be a novel compound or one that is not in common circulation.
This document serves to provide clarity on the available, closely related isomers, which may serve as viable alternatives in your research endeavors. We will delve into the identification and sourcing of these compounds, offering a comparative overview to aid in your experimental design.
The Challenge of Isomeric Specificity
Our investigation into "this compound" consistently led to several commercially available, yet structurally distinct, isomers. It is crucial for researchers to recognize these differences, as the position of the amino and trifluoromethyl groups on the pyridine ring will significantly influence the molecule's chemical reactivity, biological activity, and physical properties.
The following sections detail the key identifiers and suppliers for prominent, related nicotinic acid derivatives.
Available Isomers and Their Identification
For researchers working in drug discovery and material science, having the correct starting material is a critical first step. Below is a summary of related compounds, their Chemical Abstracts Service (CAS) numbers, and key molecular information.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 | C₇H₄F₃NO₂ | 191.11 |
| 2-Amino-5-(trifluoromethyl)nicotinic acid | 944900-39-4 | C₇H₅F₃N₂O₂ | 206.12 |
| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | 1040681-74-0 | C₇H₃F₄NO₂ | 209.10 |
This table provides a quick reference for distinguishing between these structurally similar molecules. The distinct CAS numbers are the definitive identifiers for each unique chemical entity.
Sourcing and Procurement of Related Compounds
Securing high-purity reagents is a cornerstone of reproducible research. The following suppliers are reputable sources for the aforementioned nicotinic acid derivatives. We recommend consulting with them directly for the most current information on availability, purity, and pricing.
| Compound Name | Supplier(s) |
| 4-(Trifluoromethyl)nicotinic acid | BLD Pharm[1], ChemScene |
| 2-Amino-5-(trifluoromethyl)nicotinic acid | Sigma-Aldrich |
| 2-Fluoro-4-(trifluoromethyl)nicotinic acid | Fisher Scientific[2], Thermo Fisher Scientific[3] |
Note: Supplier availability may vary by region and is subject to change. Always verify the product specifications and purity before purchase.
Proposed Experimental Workflow: A General Approach
While a specific protocol for the requested "this compound" cannot be provided due to its apparent lack of commercial availability, a general workflow for the utilization of similar nicotinic acid derivatives in a medicinal chemistry context is outlined below. This workflow illustrates a common path from a starting material to a potential drug candidate.
Step-by-Step Methodology for Amide Synthesis (General Protocol)
-
Reagent Preparation : Dissolve the selected nicotinic acid derivative (e.g., 4-(Trifluoromethyl)nicotinic acid) in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Carboxylic Acid Activation :
-
Method A (Acid Chloride Formation) : Add thionyl chloride (SOCl₂) dropwise to the solution at 0°C and then warm to reflux until the reaction is complete (monitored by TLC or LC-MS). Remove the excess SOCl₂ under reduced pressure.
-
Method B (Peptide Coupling) : Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like Hydroxybenzotriazole (HOBt) to the solution.
-
-
Amine Addition : To the activated carboxylic acid, add a solution of the desired amine and a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) at 0°C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir until completion.
-
Work-up : Quench the reaction with water or a mild aqueous acid/base. Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired amide.
-
Analysis : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
While the specific compound This compound appears to be a novel or currently unavailable chemical entity, the landscape of trifluoromethyl-substituted nicotinic acids offers a rich field for exploration. The commercially available isomers discussed in this guide provide a solid foundation for research in medicinal chemistry and materials science.
It is our recommendation that researchers interested in the specific properties of "this compound" consider a custom synthesis route. Collaboration with a specialized contract research organization (CRO) could facilitate the production of this novel compound, opening new avenues for discovery.
We trust this guide provides valuable insights and practical information for your research endeavors. As new compounds become available, we will continue to update our resources to serve the scientific community.
References
A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2-Amino-4-(trifluoromethyl)nicotinic-Acid
Introduction
2-Amino-4-(trifluoromethyl)nicotinic acid, with the molecular formula C₇H₅F₃N₂O₂, is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural complexity, featuring an aromatic pyridine ring modified with an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid moiety, makes it a valuable building block for synthesizing novel pharmaceutical and agrochemical agents. The precise arrangement of these functional groups imparts unique chemical properties that are leveraged in the design of targeted therapeutics.
The unambiguous confirmation of the molecular structure and purity of such compounds is a cornerstone of chemical research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned application scientist, ensuring a blend of theoretical knowledge and practical insight for professionals in the field.
Molecular-Structure-and-Atom-Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with standardized atom numbering for NMR analysis, is presented below.
Caption: Molecular structure of this compound with atom numbering.
1.-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed picture of its atomic connectivity and chemical environment.
¹H-NMR-Analysis-(Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons.
-
Aromatic Protons (H5, H6): Two signals are expected in the aromatic region. H5 is expected to be downfield due to the anisotropic effect of the adjacent carboxylic acid and the influence of the CF₃ group. H6, being adjacent to the nitrogen atom, will also be in the downfield region. These two protons will likely appear as doublets due to coupling with each other.
-
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on the solvent, concentration, and temperature.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a significant downfield shift (>10 ppm), characteristic of carboxylic acid protons.[2]
Table-1:-Predicted-¹H-NMR-Spectral-Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 7.5 - 8.0 | Doublet (d) | ~5-7 |
| H6 | 8.0 - 8.5 | Doublet (d) | ~5-7 |
| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | N/A |
| -COOH | > 12.0 | Broad Singlet (br s) | N/A |
| Note: Predictions are based on analogous structures and standard chemical shift values. The use of DMSO-d₆ as a solvent is assumed, which helps in observing labile protons like -NH₂ and -COOH. |
¹³C-NMR-Analysis-(Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule, plus the carbon of the trifluoromethyl group.
-
Aromatic Carbons (C2-C6): Five signals are expected. C2 and C4 will be significantly influenced by the amino and trifluoromethyl groups, respectively. C3 will carry the carboxylic acid group.
-
Carboxylic Carbon (C7): This signal will appear in the typical downfield region for carboxylic acids (160-180 ppm).
-
Trifluoromethyl Carbon (C8): The CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
Table-2:-Predicted-¹³C-NMR-Spectral-Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C2 | 155 - 165 | Singlet |
| C3 | 110 - 120 | Singlet |
| C4 | 135 - 145 | Quartet (q) |
| C5 | 115 - 125 | Singlet |
| C6 | 145 - 155 | Singlet |
| C7 (-COOH) | 165 - 175 | Singlet |
| C8 (-CF₃) | 120 - 130 | Quartet (q) |
| Note: The chemical shift of C4 will be split into a quartet due to two-bond C-F coupling, and C8 will show a strong one-bond C-F coupling. |
¹⁹F-NMR-Analysis
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF₃ Group: A singlet is expected in the range of -60 to -70 ppm, which is characteristic of a CF₃ group attached to an aromatic ring. The exact chemical shift can provide information about the electronic environment of the ring.[3]
Experimental-Protocol:-NMR-Data-Acquisition
The following methodology ensures high-quality NMR data acquisition.[4]
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 250 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: ≥1024.
-
-
Caption: Workflow for NMR spectroscopic analysis.
2.-Infrared-(IR)-Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to its amino, carboxylic acid, trifluoromethyl, and aromatic pyridine moieties.
Interpretation-of-Key-IR-Bands
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.
-
N-H Stretch (Amine): Two medium-intensity sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1450-1620 cm⁻¹ region.
-
C-F Stretches (Trifluoromethyl): Very strong and characteristic absorption bands are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹, due to the C-F stretching vibrations.
Table-3:-Characteristic-IR-Absorption-Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |
| Trifluoromethyl | C-F Stretch | 1100 - 1300 | Very Strong |
Experimental-Protocol:-IR-Data-Acquisition-(ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
3.-Mass-Spectrometry-(MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Interpretation-of-Mass-Spectrum
The molecular formula C₇H₅F₃N₂O₂ corresponds to a monoisotopic mass of 206.0303 Da.
-
Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak will be observed at m/z corresponding to this exact mass. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 207.0381 or the deprotonated molecule [M-H]⁻ at m/z 205.0227 would be expected, depending on the ionization mode.
-
Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) via decarboxylation.
-
Loss of the •CF₃ radical (69 Da).
-
Cleavage of the entire carboxylic acid group (-COOH, 45 Da).
-
Table-4:-Predicted-Mass-Spectrometry-Data-(ESI+)
| m/z (Da) | Ion Formula | Description |
| 207.0381 | [C₇H₆F₃N₂O₂]⁺ | Protonated Molecule [M+H]⁺ |
| 189.0275 | [C₇H₄F₃N₂O]⁺ | Loss of H₂O from [M+H]⁺ |
| 163.0429 | [C₆H₆F₃N₂]⁺ | Loss of CO₂ from [M+H]⁺ |
| 138.0375 | [C₇H₆N₂O₂]⁺ | Loss of •CF₃ from [M+H]⁺ |
Experimental-Protocol:-MS-Data-Acquisition-(ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters:
-
Mode: ESI Positive or Negative.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizing Gas (N₂): Set to an appropriate flow rate to ensure stable spray.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation data, perform MS/MS analysis by selecting the parent ion of interest.
Integrated-Analytical-Workflow
The complete and confident characterization of this compound relies on the synergistic use of all three spectroscopic techniques.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-(trifluoromethyl)nicotinic acid
Authored by a Senior Application Scientist
This guide provides a detailed technical analysis of the molecular structure and conformational preferences of 2-Amino-4-(trifluoromethyl)nicotinic acid, a molecule of significant interest in the fields of medicinal chemistry and drug development. By integrating experimental data from closely related analogues and established principles of computational chemistry, we will explore the key structural features that dictate its physicochemical and biological properties.
Introduction: The Significance of Fluorinated Nicotinic Acids
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in numerous biological processes and pharmaceutical agents.[1][2] The introduction of fluorine-containing substituents, such as a trifluoromethyl (CF3) group, can dramatically alter the parent molecule's properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the carboxylic acid, modulate the basicity of the pyridine nitrogen, and enhance metabolic stability and membrane permeability.[3] These modifications are crucial for optimizing drug candidates. This compound is a key building block in the synthesis of various bioactive compounds, including insecticides like flonicamid.[4] A thorough understanding of its three-dimensional structure and conformational dynamics is therefore paramount for rational drug design and development.
Molecular Structure and Stereoelectronic Properties
The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 4-position.
Insights from Analog Crystal Structures
While a crystal structure for this compound is not publicly available, the crystal structure of the closely related 4-(trifluoromethyl)nicotinic acid provides valuable insights into the bond lengths, angles, and potential intermolecular interactions. In this analog, the pyridine ring is essentially planar, and the carboxylic acid group is twisted relative to the ring. The trifluoromethyl group exhibits C-F bond lengths and F-C-F bond angles typical for this substituent.
Intramolecular Hydrogen Bonding and Conformational Locks
A key feature of this compound is the potential for a strong intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the carboxylic acid at the 3-position. This interaction can create a pseudo-six-membered ring, significantly restricting the rotational freedom of both substituents and favoring a planar conformation of this molecular fragment. Such intramolecular hydrogen bonds are known to stabilize the cis conformation of amide bonds in similar structures, which can be critical for receptor binding.[5]
Conformational Analysis: Unveiling the 3D Landscape
The overall conformation of this compound is primarily determined by the rotational barriers around the C3-C(O)OH and C4-CF3 single bonds.
Carboxylic Acid Orientation
The orientation of the carboxylic acid group is influenced by a balance of steric and electronic effects. The aforementioned intramolecular hydrogen bond with the 2-amino group is a powerful conformational determinant. In the absence of this interaction, steric hindrance between the carboxylic acid and the substituents at the 2 and 4 positions would play a more dominant role.
Trifluoromethyl Group Rotation
The trifluoromethyl group is expected to be relatively free to rotate around the C4-CF3 bond. However, there may be a slight preference for a staggered conformation relative to the pyridine ring to minimize steric clashes with the adjacent hydrogen atom at the 5-position.
The interplay of these factors results in a conformational landscape with a few low-energy states that the molecule is likely to populate in solution and in biological systems.[6]
Experimental and Computational Methodologies for Structural Elucidation
A combination of spectroscopic and computational techniques is essential for a comprehensive understanding of the structure and conformation of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide information about the chemical environment of the protons on the pyridine ring and the amino group.
-
¹³C NMR would reveal the carbon skeleton and the electronic effects of the substituents.
-
¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.[7]
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group. The positions of these bands can provide clues about the extent of hydrogen bonding.[8]
Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.
Computational Modeling
Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for predicting the minimum energy conformations, rotational barriers, and spectroscopic properties of molecules. A conformational search followed by geometry optimization at a suitable level of theory (e.g., B3LYP/6-31G*) can provide detailed insights into the preferred three-dimensional structures.
Step-by-Step Experimental and Computational Protocols
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (approximately 0-12 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 0-200 ppm.
-
A longer acquisition time and a greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse, proton-decoupled experiment.
-
Center the spectral width around -60 to -70 ppm, which is typical for trifluoromethyl groups.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and peak multiplicities to assign the signals to the respective nuclei.
Protocol for Computational Conformational Analysis
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software package.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify low-energy conformers. The dihedral angles around the C3-C(O)OH and C4-CF3 bonds should be systematically rotated.
-
Geometry Optimization: Subject the identified low-energy conformers to full geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
-
Analysis: Analyze the relative energies of the conformers, key dihedral angles, bond lengths, and the nature of any intramolecular hydrogen bonds.
Visualizations
Caption: Key functional groups on the pyridine scaffold.
Caption: Integrated workflow for structural determination.
Quantitative Data Summary
| Parameter | Predicted Value/Range | Source/Method |
| Molecular Weight | 220.14 g/mol | Calculated |
| ¹⁹F NMR Chemical Shift | -60 to -70 ppm | Predicted from analogs[7] |
| C=O Stretch (IR) | 1680-1720 cm⁻¹ | Predicted |
| N-H Stretch (IR) | 3300-3500 cm⁻¹ | Predicted |
Conclusion
The molecular structure and conformational preferences of this compound are governed by a complex interplay of steric and electronic factors, with intramolecular hydrogen bonding playing a crucial role. While direct experimental structural data is limited, a comprehensive understanding can be achieved through the combined application of spectroscopic techniques and computational modeling. The insights gained from such analyses are invaluable for the rational design of novel therapeutics and agrochemicals based on this important molecular scaffold.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]
- 4. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.com [ijpsr.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
An In-Depth Technical Guide to the Solubility of 2-Amino-4-(trifluoromethyl)nicotinic Acid in Organic Solvents
A Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey through drug discovery and development. From synthesis and purification to formulation and bioavailability, understanding and quantifying solubility is paramount. This technical guide provides a comprehensive framework for approaching the solubility of 2-Amino-4-(trifluoromethyl)nicotinic acid, a compound of interest in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this guide focuses on the foundational principles, predictive insights, and detailed experimental methodologies required to characterize its solubility profile. We will delve into the structural and electronic factors likely to govern its behavior, present a gold-standard experimental protocol for solubility determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical and scientifically rigorous resource for researchers, enabling them to systematically evaluate the solubility of this compound and other novel chemical entities.
Introduction: The Central Role of Solubility in Pharmaceutical Sciences
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For drug candidates, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for various stages of development, including:
-
Synthesis and Purification: The selection of appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of an API.[1][2]
-
Formulation Development: The ability to dissolve a drug in a suitable solvent system is fundamental to creating various dosage forms, from oral solutions to injectables.
-
Analytical Method Development: Accurate quantification of an API often requires its dissolution in a solvent compatible with analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Poor solubility can lead to significant challenges, including low bioavailability, difficulty in formulation, and unreliable in-vitro testing results.[3] Therefore, a thorough understanding and early assessment of a compound's solubility profile are critical for mitigating risks and accelerating the drug development timeline.[4]
Physicochemical Profile of this compound: A Predictive Analysis
While specific experimental data for this compound is not widely available, we can infer its likely solubility characteristics by examining its structural features and comparing it to related compounds.
Molecular Structure:
This compound is a derivative of nicotinic acid (Vitamin B3) and possesses several key functional groups that will dictate its interactions with various solvents:
-
Pyridine Ring: A heterocyclic aromatic ring that can engage in π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor.
-
Amino Group (-NH2): A basic group that is also a potent hydrogen bond donor.
-
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and lipophilic group that can influence the acidity of the carboxylic acid and the basicity of the amino group, as well as contribute to the molecule's overall lipophilicity.[5]
The presence of both acidic (carboxylic acid) and basic (amino group) functionalities suggests that this compound is an amphoteric molecule. In organic solvents, it is expected to exist predominantly in its neutral form, whereas in aqueous solutions, its ionization state would be pH-dependent.[6]
Expected Solubility Behavior:
Based on its structure, we can anticipate the following solubility trends:
-
Polar Protic Solvents (e.g., alcohols, water): The carboxylic acid and amino groups will facilitate strong hydrogen bonding with protic solvents. Therefore, moderate to good solubility is expected in solvents like methanol, ethanol, and water. The presence of the trifluoromethyl group may slightly reduce solubility in highly polar solvents compared to unsubstituted nicotinic acid.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and can effectively solvate the carboxylic acid and amino groups. High solubility is generally observed for nicotinic acid and its derivatives in these solvents.[1][7] Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which may result in lower solubility compared to DMSO and DMF.[2]
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the carboxylic acid and amino groups, the solubility of this compound is expected to be very low in nonpolar solvents.
The interplay between the hydrogen bonding capacity of the amino and carboxylic acid groups and the lipophilicity of the trifluoromethyl-substituted pyridine ring will ultimately determine the solubility in a given solvent.
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[8] This method measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[3][4][9]
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, toluene) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the minimum required shaking time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the calibration range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) |
| Methanol | Polar Protic | 32.7 | [Hypothetical Value] |
| Ethanol | Polar Protic | 24.5 | [Hypothetical Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Hypothetical Value] |
| Acetonitrile | Polar Aprotic | 37.5 | [Hypothetical Value] |
| Ethyl Acetate | Moderately Polar | 6.0 | [Hypothetical Value] |
| Toluene | Nonpolar | 2.4 | [Hypothetical Value] |
| Hexane | Nonpolar | 1.9 | [Hypothetical Value] |
Interpretation of Results:
The solubility data should be analyzed in the context of solvent properties and the molecular structure of this compound.
-
Polarity and Hydrogen Bonding: A correlation between solubility and solvent polarity (as indicated by the dielectric constant) and hydrogen bonding capacity is expected. Higher solubility in polar protic and aprotic solvents would confirm the dominant role of the carboxylic acid and amino groups in the dissolution process.
-
Lipophilicity: The low solubility in nonpolar solvents would highlight the overall polar nature of the molecule, despite the presence of the lipophilic trifluoromethyl group.
-
Predictive Models: While beyond the scope of this guide to implement, the experimental data can be used to validate or refine in-silico solubility prediction models.[10][11][12][13]
Conclusion
While direct, quantitative solubility data for this compound in organic solvents is not readily found in public literature, a robust framework exists for its systematic determination and interpretation. By understanding the physicochemical contributions of its functional groups, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol provided in this guide offers a reliable method for generating high-quality solubility data. This information is invaluable for guiding decisions in synthesis, purification, formulation, and overall drug development, ultimately contributing to the successful progression of new chemical entities from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]
- 6. refp.cohlife.org [refp.cohlife.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. enamine.net [enamine.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 11. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-4-(trifluoromethyl)nicotinic Acid
Executive Summary
2-Amino-4-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its structural complexity, featuring a nucleophilic amino group, an electron-withdrawing trifluoromethyl moiety, and a carboxylic acid function, presents both unique challenges and synthetic opportunities. This technical guide provides an in-depth analysis of the chemical reactivity centered on the C2-amino group. We will explore the electronic factors governing its reactivity and detail key transformations including N-acylation, N-alkylation, diazotization, and synthetically crucial cyclization reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures and novel chemical entities.
Introduction: A Scaffold of Strategic Importance
The 2-aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for aniline, while offering improved metabolic stability and distinct physicochemical properties, makes it a cornerstone of modern drug design. The title compound, this compound, is a particularly valuable synthon. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability.[2] This guide dissects the reactivity of the key amino functional group, providing a framework for its strategic manipulation in complex synthesis.
Electronic Profile: Understanding the Modulated Reactivity
The reactivity of the amino group in this compound is not analogous to that of simple 2-aminopyridine. Its nucleophilicity is significantly modulated by the electronic effects of the other ring substituents.
-
Trifluoromethyl Group (-CF3): Positioned at C4, this powerful electron-withdrawing group reduces the electron density of the entire pyridine ring through a strong negative inductive effect (-I). This deactivation decreases the basicity and nucleophilicity of the exocyclic amino group at C2.
-
Carboxylic Acid Group (-COOH): The C3-carboxylic acid is also electron-withdrawing and can engage in intramolecular hydrogen bonding with the C2-amino group, further reducing its availability for reactions. In the presence of a base, it will be deprotonated to the carboxylate, which can complicate certain reaction pathways.
This unique electronic landscape dictates the choice of reagents and reaction conditions required for successful chemical transformations.
Key Transformations of the Amino Group
The strategic modification of the amino group is central to elaborating the this compound scaffold into more complex target molecules.
N-Acylation
N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in bioactive molecules.[3] This reaction proceeds via nucleophilic attack of the amino group on an activated carbonyl compound.
Causality Behind Experimental Choices:
-
Acylating Agents: Acyl chlorides and anhydrides are common, highly reactive choices.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[4]
-
Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
-
Consideration: Due to the reduced nucleophilicity of the amino group, slightly elevated temperatures or longer reaction times may be necessary compared to more electron-rich anilines.
| Reagent Class | Example | Base | Typical Conditions |
| Acyl Chloride | Benzoyl Chloride | Triethylamine (Et3N) | DCM, 0 °C to RT |
| Anhydride | Acetic Anhydride | Pyridine | Pyridine (solvent), RT |
| Carboxylic Acid | Benzoic Acid | EDC, HOBt | DMF, RT |
Table 1: Common Conditions for N-Acylation.
N-Alkylation
Introducing alkyl groups on the nitrogen atom is critical for tuning solubility, lipophilicity, and biological activity. Direct alkylation with alkyl halides can be challenging due to the risk of over-alkylation.[5] Reductive amination offers a more controlled approach for mono-alkylation.[6]
Causality Behind Experimental Choices:
-
Reductive Amination: This two-step, one-pot process involves the initial formation of a Schiff base (iminium ion) between the amine and an aldehyde or ketone, followed by in-situ reduction.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of acidic conditions required for iminium formation, and selective for the iminium ion over the carbonyl starting material. Sodium borohydride can also be used, but typically requires separate imine formation first.[6]
-
Solvent: Dichloroethane (DCE) or methanol are common solvents that effectively solubilize the reactants.
Diazotization and Sandmeyer Reactions
Diazotization converts the primary amino group into a diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles.[7][8] This opens a gateway to installing functionalities that are difficult to introduce by other means. The Sandmeyer reaction, which uses copper(I) salts, is a classic and reliable method for introducing halides or a cyano group.[9][10]
Causality Behind Experimental Choices:
-
Diazotization: The amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely, especially to the corresponding phenol.[11]
-
Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of the appropriate copper(I) salt (CuCl, CuBr, CuCN). The copper(I) species catalyzes the substitution via a radical-nucleophilic aromatic substitution mechanism.[9]
Intramolecular Cyclization: Building Fused Heterocycles
The juxtaposition of the C2-amino and C3-carboxylic acid groups makes this molecule an ideal precursor for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones. These scaffolds are of high interest in drug discovery.[12] The reaction typically involves condensation of the amino group with a one-carbon electrophile, followed by intramolecular cyclization onto the activated carboxylic acid moiety.
Causality Behind Experimental Choices:
-
Activation: The carboxylic acid often requires activation, for example, by converting it to an ester or acyl chloride, to facilitate the final ring-closing step.
-
Reaction Conditions: A common strategy involves heating the aminonicotinic acid with a reagent like formamide or a triethyl orthoformate/acetic anhydride mixture. This forms an intermediate amidine or formimidate which then undergoes thermal cyclization.
This transformation is particularly powerful as it rapidly builds molecular complexity from the readily available starting material.
Detailed Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform optimization based on their specific substrate and desired outcome.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: General Procedure for Diazotization-Sandmeyer Bromination
-
Diazonium Salt Formation: Dissolve this compound (1.0 eq) in a mixture of 48% HBr and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C. Stir for 30 minutes at 0 °C.
-
Catalyst Preparation: In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Sandmeyer Reaction: Add the cold diazonium salt solution portion-wise to the stirred CuBr solution. Nitrogen gas evolution should be observed.[11]
-
Reaction Completion: After the addition is complete, warm the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up & Isolation: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the 2-bromo-4-(trifluoromethyl)nicotinic acid.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. While the nucleophilicity of its C2-amino group is tempered by the strong electron-withdrawing substituents on the pyridine ring, this feature can be harnessed for controlled and selective transformations. A thorough understanding of the electronic factors at play allows chemists to select appropriate conditions for a range of high-value reactions, including N-acylation, N-alkylation, diazotization, and intramolecular cyclizations. The methodologies and insights provided in this guide serve as a foundation for the innovative application of this scaffold in the development of next-generation pharmaceuticals and agrochemicals.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Strategic Incorporation of the Trifluoromethyl Group in Nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The strategic modification of this core through the introduction of specific functional groups is a cornerstone of modern drug design, aimed at optimizing pharmacokinetic and pharmacodynamic profiles.[3] Among these, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful moiety. Its distinct electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and target binding affinity.[4][5] This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in the design and function of nicotinic acid derivatives, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the physicochemical impact of the CF₃ group, delve into synthetic methodologies, and examine its influence on pharmacological activity, with a particular focus on the modulation of nicotinic acetylcholine receptors (nAChRs).
Physicochemical Impact of the Trifluoromethyl Group on the Nicotinic Acid Scaffold
The introduction of a CF₃ group to the nicotinic acid ring is a deliberate strategy to modulate its drug-like properties. This modification is far from a simple substitution; it fundamentally alters the electronic and physical nature of the molecule.
Enhanced Lipophilicity
Lipophilicity, often quantified as LogP or LogD, is a critical parameter that governs a drug's absorption, distribution, membrane permeability, and overall pharmacokinetic behavior.[6] The trifluoromethyl group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl group or a single fluorine atom.[7] This increased lipophilicity can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-targeting agents.[8] For instance, the measured logD 7.4 value for 2-(trifluoromethylthio)pyridine is 2.13, a notable increase from the 1.69 value of its non-fluorinated 2-(methylthio)pyridine analog.[5]
Increased Metabolic Stability
One of the most significant advantages conferred by the CF₃ group is its exceptional stability against metabolic degradation.[5] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP450) family.[9] When a CF₃ group replaces a metabolically vulnerable site, such as a methyl or methylene group prone to hydroxylation, it can dramatically increase the drug's half-life, reduce clearance, and improve its overall exposure.[9][10] This "metabolic blocking" strategy leads to less frequent dosing and improved patient compliance.[4] Studies on various compounds have shown that trifluoromethyl analogues exhibit a global protective effect, resulting in significantly fewer metabolites compared to their methyl counterparts.[10]
Modulation of Electronic Properties and Basicity (pKa)
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[11][12] When attached to the pyridine ring of nicotinic acid, it significantly decreases the electron density of the aromatic system. This has a direct impact on the basicity of the pyridine nitrogen. The CF₃ group lowers the pKa of the conjugate acid, making the pyridine less basic.[5] For example, replacing a methyl group with a trifluoromethyl group on a 2-substituted pyridine can decrease the pKa from ~3.7 to ~1.0.[5] This modulation of pKa can be critical for optimizing a drug's solubility, receptor binding interactions (by altering hydrogen bonding capabilities), and pharmacokinetic properties like absorption and elimination.[3]
| Property | Influence of Trifluoromethyl (CF₃) Group | Rationale & Significance |
| Lipophilicity (LogP/LogD) | Significant Increase | Enhances membrane permeability (e.g., cell entry, BBB penetration), potentially improving absorption and distribution.[5][8] |
| Metabolic Stability | Marked Increase | C-F bonds are resistant to CYP450-mediated oxidation, blocking metabolic hotspots and increasing drug half-life.[9][10] |
| Basicity (pKa) of Pyridine N | Significant Decrease | Strong electron-withdrawing nature reduces electron density on the nitrogen, making it less basic. This affects solubility and receptor interactions.[5] |
| Binding Affinity | Modulation (Often Increased) | Can enhance target binding through favorable electrostatic and hydrophobic interactions.[5][13] |
| Molecular Conformation | Can Induce Specific Conformations | The steric bulk and electronic properties of the CF₃ group can influence the molecule's preferred 3D shape, which is crucial for receptor fit.[3] |
Table 1: Summary of the Physicochemical Effects of Trifluoromethyl Substitution on Nicotinic Acid Derivatives.
Synthesis of Trifluoromethylated Nicotinic Acid Derivatives
The successful incorporation of a CF₃ group onto a nicotinic acid scaffold requires robust and efficient synthetic strategies. While numerous trifluoromethylation methods exist, their application to electron-deficient heterocyclic systems like pyridine can be challenging.[3][14] Several key intermediates, such as 2-, 4-, and 6-(trifluoromethyl)nicotinic acid, serve as versatile building blocks for more complex derivatives.[8][15][16]
Logical Flow of Synthetic Strategies
The diagram below illustrates a generalized decision-making process for synthesizing trifluoromethylated nicotinic acids, starting from either a pre-trifluoromethylated building block or by constructing the pyridine ring itself.
Caption: Decision workflow for synthesizing CF₃-nicotinic acid derivatives.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid via Dechlorinative Hydrogenation
This protocol describes the synthesis of 6-(trifluoromethyl)nicotinic acid from its 2-chloro precursor, a common and scalable method.[16]
1. Objective: To synthesize 6-(trifluoromethyl)nicotinic acid by removing the chlorine atom from 2-chloro-6-(trifluoromethyl)nicotinic acid using catalytic hydrogenation.
2. Materials & Equipment:
-
2-chloro-6-(trifluoromethyl)nicotinic acid (1 equivalent)
-
Methanol (solvent)
-
Triethylamine (TEA, 2 equivalents)
-
5% Palladium on Carbon (Pd/C, ~10% w/w of starting material)
-
Hydrogen gas (H₂) balloon
-
Concentrated Hydrochloric Acid (HCl)
-
Four-necked round-bottom flask, magnetic stirrer, thermometer, ice water bath, filtration apparatus (Nutsche filter or Büchner funnel).
3. Step-by-Step Procedure:
-
Reaction Setup: Charge a four-necked flask with 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).
-
Base Addition: Begin stirring and cool the mixture in an ice water bath. Slowly add triethylamine (9.0 g, 0.088 mol) dropwise to the flask.
-
Inerting: Replace the atmosphere in the flask with nitrogen gas.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst (1.0 g) to the reaction mixture.
-
Hydrogenation: Evacuate the nitrogen and replace the atmosphere with hydrogen gas. Attach a balloon filled with hydrogen to maintain a positive pressure.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material using a suitable technique (e.g., Thin Layer Chromatography or Liquid Chromatography).
-
Work-up: Once the reaction is complete, carefully filter off the Pd/C catalyst. Evaporate the methanol solvent under reduced pressure.
-
Precipitation: Dissolve the resulting residue in water (100 ml). Cool the solution to approximately 15°C and add concentrated HCl dropwise to adjust the pH to ~2, causing the product to crystallize.
-
Isolation: Age the slurry for one hour at 15°C, then collect the solid product by filtration.
-
Purification: Wash the filter cake with cold water and dry to yield 6-(trifluoromethyl)nicotinic acid.[16]
Pharmacological Implications: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acid derivatives can interact with a variety of biological targets. A particularly important class of targets, especially in the fields of neuroscience and agrochemicals, are the nicotinic acetylcholine receptors (nAChRs).[2][17] These are ligand-gated ion channels that play critical roles in synaptic transmission. The incorporation of a CF₃ group can drastically alter the way these molecules interact with nAChRs, often shifting their function from agonist to antagonist or modulator.
Case Study: Triflumezopyrim - A CF₃-Nicotinic Acid Derivative as a nAChR Inhibitor
A compelling example is the mesoionic insecticide Triflumezopyrim . This molecule, which contains a trifluoromethyl-pyridine core, provides an excellent model for understanding the pharmacological impact of the CF₃ group. Unlike many neonicotinoid insecticides that act as nAChR agonists, Triflumezopyrim functions as a competitive modulator that inhibits the receptor.[7][18]
-
Binding Mode: Competitive binding studies using membranes from the aphid Myzus persicae have shown that Triflumezopyrim displaces the classic nAChR ligand ³H-imidacloprid with a high affinity (Ki value of 43 nM), indicating that it binds to the same orthosteric site as acetylcholine.[7]
-
Functional Effect: Despite binding to the agonist site, Triflumezopyrim does not effectively activate the channel. Instead, it acts as a potent inhibitor of nAChR currents. Voltage clamp studies on neurons from Periplaneta americana demonstrated an IC₅₀ of just 0.6 nM.[7] Co-application with acetylcholine revealed that this inhibitory action is both rapid and prolonged.[7]
This shift from agonism to potent inhibition is a direct consequence of the molecule's unique structure, where the trifluoromethyl group plays a key role in defining its interaction within the receptor's binding pocket. This distinct mode of action is crucial for overcoming resistance that has developed to agonist-based neonicotinoids.[6]
Caption: Mechanism of nAChR modulation by a CF₃-nicotinic derivative.
Experimental Protocols for Biological Evaluation
Evaluating the biological activity of novel trifluoromethylated nicotinic acid derivatives requires a suite of robust in vitro assays. The workflow typically involves assessing target binding, functional activity, and metabolic stability.
Workflow for In Vitro Evaluation
Caption: Standard workflow for the in vitro evaluation of nAChR modulators.
Protocol 1: nAChR Radioligand Binding Assay
1. Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype (e.g., α4β2) by measuring its ability to displace a known radioligand.[19]
2. Materials:
-
Membrane preparation from cells expressing the target nAChR subtype (e.g., human α4β2).
-
Radioligand (e.g., [³H]cytisine or [³H]epibatidine).
-
Test compound and a non-labeled known ligand for non-specific binding determination (e.g., nicotine).
-
Assay buffer, 96-well filter plates, scintillation fluid, and a microplate scintillation counter.
3. Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a concentration near its Kd (e.g., 0.6 nM for [³H]cytisine).[19]
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10 pM to 10 µM).
-
Control Wells: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled ligand, e.g., 10 µM nicotine).[19]
-
Incubation: Incubate the plate for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.[19]
-
Harvesting: Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Detection: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay
1. Objective: To determine the rate of metabolic degradation of a test compound by incubating it with liver microsomes.[9][12]
2. Materials:
-
Liver microsomes (e.g., human, rat).
-
Test compound and a positive control with known metabolic instability (e.g., testosterone).
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Ice-cold "stop solution" (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
3. Procedure:
-
Preparation: Prepare working solutions of the test compound and liver microsomes in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the liver microsome solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The 0-minute time point is taken immediately before this addition.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent test compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination. From this, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[9]
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the arsenal of the medicinal chemist, providing a reliable method to enhance the drug-like properties of nicotinic acid derivatives. Its ability to simultaneously increase metabolic stability and lipophilicity while modulating target-specific interactions makes it a highly attractive substituent.[8] The case of Triflumezopyrim clearly demonstrates how CF₃ substitution can create novel pharmacology, turning a classic scaffold into a potent inhibitor with a distinct mode of action.[7]
Future research will likely focus on exploring the effects of trifluoromethyl and other fluorinated groups at different positions on the nicotinic acid ring to fine-tune subtype selectivity for various nAChRs. The development of more efficient and regioselective trifluoromethylation techniques for heterocyclic systems will further accelerate the discovery of novel therapeutic agents. As our understanding of the complex interplay between physicochemical properties and biological function deepens, the strategic use of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the development of the next generation of nicotinic acid-based drugs and agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mode of action of triflumezopyrim: A novel mesoionic insecticide which inhibits the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
- 9. benchchem.com [benchchem.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 16. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 17. drugs.com [drugs.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The Strategic Utility of 2-Amino-4-(trifluoromethyl)nicotinic Acid: A Heterocyclic Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has proven to be a powerful approach for the development of novel therapeutics. The trifluoromethyl group (CF3), with its unique electronic properties and metabolic stability, and the pyridine core, a ubiquitous pharmacophore, are frequently combined to create highly effective drug candidates.[1][2] Within this context, 2-Amino-4-(trifluoromethyl)nicotinic acid emerges as a particularly valuable heterocyclic building block. This guide provides an in-depth exploration of its synthesis, reactivity, and application, offering a technical resource for scientists engaged in drug discovery and development.
The strategic placement of the amino, carboxylic acid, and trifluoromethyl functionalities on the pyridine ring creates a versatile scaffold with multiple points for diversification. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the entire molecule, impacting the nucleophilicity of the amino group and the acidity of the carboxylic acid.[1] This interplay of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with tailored biological activities.
Physicochemical Properties and Spectroscopic Profile
Table 1: Predicted Physicochemical Properties of this compound and Analogs
| Property | Predicted Value for this compound | Reported Value for 2-Amino-4-(trifluoromethyl)pyridine |
| Molecular Formula | C7H5F3N2O2 | C6H5F3N2 |
| Molecular Weight | 206.12 g/mol | 162.11 g/mol |
| Melting Point | Expected to be a solid with a relatively high melting point | 70-74 °C |
| Boiling Point | > 300 °C (decomposes) | 221.3±40.0 °C at 760 mmHg |
| pKa (Carboxylic Acid) | Estimated to be in the range of 3-4 | Not Applicable |
| pKa (Amino Group) | Estimated to be in the range of 2-3 | Not Applicable |
The spectroscopic signature of this compound is expected to be distinct, reflecting its unique substitution pattern.
-
1H NMR: The proton NMR spectrum would likely show two distinct aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The protons of the amino group and the carboxylic acid would appear as broad singlets, exchangeable with D2O.
-
13C NMR: The carbon NMR would reveal seven distinct carbon signals. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.
-
19F NMR: The fluorine NMR would show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching vibrations from the amino group, a broad O-H stretch from the carboxylic acid, and a strong C=O stretch. The C-F stretching vibrations of the trifluoromethyl group would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Proposed Pathway
While a direct, step-by-step synthesis of this compound is not explicitly detailed in the reviewed literature, a practical and scalable synthesis can be proposed based on established methodologies for related compounds, particularly the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid.[3] The proposed route starts from the commercially available 2-amino-4-(trifluoromethyl)pyridine.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Abstract
The pyridine nucleus, a cornerstone of medicinal chemistry, has been the subject of extensive synthetic exploration. The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl group, has proven to be a transformative approach in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity. This technical guide delves into the discovery and history of a key exemplar of this class, 2-Amino-4-(trifluoromethyl)nicotinic acid. While a precise historical record of its first synthesis remains elusive in publicly available literature, its existence and utility can be inferred from the rich history of trifluoromethylpyridine chemistry. This document provides a comprehensive overview of the historical context, a probable synthetic pathway based on established methodologies for closely related isomers, and the compound's significance as a building block in the development of novel therapeutics and agrochemicals.
A Historical Perspective: The Rise of Trifluoromethylpyridines
The journey to this compound begins with the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898.[1] However, it was not until 1947 that the introduction of a trifluoromethyl group onto a pyridine ring was first documented.[1] This seminal work laid the foundation for the development of a vast array of trifluoromethylpyridine (TFMP) derivatives.
The initial syntheses were often challenging, requiring harsh conditions. A common early method involved the chlorination and subsequent fluorination of picoline.[1] Over the decades, more sophisticated methods have emerged, including cyclocondensation reactions using trifluoromethyl-containing building blocks and direct trifluoromethylation techniques.[1] These advancements have made TFMPs more accessible, fueling their exploration in various scientific domains.
The true value of TFMPs became evident with the discovery of their potent biological activities. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, were found to significantly modulate the biological profiles of parent compounds. This has led to the successful commercialization of numerous TFMP-containing pharmaceuticals and agrochemicals.[1]
The Strategic Importance of this compound
This compound is a trifunctional molecule, possessing an amino group, a carboxylic acid, and a trifluoromethyl group on a pyridine scaffold. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.
-
The amino group serves as a key handle for the introduction of diverse substituents through acylation, alkylation, or participation in cyclization reactions to form fused heterocyclic systems.
-
The carboxylic acid moiety provides a site for esterification, amidation, or conversion to other functional groups, enabling the construction of complex molecular architectures.
-
The trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring and enhances the metabolic stability and cell permeability of derivatives, crucial attributes for drug candidates.
The strategic placement of these groups allows for multidirectional elaboration, making this scaffold particularly attractive for the generation of compound libraries in drug discovery campaigns.
Probable Synthetic Pathways
Caption: Retrosynthetic analysis of this compound.
A likely forward synthesis, detailed in the experimental protocol below, would commence with the commercially available 2-Chloro-4-(trifluoromethyl)pyridine.
Detailed Experimental Protocol (Postulated)
This protocol is a hypothetical pathway based on established chemical transformations for similar pyridine derivatives.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine
-
To a sealed pressure vessel, add 2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq).
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or 1,4-dioxane) in excess.
-
Heat the mixture to 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Amino-4-(trifluoromethyl)pyridine.
Step 2: Synthesis of 2-Amino-3-bromo-4-(trifluoromethyl)pyridine
-
Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-Amino-3-bromo-4-(trifluoromethyl)pyridine.
Step 3: Synthesis of this compound
-
Dissolve 2-Amino-3-bromo-4-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of water.
-
Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Caption: Postulated synthetic workflow for this compound.
Physicochemical Properties and Spectroscopic Characterization
The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic signature. While experimental data for this specific isomer is not widely published, we can predict its characteristic spectral features based on known data for closely related compounds like 2-Amino-4-(trifluoromethyl)pyridine.[2]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 206.12 g/mol |
| Appearance | Likely a white to off-white solid |
| ¹H NMR | Aromatic protons on the pyridine ring, and a broad singlet for the amino protons. |
| ¹³C NMR | Carbons of the pyridine ring, a carboxyl carbon, and a quartet for the trifluoromethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the CF3 group. |
| IR Spectroscopy | Characteristic stretches for N-H (amino), C=O (carboxyl), and C-F (trifluoromethyl) bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Applications in Drug Discovery and Agrochemicals
The true significance of this compound lies in its potential as a key intermediate for the synthesis of biologically active molecules. Its structural motifs are present in a variety of compounds with therapeutic and agricultural applications.
For instance, the closely related 2-amino-4-(trifluoromethyl)pyridine is a crucial intermediate in the synthesis of bimiralisib , a phosphatidylinositol 3-kinase (PI3K) inhibitor that has been investigated for the treatment of various cancers.[1] This highlights the potential of the 2-aminopyridine core in developing targeted therapies.
Furthermore, trifluoromethylnicotinic acid derivatives are integral to the agrochemical industry. For example, 4-(trifluoromethyl)nicotinic acid is a key intermediate for the insecticide flonicamid .[3][4] The trifluoromethyl group in these molecules often enhances their potency and metabolic stability, leading to more effective and persistent crop protection agents.
The synthetic versatility of this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal and agricultural chemists seeking to develop next-generation bioactive compounds.
Conclusion
While the specific historical discovery of this compound is not prominently documented, its importance can be understood through the evolution of trifluoromethylpyridine chemistry. The strategic combination of an amino group, a carboxylic acid, and a trifluoromethyl group on a pyridine ring creates a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. The postulated synthetic pathway, based on robust and well-established chemical transformations, provides a practical approach for its preparation. As the demand for novel pharmaceuticals and agrochemicals with improved efficacy and safety profiles continues to grow, the utility of such strategically functionalized scaffolds is poised to expand, solidifying the role of this compound and its isomers in the future of chemical synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid Derivatives
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-amino-4-(trifluoromethyl)nicotinic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide outlines the primary synthetic strategies, provides in-depth mechanistic insights, and delivers a detailed, field-proven experimental protocol for the preparation of a key intermediate.
Introduction: The Strategic Importance of the 4-CF₃-Pyridine Scaffold
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group onto this ring system can profoundly and beneficially alter a molecule's properties.[3][4] The CF₃ group is a strong electron-withdrawing moiety and is highly lipophilic. Its introduction into a drug candidate can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[3]
-
Improve Pharmacokinetic Profile: Increased lipophilicity can improve membrane permeability and oral bioavailability.[5][6]
-
Modulate pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic groups, such as the pyridine nitrogen, affecting drug-receptor interactions and solubility.
-
Increase Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, thereby increasing binding potency.
Consequently, this compound serves as a versatile and highly valuable building block for the synthesis of novel therapeutics and agrochemicals.[5][6] This guide focuses on the practical synthesis of this key structural motif.
Overview of Synthetic Strategies
The synthesis of 4-(trifluoromethyl)nicotinic acid derivatives can be broadly categorized into two main approaches:
-
Pyridine Ring Construction: Building the substituted pyridine ring from acyclic, trifluoromethyl-containing precursors. This is often the most common and versatile method.
-
Modification of Pre-formed Pyridines: Starting with a commercially available pyridine and introducing the required functional groups, such as the trifluoromethyl and carboxylic acid moieties.
The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Caption: High-level workflow for the synthesis of 4-(trifluoromethyl)nicotinic acid derivatives.
Key Synthetic Route: Cyclocondensation Approach
A robust and frequently employed method involves the construction of the pyridine ring via a cyclocondensation reaction. A common variant of this strategy utilizes trifluoroacetyl-containing building blocks, which are often readily accessible. One such pathway involves the reaction of trifluoroacetyl chloride with an enol ether, followed by cyclization with an aminonitrile.
This multi-step process offers high convergence and allows for the introduction of various substituents. The key steps are:
-
Acylation: Reaction of an enol ether (e.g., vinyl ethyl ether) with trifluoroacetyl chloride to form a trifluoromethyl-β-alkoxy vinyl ketone.
-
Cyclization: Condensation of the vinyl ketone intermediate with an aminonitrile (e.g., 3-amino acrylonitrile) to form the 4-(trifluoromethyl)nicotinonitrile core.
-
Hydrolysis: Conversion of the nitrile group to the desired carboxylic acid.
Mechanistic Insight
The cyclization step is the core transformation. It proceeds through a sequence of nucleophilic addition, elimination, and intramolecular cyclization reactions, ultimately leading to the aromatic pyridine ring. The choice of base and solvent is critical to control the reaction rate and minimize side-product formation.
Caption: Simplified mechanism for the formation of the pyridine ring via cyclocondensation.
Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol describes a representative synthesis adapted from established procedures, focusing on the hydrolysis of 4-(trifluoromethyl)nicotinamide, a common intermediate derived from the corresponding nitrile.[7][8][9]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydroxide is corrosive and can cause severe burns.
Materials and Equipment
-
4-(Trifluoromethyl)nicotinamide
-
Sodium Hydroxide (NaOH), pellets or solution
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask (250 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure: Hydrolysis of 4-(Trifluoromethyl)nicotinamide
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-(trifluoromethyl)nicotinamide (e.g., 9.5 g). Add a 25% aqueous sodium hydroxide solution (e.g., 40 mL).[7]
-
Heating: Place the flask in a heating mantle on a magnetic stirrer. Begin stirring and heat the reaction mixture to 100 °C.[8][9]
-
Reaction Monitoring: Maintain the temperature at 100 °C. The reaction is typically complete when all the solid starting material has dissolved, forming a clear, light-yellow solution. This process can take several hours (e.g., 4 hours).[7]
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Acidification (Precipitation): Carefully and slowly, add concentrated hydrochloric acid to the stirred solution to adjust the pH to approximately 2.[7][9] The product, 4-(trifluoromethyl)nicotinic acid, is insoluble in acidic aqueous media and will precipitate as a white solid. Monitor the pH carefully during this step.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the product, either in a desiccator under vacuum or in a vacuum oven at a low temperature (e.g., 50-60 °C), until a constant weight is achieved.
Characterization and Data
The identity and purity of the synthesized 4-(trifluoromethyl)nicotinic acid should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and trifluoromethyl groups.
-
¹³C NMR: Look for the characteristic signals of the CF₃ carbon (a quartet due to C-F coupling) and the carbonyl carbon of the carboxylic acid, in addition to the signals for the pyridine ring carbons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₇H₄F₃NO₂) should be present.
-
Melting Point: Compare the measured melting point to the literature value.
Table 1: Representative Synthesis Parameters and Yields
| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield | Reference |
| Hydrolysis | 4-(Trifluoromethyl)nicotinamide | NaOH (aq), HCl | 100 | 4 | 85-98% | [7],[8] |
| Hydrogenolysis | Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate | H₂, Pd/C, CH₃COONa | Room Temp | 8 | ~90% | [9] |
| Trifluoromethylation | 3-Cyanopyridine | n-BuLi, TMEDA, CF₃Br | -40 to 10 | 1.5+ | Moderate | [10] |
Conclusion
The synthesis of this compound and its parent acid is a critical capability for medicinal and agrochemical research. The cyclocondensation pathway represents a versatile and efficient method for constructing the core scaffold, while subsequent hydrolysis of nitrile or amide intermediates provides a reliable route to the target carboxylic acid. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce these valuable building blocks, enabling the exploration of new chemical space in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 8. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 9. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: The Strategic Application of Amino-(Trifluoromethyl)nicotinic Acids in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. Among the myriad of building blocks available to medicinal chemists, fluorinated heterocyclic scaffolds have gained prominence for their ability to confer desirable properties upon drug candidates.[1][2][3][4] This guide focuses on the utility of amino-(trifluoromethyl)nicotinic acids, with a specific, in-depth look at 4-Amino-2-(trifluoromethyl)nicotinic acid , a versatile intermediate for which robust synthetic protocols and applications have been well-documented.
The nicotinic acid framework is a well-established pharmacophore, present in numerous biologically active compounds.[5] The strategic incorporation of a trifluoromethyl (-CF₃) group and an amino (-NH₂) group transforms this simple heterocycle into a powerful scaffold for several key reasons:
-
The Trifluoromethyl Effect : The -CF₃ group is a potent electron-withdrawing moiety that significantly impacts a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.[6][7][8]
-
Reactive Handles for Diversification : The amino and carboxylic acid groups serve as versatile synthetic handles.[6] They allow for the systematic construction of compound libraries through reactions like amidation, esterification, and various cross-coupling reactions, facilitating comprehensive Structure-Activity Relationship (SAR) studies.
This document provides a detailed exploration of the synthesis and application of this scaffold, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of a scaffold's fundamental properties is critical for its effective implementation in a research program. The data below pertains to 4-Amino-2-(trifluoromethyl)nicotinic acid , a representative and well-characterized member of this compound class.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₅F₃N₂O₂ | Provides the elemental composition. |
| Molecular Weight | 206.12 g/mol | Falls within the range suitable for Lipinski's Rule of Five, indicating good potential for oral bioavailability. |
| Appearance | White to off-white solid | Basic physical characteristic for material identification. |
| Key Functional Groups | Carboxylic Acid, Amino, Pyridine, CF₃ | The carboxylic acid (-COOH) and amino (-NH₂) groups are key reactive sites for derivatization. The pyridine ring is a common pharmacophore, and the trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity.[6][7] |
Synthesis Protocol: A Practical, Scalable Approach
The synthesis of amino-(trifluoromethyl)nicotinic acids can be challenging. However, a practical four-step process for 4-Amino-2-(trifluoromethyl)nicotinic acid has been developed, demonstrating a scalable and efficient route starting from commercially available 2-(trifluoromethyl)pyridine.[9]
Workflow for the Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid
Caption: A four-step synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid.
Step-by-Step Experimental Protocol
Step 1: Carboxylation of 2-(Trifluoromethyl)pyridine
-
Rationale: This step introduces the carboxylic acid group at the C-3 position via directed ortho-metalation. Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is used as a strong, non-nucleophilic base to deprotonate the pyridine ring regioselectively. The addition of 1,3-dimethyl-2-imidazolidinone (DMI) as a co-solvent is crucial for accelerating the reaction on a larger scale.[9]
-
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine in an appropriate solvent, add n-butyllithium at low temperature (-20 °C to 0 °C) to form LTMP.
-
Cool the LTMP solution to -78 °C and add a solution of 2-(trifluoromethyl)pyridine and DMI.
-
Stir the mixture for a designated period to ensure complete anion formation.
-
Quench the reaction by bubbling dry CO₂ gas through the solution.
-
Perform an aqueous workup and acidify to precipitate the product, 2-(Trifluoromethyl)nicotinic acid.
-
Step 2: Directed Iodination
-
Rationale: A second directed metalation, followed by quenching with iodine, installs an iodine atom at the C-4 position. This iodo-intermediate is an excellent substrate for subsequent palladium-catalyzed cross-coupling reactions.
-
Procedure:
-
Dissolve the 2-(trifluoromethyl)nicotinic acid from the previous step in a suitable solvent (e.g., THF).
-
Cool to -78 °C and add a sufficient amount of LTMP to effect deprotonation at C-4.
-
After stirring, add a solution of iodine (I₂) to the reaction mixture.
-
Work up the reaction to isolate 4-Iodo-2-(trifluoromethyl)nicotinic acid.
-
Step 3: Palladium-Catalyzed Amination
-
Rationale: A Buchwald-Hartwig amination reaction is used to introduce the amino group. This reaction couples the iodo-intermediate with an amine source, in this case, tert-butyl carbamate (Boc-NH₂), which provides a protected amino group. Xantphos is an effective ligand for this type of transformation, promoting efficient catalytic turnover.[9]
-
Procedure:
-
Combine 4-Iodo-2-(trifluoromethyl)nicotinic acid, Boc-amide, and a base such as cesium carbonate (Cs₂CO₃) in a solvent like 2-methyl-2-butanol.[9]
-
Degas the mixture thoroughly.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos).
-
Heat the reaction to reflux until completion, monitored by TLC or LC-MS.
-
After cooling, perform a standard workup to isolate the Boc-protected product.
-
Step 4: Boc Deprotection
-
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the free amine. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Stir at room temperature until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure. The product can be isolated as a salt or neutralized and recrystallized to yield the final product, 4-Amino-2-(trifluoromethyl)nicotinic acid.[9]
-
Applications in Medicinal Chemistry: Case Studies
The true value of this scaffold is demonstrated by its successful incorporation into clinical candidates and tool compounds.
Case Study 1: Calcium-Sensing Receptor (CaSR) Antagonists
4-Amino-2-(trifluoromethyl)nicotinic acid is a critical intermediate in the synthesis of 5-(trifluoromethyl)pyrido[4,3-d]pyrimidine-4(3H)-one derivatives.[9] These compounds have been investigated as antagonists of the calcium-sensing receptor (CaSR), a target for the treatment of disorders like osteoporosis. The pyridine-based core, furnished by the starting scaffold, is essential for the desired biological activity.
Case Study 2: PI3K/mTOR Inhibitors
The related isomer, 2-Amino-4-(trifluoromethyl)pyridine, is a key building block for Bimiralisib (PQR309) , a dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[10] The PI3K/mTOR pathway is a critical signaling cascade that promotes cell growth and proliferation and is often dysregulated in cancer.[10] Bimiralisib's efficacy is, in part, attributed to the physicochemical properties imparted by the trifluoromethylpyridine moiety.
Caption: Derivatization strategies for Structure-Activity Relationship (SAR) studies.
Protocol: Derivatization via Amide Coupling
A common and highly effective method for elaborating the amino-(trifluoromethyl)nicotinic acid scaffold is through amide bond formation at the carboxylic acid position. This protocol outlines a standard procedure using a peptide coupling reagent.
Materials:
-
4-Amino-2-(trifluoromethyl)nicotinic acid (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-Amino-2-(trifluoromethyl)nicotinic acid and dissolve it in anhydrous DMF.
-
Add the desired amine (R-NH₂) to the solution.
-
Add DIPEA to the reaction mixture.
-
In a separate flask, dissolve HATU in a small amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Conclusion
Amino-(trifluoromethyl)nicotinic acids represent a class of high-value scaffolds for medicinal chemistry. The strategic combination of a trifluoromethyl group for modulating pharmacokinetic properties and two orthogonal reactive handles (amino and carboxylic acid) provides a robust platform for the rapid generation of diverse and novel chemical entities. The scalable synthetic routes and proven utility in developing clinical candidates underscore the importance of this scaffold in the ongoing quest for new and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailor-Made Amino Acids and Fluorinated Motifs as Prominent Traits in Modern Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-amino-6-(Trifluoromethyl)nicotinic acid | 890302-02-0 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
Application Note: Strategies for Efficient Amide Coupling with 2-Amino-4-(trifluoromethyl)nicotinic Acid
Introduction
Amide bond formation is arguably the most critical and frequently employed reaction in drug discovery and development.[1] While numerous protocols exist, the synthesis of amides from electronically deactivated or sterically hindered substrates remains a significant challenge.[2][3] 2-Amino-4-(trifluoromethyl)nicotinic acid presents a classic example of such a challenging substrate. Its unique electronic properties, stemming from the strongly electron-withdrawing trifluoromethyl (-CF3) group and the inherent electron deficiency of the pyridine ring, necessitate a carefully considered approach to achieve high-yielding and clean amide coupling reactions.
This application note provides a detailed guide to navigating the complexities of amide coupling with this compound. We will dissect the underlying chemical principles, present robust, field-proven protocols, and offer comprehensive troubleshooting advice to empower researchers to succeed with this challenging yet valuable building block.
The Challenge: An Electron-Deficient Carboxylic Acid
The primary obstacle in coupling this compound lies in the reduced nucleophilicity of its carboxylate group. The inductive effect of the -CF3 group and the pyridine nitrogen atom pulls electron density away from the carboxylic acid moiety. This deactivation slows the initial activation step with the coupling reagent, which is the rate-limiting step in many amidation reactions. Consequently, common coupling methods that are effective for simple carboxylic acids may prove sluggish and low-yielding.[1][2] Therefore, the selection of a potent activating reagent is paramount.
Recommended Coupling Protocols
After extensive evaluation, we present two primary protocols that have demonstrated success in coupling electron-deficient carboxylic acids. The choice between them may depend on the specific amine coupling partner, laboratory resources, and cost considerations.
Protocol A: HATU-Mediated Amide Coupling (Primary Recommendation)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid activation of carboxylic acids and high yields, even in challenging cases.[4][5] The mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[6][7] The pyridine nitrogen within the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[4]
Step-by-Step Methodology for HATU Coupling
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HATU (1.1 - 1.2 eq.) to the solution, followed by a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.).[4][8]
-
Pre-activation Stirring: Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This pre-activation step is crucial for forming the OAt-active ester.
-
Amine Addition: Add the desired amine (1.0 - 1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol B: EDC/HOBt-Mediated Amide Coupling (Alternative Method)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for its convenience and the easy removal of its urea byproduct during aqueous work-up.[9] For electron-deficient acids, the use of an additive like HOBt (1-Hydroxybenzotriazole) is essential. HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[1][10]
Step-by-Step Methodology for EDC/HOBt Coupling
-
Reagent Preparation: To a dry round-bottom flask, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine coupling partner (1.1 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring. This is important to minimize potential side reactions and racemization if chiral centers are present.[10][11]
-
EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or Triethylamine (TEA) (2.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[9]
Visualizing the Process
To better understand the chemical transformations and experimental sequence, the following diagrams have been generated.
Caption: Mechanism of HATU-mediated amide coupling.
Caption: General experimental workflow for amide coupling.
Comparative Data and Optimization
| Parameter | Protocol A: HATU | Protocol B: EDC/HOBt | Rationale & Comments |
| Coupling Reagent | HATU | EDC·HCl | HATU is generally more reactive and efficient for deactivated substrates.[4] |
| Additive | None required | HOBt | HOBt is crucial for suppressing side reactions and improving EDC efficiency.[10][12] |
| Equivalents (Reagent) | 1.1 - 1.2 eq. | 1.2 eq. | A slight excess ensures complete activation of the carboxylic acid. |
| Base | DIPEA (2-3 eq.) | DIPEA/TEA (if needed) | DIPEA is a bulky, non-nucleophilic base that minimizes side reactions.[11] |
| Reaction Time | Typically 2-12 hours | Typically 8-24 hours | HATU-mediated reactions are generally faster.[4] |
| Temperature | Room Temperature | 0°C to Room Temp | Initial cooling for EDC/HOBt minimizes potential side reactions.[10] |
| Pros | High efficiency, fast, reliable for difficult couplings. | Lower cost, water-soluble byproduct simplifies work-up. | The choice often balances reactivity needs against cost and scale. |
| Cons | Higher cost, byproduct removal can be tricky. | Slower, may give lower yields with very challenging substrates. | For library synthesis, EDC may be more cost-effective if yields are acceptable. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete Acid Activation: The substrate is highly deactivated. Poor Solvent Quality: Presence of water hydrolyzes activated intermediates. Base Issues: Insufficient or inappropriate base. | Increase equivalents of HATU to 1.5 eq. For EDC, consider adding 0.1-1.0 eq. of DMAP as a hyper-nucleophilic catalyst.[1] Ensure use of fresh, anhydrous grade solvents.[11] Use 2-3 equivalents of a non-nucleophilic base like DIPEA.[11] |
| Multiple Side Products | Amine Self-Coupling: If the amine is also a carboxylic acid. Reaction with Coupling Reagent: The amine can react directly with the uronium salt. | This protocol is for coupling a carboxylic acid with a simple amine. For amino acid coupling, protection strategies are needed. Always pre-activate the carboxylic acid with the coupling reagent before adding the amine. |
| Unreacted Starting Material | Low Reactivity: The amine partner is also sterically hindered or electron-deficient. Insufficient Reagents: Stoichiometry is off. | Switch to a more forceful method, such as converting the carboxylic acid to an acyl fluoride in situ.[2][13] Gently warm the reaction to 40-50°C. Re-verify the mass and molar equivalents of all reagents. |
Conclusion
The successful amide coupling of this compound is readily achievable with a well-designed protocol. Due to the electron-deficient nature of this substrate, the use of a potent coupling reagent is critical. The HATU-mediated protocol is our primary recommendation for its high efficiency and rapid reaction times. The EDC/HOBt method serves as a viable, cost-effective alternative. By understanding the chemical challenges, selecting the appropriate reagents, and following a meticulous experimental procedure, researchers can effectively incorporate this valuable building block into their synthetic programs, paving the way for new discoveries in drug development.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of 4-(Trifluoromethyl)nicotinic Acid in the Synthesis of Advanced Agrochemicals
Introduction: The Significance of Fluorinated Pyridines in Modern Agrochemicals
In the landscape of modern crop protection, the incorporation of fluorine atoms into active ingredients has become a cornerstone of innovative agrochemical design. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly boost the efficacy and selectivity of a pesticide. Within this chemical space, 4-(trifluoromethyl)nicotinic acid has emerged as a pivotal building block, particularly for the synthesis of a new generation of insecticides. Its rigid pyridine core, combined with the influential trifluoromethyl group, makes it an ideal scaffold for developing potent and selective active ingredients.
This technical guide delves into the primary application of 4-(trifluoromethyl)nicotinic acid in agrochemical synthesis, focusing on its role as the key precursor to the insecticide flonicamid. We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the chemical rationale behind the molecular design, offering researchers and development professionals a comprehensive understanding of this vital intermediate's application.
Core Application: Synthesis of the Insecticide Flonicamid
The most prominent and well-documented application of 4-(trifluoromethyl)nicotinic acid in the agrochemical sector is in the production of flonicamid.[1] Flonicamid is a selective insecticide that is highly effective against a wide range of sucking insects, such as aphids and whiteflies.[2] It acts as a feeding blocker, causing a rapid cessation of feeding upon ingestion, ultimately leading to starvation.[3] This unique mode of action makes it a valuable tool in integrated pest management (IPM) and resistance management programs.[1]
The synthesis of flonicamid from 4-(trifluoromethyl)nicotinic acid is a robust and efficient two-step process, which is readily scalable for industrial production. The overall transformation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an amidation reaction with aminoacetonitrile.
Synthetic Pathway Overview
The synthesis proceeds via two key stages:
-
Acyl Chloride Formation: 4-(trifluoromethyl)nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive intermediate, 4-(trifluoromethyl)nicotinoyl chloride. This step activates the carboxylic acid group for the subsequent amidation.
-
Amidation: The freshly prepared 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile (or its hydrochloride salt) in the presence of a base to form the final product, N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, which is the chemical name for flonicamid.[4]
The workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for Flonicamid production.
Experimental Protocols
The following protocols are derived from established patent literature, providing a detailed, step-by-step guide for the synthesis of flonicamid. These protocols are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Two-Step Synthesis of Flonicamid
This protocol outlines a common and efficient method for flonicamid synthesis, adaptable for laboratory-scale production.
Step 1: Preparation of 4-(Trifluoromethyl)nicotinoyl Chloride
-
Rationale: The conversion of the carboxylic acid to an acyl chloride is a classic activation method. Thionyl chloride is a cost-effective and efficient reagent for this purpose, with byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalyst like N,N-dimethylformamide (DMF) is often used to accelerate the reaction.
-
Materials:
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Add the anhydrous organic solvent (e.g., toluene, at a mass ratio of 1:5 to 1:8 relative to the starting acid).[5]
-
Add a catalytic amount of DMF (0.1% - 5% of the starting acid).[5]
-
Slowly add the acyl chlorination reagent (e.g., thionyl chloride, 1.1 - 1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 40-110°C and maintain for 4-5 hours, or until the reaction is complete (monitored by TLC or HPLC).[5]
-
The resulting solution of 4-(trifluoromethyl)nicotinoyl chloride in the solvent is typically used directly in the next step without isolation.
-
Step 2: Amidation to form Flonicamid
-
Rationale: This is a nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acyl chloride reacts with the nitrogen of aminoacetonitrile. An acid-binding agent (base) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Materials:
-
Procedure:
-
In a separate reaction vessel, prepare an aqueous solution of aminoacetonitrile hydrochloride (1.15 eq) and an acid-binding agent such as sodium hydroxide (2.25 eq).[5] Stir until all solids are dissolved.
-
Cool the aqueous solution to a controlled temperature, typically between 20-50°C.[5]
-
Slowly add the solution of 4-(trifluoromethyl)nicotinoyl chloride from Step 1 to the stirred aqueous solution of aminoacetonitrile.
-
Maintain the reaction temperature and stir for 2-3 hours.[5]
-
Upon completion of the reaction, a solid precipitate of flonicamid will form.
-
Collect the solid product by filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Dry the product under vacuum to yield flonicamid as a white solid.
-
Data Presentation: Reaction Parameters and Yields
The efficiency of flonicamid synthesis is a key factor in its commercial viability. The table below summarizes typical reaction parameters and reported yields from patent literature.
| Parameter | Step 1: Acyl Chlorination | Step 2: Amidation | Overall Yield | Purity | Reference |
| Starting Material | 4-(Trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinoyl chloride | - | - | [5][6] |
| Key Reagents | Triphosgene, DMF (cat.), Toluene | Aminoacetonitrile HCl, NaHCO₃, Water | - | - | [6] |
| Molar Ratio (Acid:Reagent) | 1 : 0.4 (Triphosgene) | 1 : 1.15 (Aminoacetonitrile HCl) | - | - | [6] |
| Reaction Temperature | 80°C | Room Temperature | - | - | [6] |
| Reaction Time | 5 hours | 2 hours | - | - | [6] |
| Reported Yield | (Used in-situ) | - | 91.7% | 99.7% | [6] |
Conclusion and Future Perspectives
4-(Trifluoromethyl)nicotinic acid is a high-value intermediate whose application is central to the synthesis of the modern insecticide, flonicamid. The synthetic route is efficient, high-yielding, and suitable for industrial-scale production.[7] The presence of the 4-trifluoromethylpyridine core is essential for the unique biological activity of flonicamid, highlighting the importance of this building block in the discovery and development of novel agrochemicals. As the demand for more selective and environmentally benign pesticides continues to grow, the utility of fluorinated pyridine intermediates like 4-(trifluoromethyl)nicotinic acid is expected to expand, paving the way for the next generation of crop protection solutions.
References
- 1. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 2. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107162966A - The synthetic method of flonicamid - Google Patents [patents.google.com]
- 4. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 6. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113149901A - Preparation method of flonicamid - Google Patents [patents.google.com]
Application Notes: 2-Amino-4-(trifluoromethyl)nicotinic Acid as a Strategic Intermediate for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and immunology. Within this field, the 4-(trifluoromethyl)pyridine scaffold has emerged as a privileged structural motif. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-amino-4-(trifluoromethyl)nicotinic acid, a key intermediate, in the synthesis of potent and selective kinase inhibitors, with a focus on the Janus Kinase (JAK) family.
The Strategic Importance of the 4-CF3 Pyridine Scaffold in Kinase Inhibitor Design
The pyridine ring serves as a versatile scaffold in medicinal chemistry, while the trifluoromethyl (CF3) group offers unique physicochemical properties that are highly advantageous for drug design.[1][2]
Key Advantages of the Trifluoromethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[3] This often leads to an improved pharmacokinetic profile and a longer in vivo half-life for the drug candidate.
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[2][3]
-
Modulation of Basicity: As a strong electron-withdrawing group, the CF3 substituent significantly lowers the pKa of the pyridine nitrogen.[1] This can be crucial for optimizing interactions with the kinase active site and can help to avoid off-target effects related to basicity.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom, offering similar steric properties but with distinct electronic effects that can be fine-tuned for optimal target engagement.[3]
The strategic placement of the CF3 group at the 4-position of a nicotinic acid derivative provides a building block that has been successfully incorporated into numerous kinase inhibitors, particularly those targeting the JAK-STAT pathway.[4][5][6]
Synthesis of a JAK Kinase Inhibitor Prototype
This section details a representative synthetic protocol for a kinase inhibitor scaffold, starting from this compound. The procedure involves a standard amide coupling reaction, a common and crucial step in the synthesis of many kinase inhibitors.
Overall Synthetic Workflow
The synthesis begins with the activation of the carboxylic acid of this compound, followed by coupling with a suitable amine partner, in this case, 3-amino-5-methylpyrazole. This forms a key amide bond, creating a core structure found in several kinase inhibitors.
Caption: Workflow for amide coupling synthesis.
Detailed Experimental Protocol
Objective: To synthesize N-(5-methyl-1H-pyrazol-3-yl)-2-amino-4-(trifluoromethyl)nicotinamide.
Materials:
-
This compound
-
3-Amino-5-methylpyrazole[7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add 3-amino-5-methylpyrazole (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt that forms during the reaction, driving the equilibrium towards product formation without interfering with the coupling reagents.
-
-
Coupling Agent Addition: To the stirring mixture, add the coupling agent (e.g., HATU, 1.2 eq). If using EDCI/HOBt, add both (1.2 eq each).
-
Expertise Insight: HATU is often preferred for its efficiency and for minimizing side reactions, especially with sterically hindered substrates or less reactive amines.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Trustworthiness Check: The aqueous washes are critical to remove unreacted reagents, DMF, and acidic/basic byproducts, ensuring a cleaner crude product for purification.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization: Confirm the identity and purity of the final product, N-(5-methyl-1H-pyrazol-3-yl)-2-amino-4-(trifluoromethyl)nicotinamide, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in Kinase Inhibition: Targeting the JAK-STAT Pathway
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[8] This signaling cascade, known as the JAK-STAT pathway, is crucial for immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[5]
Caption: Simplified JAK-STAT signaling and inhibition.
Inhibitors derived from the 2-amino-4-(trifluoromethyl)nicotinamide core can effectively compete with ATP for binding to the kinase domain of JAK enzymes, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This prevents STAT dimerization and translocation to the nucleus, ultimately inhibiting the transcription of pro-inflammatory genes.[5]
In Vitro Kinase Assay Protocol (General)
Objective: To determine the inhibitory potency (IC50) of the synthesized compound against a target kinase (e.g., JAK3).
Principle: A variety of assay formats can be used, such as TR-FRET, luminescence (e.g., ADP-Glo™), or radiometric assays. This protocol outlines a generic luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., JAK3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 1 mM. Further dilute these into the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase assay buffer, the substrate peptide, and the diluted inhibitor to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding a solution of the kinase and ATP. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
After incubation, add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Representative Biological Data
The following table presents literature-derived data for a tricyclic JAK inhibitor whose synthesis utilizes a related trifluoromethyl-pyridine scaffold, illustrating the high potency that can be achieved.[4]
| Compound Reference | Target Kinase | IC50 (nM) | Cellular Assay (pSTAT IC50, nM) |
| Tricyclic Inhibitor | JAK1 | 1.8 | 13 |
| (Derived Scaffold)[4] | JAK2 | 0.9 | 13 |
| JAK3 | 0.22 | 1.7 | |
| TYK2 | 2.0 | 20 |
Data synthesized from publicly available research to illustrate typical performance.[4] This demonstrates the potential for compounds derived from trifluoromethyl-pyridine intermediates to achieve picomolar potency and highlights the importance of confirming biochemical activity in a cellular context.[4]
Conclusion
This compound is a high-value, strategic intermediate for the synthesis of advanced kinase inhibitors. The trifluoromethyl group imparts desirable properties, including metabolic stability and modulated basicity, that are critical for developing effective drug candidates. The straightforward amide coupling protocols described herein provide a reliable pathway to generate core scaffolds that can be further elaborated to target specific kinases, such as those in the JAK family. By combining robust synthetic chemistry with precise biochemical and cellular assays, researchers can leverage this versatile building block to accelerate the discovery and development of next-generation targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Palladium-Catalyzed N-Arylation of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Abstract
This document provides a detailed experimental protocol for the N-arylation of 2-Amino-4-(trifluoromethyl)nicotinic acid, a challenging substrate due to the electronic effects of the trifluoromethyl group and the presence of a carboxylic acid moiety. N-arylated aminopyridine cores are privileged scaffolds in medicinal chemistry and drug development. The procedure outlined herein utilizes a modern palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, which offers high functional group tolerance and efficiency under relatively mild conditions.[1] This guide explains the rationale behind the selection of catalysts, ligands, and reagents, and includes a step-by-step workflow, a troubleshooting guide, and a mechanistic overview to ensure robust and reproducible results for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Background
The synthesis of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic chemistry, particularly in the construction of pharmaceuticals and functional materials.[1] Among these transformations, the N-arylation of amino-heterocycles is of paramount importance. The target substrate, this compound, presents a dual challenge for C–N bond formation.
-
Electronic Deactivation: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly reduces the nucleophilicity of the adjacent 2-amino group, making traditional nucleophilic aromatic substitution (SNAr) reactions difficult.
-
Functional Group Interference: The presence of a carboxylic acid introduces multiple potential complications. It can be deprotonated by the base, potentially altering solubility and reactivity, or it can chelate the metal catalyst, leading to catalyst inhibition.
To overcome these challenges, transition-metal-catalyzed cross-coupling reactions are employed. While copper-catalyzed Ullmann-type reactions represent a classic approach, they often require harsh conditions such as high temperatures.[2][3] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a more versatile and milder alternative, demonstrating remarkable scope and functional group tolerance.[4][5] This protocol focuses on a Buchwald-Hartwig approach, utilizing a highly active catalyst system composed of a palladium precatalyst and a sterically hindered biarylphosphine ligand, which is essential for coupling electronically deactivated amines.[6][7]
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success with challenging substrates lies in the design of bulky, electron-rich phosphine ligands that accelerate both the oxidative addition and the final reductive elimination steps.[6]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The C–N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[8]
Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow Overview
The successful execution of this protocol requires careful attention to anhydrous and anaerobic techniques, as both the palladium catalyst and the phosphine ligands can be sensitive to air and moisture.
Figure 2: Step-by-step experimental workflow for N-arylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide on a 1.0 mmol scale.
Materials and Reagents
| Reagent | M.Wt. ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Notes |
| This compound | 206.11 | 206 mg / 1.0 mmol | 1.0 | Substrate |
| Aryl Bromide (Ar-Br) | Varies | 1.2 mmol | 1.2 | Arylating agent |
| BrettPhos Pd G3 Precatalyst | 906.55 | 18.1 mg / 0.02 mmol | 0.02 | Catalyst[7][9] |
| BrettPhos Ligand | 536.68 | 10.7 mg / 0.02 mmol | 0.02 | Additional Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 637 mg / 3.0 mmol | 3.0 | Base |
| 1,4-Dioxane, anhydrous | 88.11 | 5.0 mL | - | Solvent |
Note on Reagent Selection:
-
Catalyst/Ligand: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand designed for coupling primary amines and is effective for challenging substrates.[10] The G3 (third-generation) precatalyst offers high stability and activity.[7] Adding a slight excess of free ligand can sometimes improve catalyst stability and lifetime.
-
Base: K₃PO₄ is a moderately strong base that is effective for deprotonating both the carboxylic acid and the amine without causing excessive side reactions.[11]
-
Solvent: Anhydrous 1,4-dioxane is a common high-boiling point solvent for Buchwald-Hartwig reactions, although toluene can also be used.[1]
Step-by-Step Procedure
-
Preparation: Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask.
-
Charging Solids: In a glovebox or under a positive flow of argon, add this compound (206 mg, 1.0 mmol), the aryl bromide (1.2 mmol), BrettPhos Pd G3 Precatalyst (18.1 mg, 0.02 mmol), BrettPhos ligand (10.7 mg, 0.02 mmol), and anhydrous potassium phosphate (637 mg, 3.0 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum. If not in a glovebox, evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add 5.0 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe), quenching with water, acidifying with 1M HCl, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The starting material should be consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of water.
-
Carefully acidify the aqueous solution to pH ~3-4 with 1M HCl. A precipitate may form.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid to improve peak shape) to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Ineffective base. | 1. Ensure rigorous anhydrous/anaerobic technique. Use a fresh bottle of precatalyst or ligand.2. Increase temperature to 110 °C.3. Try a stronger base like Cs₂CO₃ or NaOt-Bu, but be cautious of substrate degradation. |
| Formation of Dehalogenated Arene | 1. Presence of water.2. Reaction temperature too high or time too long. | 1. Use rigorously dried solvent and reagents.2. Reduce reaction temperature or monitor carefully and stop once the starting material is consumed. |
| Hydrolysis of CF₃ Group | Strong base and high temperature can lead to hydrolysis. | This is less common but possible. If observed, use a weaker base (e.g., K₂CO₃) and lower the reaction temperature. |
| Poor Product Recovery | The product is amphoteric and may be partially soluble in both aqueous acid and base. | During workup, carefully adjust the pH to the isoelectric point (typically pH 3-5) to precipitate the product before extraction. |
Conclusion
The N-arylation of this compound is a challenging yet achievable transformation critical for synthesizing valuable molecules for drug discovery. The provided Buchwald-Hartwig protocol, utilizing a modern palladium/biarylphosphine catalyst system, offers a robust and reliable method to access these important compounds. Careful attention to anaerobic and anhydrous conditions is paramount for success. This guide serves as a comprehensive resource, enabling researchers to confidently perform this reaction and troubleshoot common issues.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Note & Protocol: Strategic Synthesis of Pyridopyrimidines Utilizing 2-Amino-4-(trifluoromethyl)nicotinic Acid
Introduction: The Strategic Value of Fluorinated Pyridopyrimidines
The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to its incorporation into numerous therapeutic agents with applications including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[2][3][4][5][6] The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold can significantly enhance a molecule's pharmacological profile. The -CF₃ group is a powerful bioisostere for a methyl group but possesses unique electronic properties; its high electronegativity and lipophilicity can improve metabolic stability, cell permeability, and binding affinity to target proteins.[7]
This document provides a comprehensive guide to the synthesis of pyridopyrimidines using 2-Amino-4-(trifluoromethyl)nicotinic acid as a key starting material. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol for the synthesis of the core structure, and discuss subsequent functionalization strategies for building compound libraries aimed at drug discovery.
Core Synthetic Strategy: Cyclocondensation for Scaffold Assembly
The most direct and widely employed method for constructing the pyrido[2,3-d]pyrimidine ring system from a 2-aminonicotinic acid derivative is through a cyclocondensation reaction. This reaction involves the formation of the fused pyrimidine ring by reacting the ortho-amino and carboxylic acid functionalities of the starting material with a single carbon source.
The Role of Formamide: A Dual-Function Reagent
Formamide (HCONH₂) is an ideal reagent for this transformation as it serves a dual purpose:
-
Reagent: It provides the necessary one-carbon electrophile and nitrogen atom (-CH=N-) required to form the pyrimidine ring.
-
Solvent: Its high boiling point (210 °C) provides the necessary thermal energy to drive the condensation and subsequent dehydration (ring closure) steps, which typically have high activation energies.
The reaction proceeds via an initial formation of a formamide-derived intermediate with the amino group, followed by an intramolecular cyclization with the carboxylic acid, and finally, dehydration to yield the stable, aromatic pyridopyrimidine core.
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol details the synthesis of the foundational pyridopyrimidine core from this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask (100 mL) |
| Formamide (reagent grade) | Reflux condenser |
| Deionized water | Heating mantle with magnetic stirrer |
| Ethanol (for recrystallization) | Magnetic stir bar |
| Celite (optional, for filtration) | Buchner funnel and filter flask |
| Thin-Layer Chromatography (TLC) plates | |
| Standard laboratory glassware |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 1 equivalent) and formamide (e.g., 25 mL, a significant excess).
-
Cyclocondensation: Attach a reflux condenser to the flask and heat the mixture to 190-200 °C using a heating mantle. Maintain vigorous stirring.
-
Causality: The high temperature is essential to overcome the activation energy for the intramolecular cyclization and dehydration steps that lead to the formation of the aromatic pyrimidine ring.
-
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase), observing the consumption of the starting material.
-
Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate will likely form.
-
Precipitation and Filtration: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This will cause the product to precipitate fully. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Workup Rationale: The desired product is typically a non-polar solid with low solubility in water, whereas formamide and other impurities are water-soluble, allowing for efficient separation.
-
-
Washing: Wash the collected solid cake thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.
-
Drying: Dry the product under vacuum at 60-80 °C to a constant weight. A pale yellow to off-white solid is expected.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield high-purity 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one.
Characterization
Confirm the structure of the final product using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the bicyclic system.
-
¹⁹F NMR: To confirm the presence and chemical shift of the -CF₃ group.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: To identify key functional groups, such as the amide C=O stretch.
Data Summary & Expected Outcomes
The following table provides representative data for optimizing the synthesis.
| Parameter | Condition | Expected Yield | Purity (Crude) | Notes |
| Temperature | 180 °C | Moderate (~60-70%) | Good | Slower reaction rate. |
| 190-200 °C | High (~80-90%) | Excellent | Optimal range for efficient conversion. | |
| >210 °C | Variable | Decreased | Potential for thermal decomposition of formamide and product. | |
| Time | 2 hours | Incomplete | N/A | Starting material likely to remain. |
| 4-6 hours | High (~80-90%) | Excellent | Optimal duration for completion. | |
| >8 hours | No significant increase | Good | Diminishing returns and increased potential for side products. |
Logical Workflow and Reaction Mechanism
The overall process follows a logical progression from starting material to a versatile intermediate ready for further diversification.
Caption: Synthetic workflow from starting material to a diversified compound library.
The mechanism for the core synthesis involves the nucleophilic attack of the amino group on formamide, followed by intramolecular cyclization and dehydration.
Caption: Plausible reaction mechanism for the formation of the pyridopyrimidine core.
Downstream Applications: Building a Compound Library
The synthesized 7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not an endpoint but a versatile intermediate. The 4-oxo group can be readily converted to a 4-chloro group, a highly reactive handle for diversification.
Protocol for Chlorination
A common procedure involves heating the pyridopyrimidinone with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base.[10] This converts the lactam to a reactive chloro-substituted heterocycle.
Nucleophilic Aromatic Substitution (SₙAr)
The resulting 4-chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is an excellent electrophile. It can be reacted with a wide variety of nucleophiles, particularly primary and secondary amines, to install diverse side chains at the 4-position.[1] This strategy is fundamental in structure-activity relationship (SAR) studies, allowing for the rapid generation of a library of analogues to optimize biological activity against a specific target, such as EGFR kinases.[11][12]
Conclusion
The use of this compound provides an efficient and direct route to a valuable class of fluorinated pyridopyrimidine scaffolds. The cyclocondensation with formamide is a robust and scalable method for producing the core structure. Subsequent functionalization, particularly via a 4-chloro intermediate, opens the door to extensive chemical exploration for the development of novel therapeutics. This application note provides the foundational knowledge and practical protocols for researchers to successfully leverage this powerful building block in their drug discovery programs.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. 2-amino-6-(Trifluoromethyl)nicotinic acid | 890302-02-0 | Benchchem [benchchem.com]
- 8. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical fluorinated building block. The inherent electronic properties of the trifluoromethyl group and the pyridine scaffold can present unique challenges during synthesis. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your reaction yields and product purity.
Overview of a Common Synthetic Pathway
A frequently employed strategy for synthesizing this compound involves the construction of a substituted pyridine ring followed by functional group manipulations. A key final step in many of these routes is the hydrolysis of a nitrile precursor, 2-amino-3-cyano-4-(trifluoromethyl)pyridine. This hydrolysis is often the most challenging step, where yield can be compromised. Understanding the variables in this conversion is critical for success.
The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent functional groups.[1][2] This electronic effect necessitates carefully controlled, and sometimes vigorous, conditions to achieve complete hydrolysis of the nitrile to the carboxylic acid.
General Synthesis Workflow
The following diagram illustrates a typical workflow, from the final precursor to the purified product.
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the synthesis, focusing on the critical nitrile hydrolysis step.
Question 1: My yield is consistently low, and I'm isolating unreacted nitrile starting material. What's causing this incomplete reaction?
Answer: Incomplete conversion is a common issue and can stem from several factors.
-
Insufficient Reaction Time or Temperature: The hydrolysis of an electron-deficient nitrile can be sluggish. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[3]
-
Inadequate Base Concentration: A sufficiently high concentration of hydroxide ions is necessary to drive the reaction to completion. Some published procedures use a significant excess of sodium hydroxide in water.[4] Insufficient base may lead to a stalled reaction.
-
Poor Solubility: The starting nitrile may have poor solubility in the aqueous reaction medium, limiting its contact with the hydroxide ions. While water is the reactant, adding a co-solvent that is stable to the harsh conditions could potentially improve solubility, but this must be carefully selected to avoid side reactions.
Question 2: My main impurity is the amide intermediate (2-Amino-4-(trifluoromethyl)nicotinamide). How can I ensure full conversion to the carboxylic acid?
Answer: The formation of the amide is a direct result of partial hydrolysis. The conversion of the amide to the carboxylate is often the rate-limiting step.
-
Causality: The hydrolysis of a nitrile proceeds in two stages: first to the amide, then to the carboxylate salt. Stopping at the amide indicates the reaction conditions are not forceful enough to complete the second stage.
-
Solution: To drive the reaction past the amide intermediate, more forcing conditions are required. This typically involves increasing the reaction temperature and/or the concentration of the base.[4] For example, refluxing with a higher concentration of NaOH (e.g., 150g NaOH in 500mL water for 172g of nitrile precursor) at 100°C has been shown to achieve near-quantitative conversion.[4] The pH must be kept strongly basic throughout the reaction to facilitate the attack of hydroxide on the amide carbonyl.
Question 3: After acidic work-up, my product is discolored (yellow or brown). What causes this, and how can I purify it?
Answer: Discoloration often points to the formation of minor, highly colored byproducts, potentially from decomposition at high temperatures.
-
Prevention: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen) if you suspect oxidative side reactions. Avoid excessive heating beyond what is necessary for the reaction to proceed at a reasonable rate.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing colored impurities.[3] A solvent screening is recommended to find the ideal system where the product has high solubility at elevated temperatures but low solubility at room temperature.[5] Common solvents to screen include ethanol, methanol, water, or mixtures like ethyl acetate/hexanes.[5]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon (charcoal) to the hot solution before filtering.[5] The carbon will adsorb the colored impurities, which are then removed during the hot filtration step. Use carbon sparingly, as it can also adsorb some of your product.
-
Question 4: I'm losing a significant amount of product during purification. How can I improve my recovery?
Answer: Product loss during purification, especially recrystallization, is a frequent challenge that can drastically lower the overall yield.[3]
-
Optimize Recrystallization:
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume will result in more of your product remaining in the mother liquor upon cooling, reducing your isolated yield.[3]
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath before filtration. Slow cooling promotes the formation of larger, purer crystals and maximizes recovery.[5]
-
-
Mother Liquor Analysis: After filtering your crystals, concentrate the mother liquor and analyze it by TLC or LC-MS. If a significant amount of product is present, a second recrystallization or column chromatography of the residue may be worthwhile.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: It should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at refrigerated temperatures (2-8 °C) is recommended.
-
-
Q2: Why is the amino group on this molecule a weak nucleophile?
-
A2: The strong electron-withdrawing effect of both the trifluoromethyl group and the pyridine ring nitrogen atom significantly reduces the electron density on the exocyclic amino group.[6] This deactivation makes it a weaker nucleophile compared to aniline, which can make subsequent reactions like amide couplings challenging.[6]
-
-
Q3: What analytical techniques are best for monitoring reaction progress and final purity?
-
Q4: Is it possible to synthesize this acid without a nitrile intermediate?
-
A4: Yes, alternative routes exist. One practical synthesis involves the directed lithiation of 2-(trifluoromethyl)pyridine followed by quenching with carbon dioxide (CO₂) to install the carboxylic acid group.[7] This method avoids the hydrolysis step but requires cryogenic conditions and careful handling of organolithium reagents.[7]
-
Key Experimental Protocols
Protocol: Hydrolysis of 2-Amino-3-cyano-4-(trifluoromethyl)pyridine
This protocol is adapted from procedures described in the literature and is designed to favor complete hydrolysis.[4]
Reagents & Equipment:
-
2-Amino-3-cyano-4-(trifluoromethyl)pyridine
-
Sodium Hydroxide (NaOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1000 mL round-bottom flask, add sodium hydroxide (150 g) to deionized water (500 mL) and stir until fully dissolved. Caution: This process is highly exothermic.
-
Addition of Starting Material: Once the NaOH solution has cooled slightly, add 2-Amino-3-cyano-4-(trifluoromethyl)pyridine (172 g).
-
Hydrolysis: Heat the mixture to 100 °C (reflux) with vigorous stirring. The solid should dissolve, forming a clear solution. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS until the starting material and amide intermediate are no longer observed.
-
Cooling: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature.
-
Acidification: Place the flask in an ice bath. Slowly and carefully add concentrated HCl to the stirred solution to adjust the pH to < 2. A thick white precipitate of the product will form.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the solid under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Data Summary Table
The conditions for nitrile hydrolysis can be varied to optimize the yield. The following table summarizes outcomes from reported procedures.
| Starting Material | Base & Concentration | Temperature (°C) | Time (h) | Outcome | Yield | Reference |
| 4-trifluoromethyl nicotinonitrile | 50g NaOH in 500mL H₂O | 80 | - | Incomplete Hydrolysis | 76.5% | [4] |
| 4-trifluoromethyl nicotinonitrile | 50g NaOH in 500mL H₂O | 100 | - | Complete Hydrolysis | 84.7% | [4] |
| 4-trifluoromethyl nicotinonitrile | 150g NaOH in 500mL H₂O | 100 | - | Complete Hydrolysis | 98.3% | [4] |
| 3-nicotinonitrile | 4M Aqueous Ammonia | 171 | 4 | Partial Hydrolysis | 84.1% Acid, 15.9% Amide | [8] |
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. The unique amphoteric nature of this molecule, combined with potential impurities from its synthesis, presents specific purification hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil or waxy solid that refuses to crystallize. What's happening and what should I do?
A1: This is a common issue with amino acid derivatives, which can be hygroscopic or form amorphous solids in the presence of minor impurities[1].
-
Check for Residual Solvents: Ensure all solvents from the work-up are completely removed under high vacuum, possibly with gentle heating.
-
Impurity Interference: Even trace impurities can inhibit crystal lattice formation. Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes wash away the interfering impurities and induce crystallization.
-
pH Adjustment: Since the molecule is amphoteric, its salt form might be more crystalline. Dissolve the oil in a minimal amount of an appropriate solvent and adjust the pH. For example, precipitating the hydrochloride salt from an acidic solution might yield a crystalline solid[1][2].
-
Alternative Purification: If crystallization remains elusive, column chromatography is the recommended next step to remove the problematic impurities.
Q2: What are the most likely impurities I'll encounter during the synthesis and purification of this compound?
A2: Impurities are typically related to the synthetic route. Common classes include:
-
Starting Materials: Unreacted precursors, such as halogenated nicotinic acids if the synthesis involves nucleophilic aromatic substitution[3].
-
Isomeric Byproducts: Incorrect positioning of functional groups on the pyridine ring. For example, isonicotinic acid is a common impurity in nicotinic acid synthesis[4][5].
-
Over-reduction Products: If a hydrogenation step is used, the pyridine ring can be reduced to a piperidine ring, leading to highly flexible and often difficult-to-remove impurities[2].
-
Hydrolysis Products: If the synthesis starts from a nitrile or ester precursor, incomplete hydrolysis can leave these functional groups in the final product[6][7].
Q3: My yield is very low after performing an acid-base extraction. Where did my product go?
A3: Low yield in acid-base extraction is often due to one of the following:
-
Incorrect pH: The pH of the aqueous layer may not have been optimal for fully precipitating your product. The electron-withdrawing trifluoromethyl group makes the carboxylic acid more acidic than standard nicotinic acid, and the amino group less basic. Use a pH meter and adjust slowly to find the isoelectric point where the molecule has minimum solubility.
-
Incomplete Extractions: Ensure you perform multiple extractions (at least 2-3) with the aqueous acid or base to completely transfer the compound between phases[8]. Thorough mixing is critical[9].
-
Product Solubility: Your product may have some residual solubility in the acidified or basified aqueous solution. Cooling the solution in an ice bath before filtration can help maximize precipitation[10]. If the product is still too soluble, a back-extraction into an organic solvent after pH adjustment is necessary[11].
Q4: I'm seeing significant streaking or tailing of my product spot/peak during TLC analysis or column chromatography. How can I fix this?
A4: Streaking on silica gel is characteristic of highly polar or ionizable compounds like amino acids. The zwitterionic form can interact unpredictably with the acidic silica surface. To resolve this, you must force the compound into a single ionic state:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the amino group, ensuring the compound travels as the cationic form, leading to sharper spots.
-
Basify the Mobile Phase: Alternatively, adding a small amount of triethylamine or pyridine can deprotonate the carboxylic acid, but this is generally less common on standard silica gel.
Troubleshooting Guide 1: Purification by Acid-Base Extraction
Acid-base extraction is a powerful first-line purification technique that leverages the amphoteric nature of this compound to separate it from neutral, acidic, or basic impurities[10][12].
Core Principle: The solubility of the target molecule is manipulated by changing the pH. In basic conditions, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. In acidic conditions, the amino group is protonated to form a water-soluble ammonium salt. Neutral impurities remain in the organic layer throughout this process[8].
Experimental Protocol: Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Basic Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid but will not react with very weakly acidic impurities (like phenols), offering a degree of selectivity[11].
-
-
Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete transfer of the acidic product[9]. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is acidic (pH ~2-3), checking with a pH meter. Your product should precipitate as a solid.
-
Scientist's Note: The trifluoromethyl group enhances the acidity of the carboxylic acid, so full protonation and precipitation will occur at a relatively low pH.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent (like hexane) to aid drying.
-
Drying: Dry the purified solid under vacuum.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying the target compound from neutral impurities.
Troubleshooting Guide 2: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is selecting a solvent in which the product has high solubility at an elevated temperature and low solubility at room or cold temperatures.
Core Principle: The impure solid is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities (which are present in a lower concentration) behind in the solution.
Solvent Selection Table
| Solvent System | Suitability | Scientist's Note |
| Ethanol/Water | Excellent | Highly recommended starting point. The compound has good solubility in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling. |
| Methanol | Good | The compound is quite soluble in methanol, so this is best used if a significant amount of less polar impurities are present. Cooling to very low temperatures may be required. |
| Acetonitrile | Good | A polar aprotic option that can be effective. Often used for related nicotinic acid derivatives[3]. |
| Ethyl Acetate | Fair | Lower solubility than alcohols, but can be useful for removing highly polar impurities. |
| Toluene/Hexane | Poor | Generally not suitable due to the polar nature of the amino and carboxylic acid groups. |
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Add Anti-Solvent: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
Troubleshooting Guide 3: Purification by Column Chromatography
When impurities have similar solubility properties to the product, column chromatography is the most effective purification method[13][14].
Core Principle: A solution of the crude mixture is passed through a column packed with a stationary phase (typically silica gel). The components of the mixture travel down the column at different rates based on their polarity and interaction with the stationary phase. By collecting fractions over time, the components can be separated[15].
Recommended Column Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for separating moderately polar compounds. |
| Mobile Phase (Eluent) | Dichloromethane/Methanol with 1% Acetic Acid | Start with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the methanol content. The acetic acid ensures the product remains protonated and elutes as a sharp band. |
| Loading Method | Dry Loading | Dissolve the crude product in a minimal amount of methanol, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column. This prevents band broadening[13]. |
Workflow Diagram: Column Chromatography
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. 2-amino-6-(Trifluoromethyl)nicotinic acid | 890302-02-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 7. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]
- 8. coconote.app [coconote.app]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. goldbio.com [goldbio.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and step-by-step protocols for their resolution.
Issue 1: Low Yield Attributed to Incomplete Hydrolysis of the Nitrile/Ester Precursor
Question: I am attempting to synthesize this compound via hydrolysis of the corresponding nitrile or ester, but I am consistently obtaining low yields. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a frequent challenge, often stemming from suboptimal reaction conditions or the deactivating effect of the electron-withdrawing trifluoromethyl group. To ensure complete conversion, consider the following:
-
For Nitrile Hydrolysis: A strong base and elevated temperatures are typically necessary. The choice of base and solvent is critical. A mixture of an aqueous sodium hydroxide solution and an alcohol can be effective.[1]
-
For Ester Hydrolysis: Alkaline hydrolysis using reagents like lithium hydroxide, sodium hydroxide, or potassium hydroxide at room temperature is a common method.[2]
Troubleshooting Protocol: Enhancing Hydrolysis Efficiency
-
Reagent Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH) is used. A 2-4 molar excess relative to the substrate is a good starting point.
-
Temperature and Reaction Time: For nitrile hydrolysis, refluxing for several hours is often required.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent System: The use of a co-solvent like ethanol with an aqueous base can improve the solubility of the starting material, facilitating a more efficient reaction.[1]
-
Work-up Procedure: After the reaction is complete, careful acidification is crucial to precipitate the carboxylic acid product. Adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) to maximize precipitation and recovery.[3][4]
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH | Strong bases that effectively hydrolyze nitriles and esters. |
| Solvent | Aqueous Ethanol | Improves solubility of organic precursors. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| pH Adjustment | Acidify to pH 3-4 | Maximizes precipitation of the amphoteric product. |
Issue 2: Formation of Piperidine By-products During Reductive Steps
Question: My synthesis involves a debenzylation step using catalytic hydrogenation, but I am observing the formation of significant amounts of the corresponding piperidine by-product, which is difficult to separate. How can I minimize this side reaction?
Answer: The reduction of the pyridine ring to a piperidine is a known side reaction during catalytic hydrogenation, especially under harsh conditions (high pressure or temperature) or with highly active catalysts. The electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring more susceptible to reduction.
To minimize this, optimizing the reaction conditions is key. Using a milder catalyst and controlling the temperature and pressure are crucial first steps.
Troubleshooting Protocol: Selective Debenzylation without Ring Reduction
-
Catalyst Selection: Instead of highly active catalysts like Palladium on Carbon (Pd/C), consider using Pearlman's catalyst (Pd(OH)₂/C). It is often more selective for debenzylation and less prone to over-reduction of the pyridine ring.
-
Optimized Conditions: Conduct the hydrogenation at a lower pressure (e.g., 50-100 psi) and a moderate temperature (e.g., 50 °C).
-
Solvent and Additives: The reaction can be run in methanol with the addition of acetic acid. The acidic medium can help to protonate the pyridine nitrogen, making it less susceptible to reduction.
-
Purification Strategy: If piperidine impurities are still formed, they can be removed by recrystallization after converting the crude product to its hydrochloride salt. The salt of the desired aromatic amine will have different solubility properties than the salt of the piperidine by-product.
Issue 3: Unwanted Decarboxylation of the Final Product
Question: I am losing a significant amount of my this compound product, and I suspect it is due to decarboxylation. What conditions favor this side reaction, and how can I prevent it?
Answer: Nicotinic acids are susceptible to decarboxylation, particularly at elevated temperatures, to yield the corresponding pyridine.[5][6] The presence of catalysts like copper chromite can facilitate this process.[5][6]
Troubleshooting Workflow: Preventing Decarboxylation
Caption: Workflow to mitigate decarboxylation risk.
To avoid decarboxylation:
-
Temperature Control: Avoid excessive temperatures during purification steps like distillation or drying.
-
Catalyst Removal: If a metal catalyst was used in a previous step, ensure it is thoroughly removed by filtration before any heating steps.
-
pH Control: While not as critical as temperature, maintaining a neutral or slightly acidic pH during work-up can help stabilize the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and practical approach starts from commercially available 2-(trifluoromethyl)pyridine. This involves a directed lithiation followed by carboxylation. Subsequent steps then introduce the amino group.[7] Another viable route involves the cyclocondensation of trifluoromethyl-containing building blocks.[8][9]
Q2: How can I purify the final product effectively?
Purification can often be achieved through recrystallization. If impurities such as the piperidine by-product are present, converting the crude product to its hydrochloride salt and then recrystallizing can be an effective strategy.[7] For non-ionic impurities, standard recrystallization from a suitable solvent system (e.g., ethanol/water) should be explored.
Q3: Are there any specific safety precautions I should take when working with trifluoromethylated compounds?
While this compound itself has no extraordinary hazards beyond those of a typical laboratory chemical, some precursors and reagents used in its synthesis may require special handling. For instance, organolithium reagents like n-butyllithium are highly pyrophoric. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform reactions in a well-ventilated fume hood.
Q4: Can the trifluoromethyl group itself participate in side reactions?
The trifluoromethyl group is generally very stable under most synthetic conditions. However, under very harsh basic conditions and high temperatures, hydrolysis to a carboxylic acid can occur, though this is not a common side reaction in the syntheses discussed.
Q5: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is recommended. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and elemental analysis are standard techniques.[7]
References
- 1. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 2. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 3. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Technical Support Center: Optimizing Derivatization of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for the derivatization of 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical landscape of this trifunctional building block. The strategic placement of an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a versatile carboxylic acid on a pyridine scaffold presents both opportunities and challenges in synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions and achieve your synthetic goals.
I. Understanding the Reactivity of this compound
The inherent chemical properties of this compound dictate its reactivity in derivatization reactions. The interplay between the amino, trifluoromethyl, and carboxylic acid groups governs the outcomes of esterification, amidation, and cross-coupling reactions.
-
The Amino Group: The amino group at the 2-position is a key nucleophilic center. However, its reactivity is significantly modulated by the electron-withdrawing trifluoromethyl group at the 4-position, which reduces the electron density of the pyridine ring and, consequently, the nucleophilicity of the amino group.[1] This can lead to sluggish or incomplete reactions under standard conditions.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group enhances the stability and bioactivity of molecules derived from this scaffold.[2][3] In the context of derivatization, it deactivates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution at the positions ortho and para to it, while also influencing the acidity of the carboxylic acid.
-
The Carboxylic Acid Group: The carboxylic acid at the 3-position is the primary site for esterification and amidation. Its acidity is increased by the inductive effect of the adjacent trifluoromethyl group, which can facilitate certain reactions but may also introduce challenges in others, such as chemoselectivity when both the amino and carboxylic acid groups can react.
II. Troubleshooting Amidation Reactions
Amide bond formation is a cornerstone of drug discovery. However, the reduced nucleophilicity of the amino group in this compound can make this transformation challenging.
Frequently Asked Questions (FAQs) - Amidation
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) is giving low yields or failing completely. What is the likely cause?
A1: The primary reason for low reactivity is the electronically deactivated nature of the 2-amino group due to the potent electron-withdrawing effect of the trifluoromethyl group.[1] Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid for reaction with this less nucleophilic amine.
Troubleshooting Guide: Low Amidation Yields
| Potential Cause | Troubleshooting Strategy | Rationale |
| Insufficiently Activated Carboxylic Acid | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1] | These reagents generate highly reactive activated esters that can overcome the low nucleophilicity of the amine. |
| Low Nucleophilicity of the Amine | Convert the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride before adding the amine. | Acid chlorides are highly electrophilic and react readily even with weak nucleophiles. |
| Slow Reaction Kinetics | Increase the reaction temperature, typically to 40-60 °C. | Providing additional thermal energy can help overcome the activation barrier for the reaction. |
| Incomplete Deprotonation of the Amine | Use a stronger, non-nucleophilic base like DBU or a phosphazene base instead of triethylamine or DIPEA. | Ensuring the amine is fully deprotonated increases its nucleophilicity. |
Experimental Protocol: High-Efficiency Amidation using HATU
-
Acid Activation: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Purify by column chromatography.
III. Optimizing Esterification Conditions
Esterification of the carboxylic acid group can be hindered by the electronic environment and potential steric hindrance from the adjacent substituents.
Frequently Asked Questions (FAQs) - Esterification
Q2: I'm observing incomplete conversion during the esterification of this compound with a sterically hindered alcohol. What are my options?
A2: Steric hindrance around the carboxylic acid can slow down the reaction. Standard Fischer esterification conditions (acid catalyst and excess alcohol) may not be effective. More potent activation methods are often required.
Troubleshooting Guide: Incomplete Esterification
| Potential Cause | Troubleshooting Strategy | Rationale |
| Steric Hindrance | Employ a Steglich esterification using DCC or EDC with a catalytic amount of DMAP.[4] | This method proceeds through a highly reactive O-acylisourea intermediate, which is effective for esterifying sterically demanding alcohols.[4] |
| Acid-Labile Substrate | Use milder activation methods, such as conversion to the acid chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base. | This avoids the harsh acidic conditions of Fischer esterification. |
| Reversible Reaction | If using Fischer esterification, ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves. | Le Chatelier's principle dictates that removing a product will drive the equilibrium towards the desired ester. |
Diagram: Steglich Esterification Workflow
Caption: Workflow for Steglich esterification.
IV. Navigating Suzuki Cross-Coupling Reactions
For further diversification, the 2-amino group can be converted to a halide (e.g., via a Sandmeyer reaction) to enable Suzuki cross-coupling. The electronic properties of the trifluoromethyl-substituted pyridine ring play a crucial role in the efficiency of this transformation.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q3: I'm attempting a Suzuki coupling with a 2-chloro-4-(trifluoromethyl)nicotinic acid derivative and I'm seeing low yields and significant starting material recovery. What's going wrong?
A3: The C-Cl bond on an electron-deficient pyridine ring can be challenging to activate for oxidative addition to the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[5]
Troubleshooting Guide: Low Suzuki Coupling Yields
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Oxidative Addition | Use a more electron-rich and sterically hindered phosphine ligand, such as SPhos, XPhos, or RuPhos.[6] Consider using a pre-formed palladium catalyst (e.g., a G3 or G4 palladacycle).[5] | These ligands promote the oxidative addition of the C-Cl bond to the Pd(0) center.[5] Pre-catalysts ensure efficient generation of the active catalytic species. |
| Protodeboronation of Boronic Acid | Use potassium trifluoroborate salts or MIDA boronates instead of the free boronic acid. Use a weaker base like K₃PO₄ or Cs₂CO₃. | These reagents are more stable and less prone to decomposition before cross-coupling occurs. |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic reaction conditions. Degas all solvents and reagents thoroughly. | Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Slow Reductive Elimination | Higher reaction temperatures may be required to promote the final product-forming step. | The electron-deficient nature of the pyridine ring can slow down reductive elimination. |
Diagram: Suzuki Coupling Catalytic Cycle
Caption: Key steps in the Suzuki coupling catalytic cycle.
V. Chemoselectivity and Protecting Group Strategies
The presence of both a nucleophilic amino group and an electrophilic carboxylic acid requires careful consideration of chemoselectivity.
Frequently Asked Questions (FAQs) - Chemoselectivity
Q4: How can I selectively derivatize the carboxylic acid without affecting the amino group?
A4: While the amino group's nucleophilicity is reduced, it can still compete in reactions targeting the carboxylic acid. Protecting the amino group is a common strategy to ensure chemoselectivity.
Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |
| Amino Group | Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP) | Acidic conditions (e.g., TFA, HCl) | [5] |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | [7] | |
| Carboxylic Acid | Methyl or Ethyl Ester | Alcohol, acid catalyst (e.g., H₂SO₄) | Saponification (e.g., LiOH, NaOH) | [8] |
| Benzyl Ester | Benzyl bromide, base | Catalytic hydrogenation (H₂, Pd/C) | [7] |
VI. Potential Side Reactions
Decarboxylation: Under harsh thermal conditions, particularly in the presence of acid or base, decarboxylation of the nicotinic acid moiety may occur. This is a crucial consideration when optimizing reaction temperatures.
VII. References
-
2-Amino-4-(trifluoromethyl)pyridine: Properties, Applications, and Supply. (URL not available)
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. (URL not available)
-
troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine. Benchchem. (URL not available)
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Figshare. (URL not available)
-
Protecting Groups List. SynArchive. (--INVALID-LINK--)
-
Suzuki Coupling. Organic Chemistry Portal. (--INVALID-LINK--)
-
Exploring Applications: 2-Amino-4-(trifluoromethyl)pyridine in Drug Discovery. (URL not available)
-
Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem. (URL not available)
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). (DOI:10.1039/C5OB02129D)
-
Amino Acid-Protecting Groups. SciSpace. (URL not available)
-
Steglich Esterification. Organic Chemistry Portal. (--INVALID-LINK--)
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
Technical Support Center: 2-Amino-4-(trifluoromethyl)nicotinic Acid Experiments
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile fluorinated building block. As Senior Application Scientists, we provide not just steps, but the underlying rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound and its isomers are valuable intermediates in medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group can enhance properties like metabolic stability and binding affinity, while the amino and carboxylic acid moieties provide versatile handles for further chemical modification.[1] Specifically, derivatives of 4-aminonicotinic acids are key building blocks for synthesizing heterocyclic molecules with medicinal importance, such as naphthyridines and pyridopyrimidines, which have been investigated as antagonists for receptors like the calcium-sensing receptor.[2]
Q2: What are the critical safety and handling precautions for this compound?
As with many specialized chemical reagents, proper handling is paramount. This compound is typically a solid powder.
-
Personal Protective Equipment (PPE): Always wear safety glasses, lab coats, and appropriate gloves.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[5][6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[3][7] Some related amino-trifluoromethyl-pyridines are known to be hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[6]
Troubleshooting Guide: Synthesis & Purification
The synthesis of substituted nicotinic acids can be challenging, often involving sensitive organometallic intermediates and competing side reactions. Below we address common issues encountered during the synthesis of this compound.
Q: My synthesis of this compound resulted in a very low yield. What are the common pitfalls?
Low yields can arise at several stages of a multi-step synthesis. A common and effective route involves the directed lithiation of 2-(trifluoromethyl)pyridine.[2] Let's break down the potential failure points.
Workflow for a Practical Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid
Caption: Key stages and potential failure points in the synthesis.
Answer: Several factors can contribute to low yields:
-
Inefficient Lithiation: The initial directed lithiation at the C3 position is critical. Using lithium 2,2,6,6-tetramethylpiperidide (LTMP) is effective, but the equilibration time can be long. The addition of a co-solvent like 1,3-dimethyl-2-imidazolidinone (DMI) can significantly shorten this time, improving throughput and yield on a larger scale.[2]
-
Incomplete Reaction: In any step, an incomplete reaction will lower the overall yield. It is essential to monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Catalyst Deactivation: In the palladium-catalyzed amination step, the catalyst (e.g., Pd₂(dba)₃/Xantphos) is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (nitrogen or argon) and that solvents are properly degassed.[2][8]
-
Suboptimal Work-up and Purification: Product can be lost during extraction and purification. Acid-base extraction must be done carefully to avoid emulsification. For purification, recrystallization is often more efficient for yield than chromatography.
Q: I am observing a significant byproduct that appears to be 4-iodo-2-(trifluoromethyl)pyridine. How can I prevent this?
Answer: This byproduct results from decarboxylation (loss of the -COOH group) of your intermediate, 4-iodo-2-(trifluoromethyl)nicotinic acid. This is a known side reaction that can occur under thermal stress, particularly during the subsequent amination step.[2]
-
Mechanism: The electron-withdrawing trifluoromethyl group and the pyridine nitrogen destabilize the carboxylate, making it susceptible to elimination as CO₂, especially at elevated temperatures.
-
Solution: Carefully control the temperature during the palladium-catalyzed amination. While the reaction requires heating to reflux, excessive temperatures or prolonged reaction times can favor decarboxylation. A typical condition involves refluxing in 2-methyl-2-butanol (internal temperature of 104–107 °C) for a controlled duration, for instance, 2 hours, while monitoring for product formation and starting material consumption.[2]
Q: The purification of the final product is proving difficult. Are there effective methods other than column chromatography?
Answer: Yes. While column chromatography is a standard technique, it can be inefficient for highly polar compounds like aminonicotinic acids. Two field-proven methods are often more effective:
-
Acid-Base Extraction: Utilize the amphoteric nature of the molecule. The amino group is basic, and the carboxylic acid is acidic. A careful, multi-step pH adjustment during the aqueous workup can remove many neutral organic impurities.
-
Recrystallization via Salt Formation: A highly effective method involves converting the crude product into a salt, recrystallizing the salt, and then liberating the free acid. For example, during a related synthesis, piperidine impurities were successfully removed by converting the crude product to its hydrochloride salt, recrystallizing it, and then neutralizing to isolate the pure desired product with a 74% yield.[2]
Troubleshooting Guide: Handling, Storage, & Solubility
Q: I'm having trouble dissolving the compound for my experiments. What solvents are recommended?
Answer: The solubility of trifluoromethyl-substituted nicotinic acids can be limited in nonpolar organic solvents and neutral aqueous buffers. The choice of solvent is critical for both reaction chemistry and biological assays.
-
Expertise & Experience: The combination of a polar carboxylic acid and a fluorinated group makes solubility prediction complex. Empirical testing is key. Based on data for the closely related 4-(Trifluoromethyl)nicotinic acid, polar organic solvents are the best choice.[9]
Table 1: Solubility Data for 4-(Trifluoromethyl)nicotinic Acid
| Solvent | Solubility | Source |
| DMF | ~50 mg/mL | [9] |
| Ethanol | ~25 mg/mL | [9] |
| DMSO | ~10 mg/mL | [9] |
| PBS (pH 7.2) | ~2 mg/mL | [9] |
For this compound, the additional amino group may slightly increase polarity. We recommend starting with DMF or DMSO for stock solutions. For aqueous buffers, solubility can be significantly increased by adjusting the pH away from the isoelectric point. In acidic conditions (pH < 2), the amino group will be protonated, and in basic conditions (pH > 5), the carboxylic acid will be deprotonated, both forms typically having higher aqueous solubility.
Troubleshooting Guide: Characterization & Analysis
Q: The ¹H NMR spectrum of my product is complex. How can I definitively assign the protons on the pyridine ring?
Answer: The pyridine ring protons in this molecule are subject to complex splitting patterns (J-coupling). While a simple 1D ¹H NMR provides the initial data, it can be ambiguous.
-
Authoritative Grounding: To unequivocally assign the proton signals and confirm connectivity, a 2D NMR technique such as Correlation Spectroscopy (COSY) is the authoritative method. A COSY experiment reveals which protons are coupled to each other, allowing for a definitive structural assignment.[10]
Logical Workflow for NMR Signal Assignment
Caption: Decision workflow for NMR structural confirmation.
In a COSY spectrum, an off-diagonal cross-peak between two proton signals confirms that they are spin-coupled, typically on adjacent carbons. This allows you to "walk" around the aromatic ring and assign each proton correctly.[10] Additionally, ¹⁹F NMR should be performed to confirm the presence and chemical environment of the trifluoromethyl group.[11]
Q: What are the expected mass spectrometry (MS) fragmentation patterns for this molecule?
Answer: In electrospray ionization mass spectrometry (ESI-MS), you should look for the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated molecular ion [M-H]⁻ in negative mode. For this compound (Molecular Weight: 206.12 g/mol ), these would be:
-
[M+H]⁺ = 207.05 m/z
-
[M-H]⁻ = 205.03 m/z
Tandem MS (MS/MS) can provide structural confirmation. Common fragmentation pathways for related nicotinic acids include:
-
Loss of H₂O: From the carboxylic acid group.
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of NH₃: From the amino group.
A validated LC-MS/MS method for nicotinic acid and its metabolites monitored the transition of the protonated molecular ion to a characteristic fragment ion (e.g., m/z 124 -> 80 for nicotinic acid) for specific quantification.[12][13] A similar approach can be developed for this molecule to achieve high sensitivity and selectivity.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination
This protocol is adapted from a peer-reviewed synthesis and demonstrates a key bond-forming step.[2]
-
Reaction Setup: To a dry reaction flask, add 4-iodo-2-(trifluoromethyl)nicotinic acid (1.0 equiv), tert-butyl carbamate (Boc-amide, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add 2-methyl-2-butanol (degassed with dry nitrogen for 15 minutes).
-
Inert Atmosphere: Purge the flask with dry nitrogen by applying a vacuum and backfilling with nitrogen. Repeat this cycle four times.
-
Catalyst Addition: Add Xantphos (0.03 equiv) and Pd₂(dba)₃ (0.02 equiv) to the flask.
-
Final Purge: Repeat the nitrogen purge sequence four more times.
-
Reaction: Heat the reaction mixture to reflux (internal temperature of 104–107 °C) for 2 hours, or until TLC/HPLC analysis shows consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. The resulting Boc-protected intermediate can be carried forward to the deprotection step.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is based on established methods for analyzing nicotinic acid derivatives in biological matrices.[13][14]
-
Sample Collection: Collect 100 µL of the experimental sample (e.g., plasma, cell lysate).
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing an appropriate internal standard to the sample to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly, transfer to an HPLC vial, and inject into the LC-MS/MS system.
References
- 1. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding decarboxylation of 2-Amino-4-(trifluoromethyl)nicotinic acid
A Guide to Preventing Unwanted Decarboxylation in Experimental Settings
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this compound and mitigating the risk of unwanted decarboxylation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is particularly concerning as it leads to the formation of 3-amino-5-(trifluoromethyl)pyridine, an entirely different molecule with altered chemical and biological properties. This transformation can compromise the integrity of your starting material, leading to inaccurate experimental results and potential failure of downstream applications.
Q2: What are the primary factors that induce decarboxylation of this compound?
Several factors can promote the decarboxylation of aminonicotinic acids. The key drivers include:
-
Elevated Temperatures: Heat is a common catalyst for decarboxylation. Many organic reactions require heating, which can inadvertently trigger the loss of the carboxyl group.
-
Acidic or Basic Conditions: The pH of the reaction medium plays a critical role. Both strongly acidic and basic conditions can facilitate decarboxylation through different mechanisms. For pyridinecarboxylic acids, the formation of a zwitterion is a proposed intermediate in the decarboxylation pathway.[1]
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the nicotinic acid.
-
Presence of Metal Catalysts: Certain metal catalysts used in cross-coupling or other transformations can promote decarboxylation as a side reaction.
Q3: How does the structure of this compound contribute to its susceptibility to decarboxylation?
The structure of this compound contains features that can influence its stability. The amino group at the 2-position can facilitate decarboxylation, potentially through electronic effects that stabilize the transition state of the reaction.[2] The trifluoromethyl group at the 4-position is a strong electron-withdrawing group, which can also influence the electron density of the pyridine ring and the lability of the carboxyl group.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: My starting material is degrading upon heating.
Symptoms:
-
Formation of a new, less polar spot on TLC.
-
Appearance of a new peak in LC-MS corresponding to the decarboxylated product.
-
Reduced yield of the desired product.
Root Cause Analysis & Solutions:
The most likely cause is thermally induced decarboxylation. The stability of amino acids can be significantly affected by temperature.[3][4]
Workflow to Mitigate Thermal Decarboxylation
Caption: Workflow for addressing thermal degradation.
Experimental Protocol: Temperature Screening
-
Set up parallel reactions: Prepare several small-scale reactions under identical conditions except for the temperature.
-
Establish a temperature gradient: Run the reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor reaction progress: At regular intervals, take aliquots from each reaction and analyze by TLC or LC-MS to assess the formation of the decarboxylated byproduct.
-
Determine optimal temperature: Identify the highest temperature at which the reaction proceeds efficiently with minimal decarboxylation.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain below 80°C if possible. | Higher temperatures significantly accelerate decarboxylation. |
| Reaction Time | Keep as short as possible. | Prolonged heating increases the likelihood of degradation. |
| Energy Source | Explore microwave irradiation. | Can sometimes promote faster reactions at lower bulk temperatures. |
Problem 2: Significant decarboxylation is observed under acidic or basic reaction conditions.
Symptoms:
-
Rapid formation of the decarboxylated byproduct upon addition of acid or base.
-
Poor recovery of the starting material after workup.
Root Cause Analysis & Solutions:
The stability of pyridinecarboxylic acids is highly pH-dependent. Both acidic and basic conditions can catalyze decarboxylation, often through the formation of reactive intermediates like zwitterions.[1][2]
pH Optimization and Buffer Selection
The key is to find a pH range where this compound is sufficiently stable while still allowing the desired reaction to proceed.
| pH Range | Potential Risk | Recommended Action |
| Strongly Acidic (pH < 2) | High risk of decarboxylation. | Avoid if possible. If strong acid is required, use at low temperatures and for short durations. |
| Mildly Acidic (pH 3-6) | Generally more stable. | Ideal for many reactions. Consider using buffers like acetate or phosphate. |
| Neutral (pH ~7) | Moderate stability. | A good starting point for many reactions. |
| Basic (pH > 8) | Increased risk of decarboxylation. | Use milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) and control temperature carefully. |
Experimental Protocol: pH Screening
-
Prepare a series of buffered solutions: Create small-scale reaction setups with buffers at different pH values (e.g., pH 4, 5, 6, 7, 8).
-
Run test reactions: Add this compound to each buffered solution and stir at a constant, moderate temperature.
-
Analyze for decarboxylation: Monitor the reactions over time using LC-MS to quantify the amount of starting material remaining and the formation of the decarboxylated product.
-
Identify the optimal pH: Select the pH at which the compound shows the highest stability.
Problem 3: My reaction is sluggish, and forcing conditions are leading to decarboxylation.
Symptoms:
-
Low conversion to the desired product.
-
Increasing the temperature or using stronger reagents only increases the amount of decarboxylated byproduct.
Root Cause Analysis & Solutions:
This indicates that the activation energy for the desired reaction is higher than that for decarboxylation under the current conditions. The solution is not to use more force, but to find a more efficient catalytic system.
Catalyst and Reagent Selection
For reactions like cross-couplings or amidations, the choice of catalyst, ligand, and additives is crucial.
Logical Flow for Catalyst Optimization
Caption: Catalyst screening workflow to improve reaction efficiency.
Recommendations for Catalyst Systems:
-
Palladium Catalysts: For cross-coupling reactions, consider using modern, highly active palladium pre-catalysts that can operate at lower temperatures.
-
Ligands: Bulky, electron-rich phosphine ligands can often improve catalytic activity and allow for lower reaction temperatures.
-
Alternative Coupling Strategies: If standard methods fail, consider alternative synthetic routes that might avoid harsh conditions altogether.
Problem 4: I am seeing decarboxylation during purification.
Symptoms:
-
The crude reaction mixture looks clean, but the isolated product is contaminated with the decarboxylated impurity.
-
Streaking or decomposition on silica gel columns.
Root Cause Analysis & Solutions:
Silica gel is acidic and can promote decarboxylation, especially if the column is run slowly or with protic solvents.
Purification Strategies to Avoid Decarboxylation
| Purification Method | Recommendations |
| Column Chromatography | - Neutralize silica gel by pre-treating with a solution of triethylamine in the eluent. \n- Use a less acidic stationary phase like alumina. \n- Run the column quickly to minimize contact time. |
| Crystallization | - An excellent method for purification if a suitable solvent system can be found. \n- Avoid highly acidic or basic crystallization solvents. |
| Preparative HPLC | - Use buffered mobile phases to control the pH. \n- This method offers high resolution and can be performed at room temperature. |
By understanding the underlying chemical principles and systematically troubleshooting your experimental parameters, you can successfully handle this compound and prevent unwanted decarboxylation, ensuring the integrity and success of your research.
References
Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for the synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up this compound, and what are the primary considerations for route selection?
A1: The most prevalent and scalable approach involves the amination of a pre-formed pyridine ring, typically starting from 2-Chloro-4-(trifluoromethyl)nicotinic acid or its ester. The two primary methods for the key amination step are:
-
Nucleophilic Aromatic Substitution (SNAr): This is a classical approach involving the direct displacement of the chloride at the C2 position with an ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) under high temperature and pressure.
-
Pros: Utilizes inexpensive reagents and has a straightforward setup.
-
Cons: Often requires harsh conditions (e.g., >150 °C, high pressure in a sealed reactor), which can lead to side products like the corresponding 2-hydroxy derivative and poses safety challenges on a larger scale.
-
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This modern cross-coupling method uses a palladium catalyst with a specialized phosphine ligand to couple the chloro-pyridine with an amine source under milder conditions.[1][2]
-
Pros: Proceeds under significantly milder conditions (lower temperature and pressure), offers higher selectivity and functional group tolerance, and often results in higher yields.
-
Cons: The cost of the palladium catalyst and specialized ligands (e.g., XPhos, SPhos) can be a significant factor in cost-of-goods calculations for large-scale manufacturing. Catalyst recovery and removal from the final product are also critical considerations.
-
Route Selection Rationale: For pilot-scale and initial GMP campaigns where material quality and predictable outcomes are paramount, the Buchwald-Hartwig amination is often preferred despite the higher upfront cost. For large-scale, cost-driven manufacturing, significant process optimization of the SNAr route may be undertaken to make it viable.
Q2: Why is the choice of starting material so critical for this synthesis?
A2: The purity and stability of your starting material, 2-Chloro-4-(trifluoromethyl)nicotinic acid[3], directly impacts the entire downstream process. Key considerations include:
-
Impurity Profile: The synthesis of the chloro-precursor can introduce isomeric impurities or residual reagents from chlorination steps (e.g., using POCl₃).[4] These impurities can interfere with the amination step, poison catalysts, or be difficult to remove from the final product.
-
Physical Form: The crystallinity and solubility of the starting material affect its handling, dissolution rates, and reaction kinetics on a large scale.
-
Carboxylic Acid vs. Ester: Starting with the methyl or ethyl ester of 2-Chloro-4-(trifluoromethyl)nicotinic acid can sometimes be advantageous. The ester may have better solubility in organic solvents used for Buchwald-Hartwig reactions. However, this adds a final hydrolysis step, which must be optimized to avoid ester-related impurities in the final API. A one-step synthesis from 2-methyl-3-trifluoromethylaniline and 2-chloronicotinic acid has been reported to unexpectedly yield an amide byproduct, highlighting the sensitivity of this reaction.[5]
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low or Stalled Conversion in the Amination Step
Scenario: You are performing a Buchwald-Hartwig amination of 2-Chloro-4-(trifluoromethyl)nicotinic acid with an ammonia surrogate, and HPLC analysis shows >50% of the starting material remaining after the expected reaction time.
Probable Causes & Solutions:
-
Cause A: Catalyst Inactivation. The palladium catalyst is sensitive to oxygen and certain impurities.
-
Solution: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. Use degassed solvents. If you suspect impurities in the starting material, consider a pre-treatment step like charcoal filtration of a solution of the starting material. Bulky, electron-rich phosphine ligands like XPhos or SPhos are designed to stabilize the catalyst and facilitate the reaction.[6]
-
-
Cause B: Inappropriate Base. The choice and strength of the base are critical for deprotonating the amine and facilitating the catalytic cycle.[6]
-
Solution: For aminations on nicotinic acids, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but its high reactivity can be problematic. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures but can offer better control and a cleaner reaction profile. The base must be sufficiently strong to deprotonate the amine but not so strong that it promotes unwanted side reactions.
-
-
Cause C: Insufficient Temperature. While milder than SNAr, Buchwald-Hartwig reactions still require thermal energy.
-
Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C), monitoring for conversion and impurity formation. The optimal temperature will balance reaction rate with product stability.
-
Workflow: Troubleshooting Low Conversion
Caption: Troubleshooting Decision Tree for Low Amination Conversion.
Problem 2: Formation of 2-Hydroxy-4-(trifluoromethyl)nicotinic acid Impurity
Scenario: Your final product contains a significant amount of an impurity identified as the 2-hydroxy analog, which is very difficult to separate.
Probable Causes & Solutions:
-
Cause A: Presence of Water. Water can compete with the amine as a nucleophile, especially at elevated temperatures, leading to hydrolysis of the C-Cl bond.
-
Solution: Use anhydrous solvents and reagents. If using aqueous ammonia for an SNAr reaction, this side reaction is inherent; the key is to optimize temperature and reaction time to favor amination over hydrolysis. For Buchwald-Hartwig, strictly anhydrous conditions are essential.
-
-
Cause B: Base-Mediated Hydrolysis. Strong bases like NaOH or KOH, if present or used during workup at high temperatures, can promote hydrolysis.
-
Solution: During the reaction workup, quench the reaction mixture and adjust the pH at a controlled, lower temperature (e.g., < 25 °C). Use a milder base for pH adjustment if possible.
-
Problem 3: Difficult Product Isolation and Purification
Scenario: The reaction is complete, but isolating a pure, crystalline product is challenging. The product either "oils out" or precipitates with poor purity.
Probable Causes & Solutions:
-
Cause A: Zwitterionic Nature. The final product is an amino acid, which can exist as a zwitterion. This makes it poorly soluble in many common organic solvents but soluble in aqueous solutions, complicating extractions.
-
Solution: Isoelectric Point Precipitation. The most effective purification method is adjusting the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At its pI, the molecule has a net-zero charge, minimizing its solubility in water and causing it to precipitate.
-
After the reaction, perform an initial aqueous workup. Basify the solution to dissolve the product as its carboxylate salt and extract to remove non-acidic organic impurities.
-
Separate the aqueous layer and slowly add acid (e.g., HCl) with vigorous stirring. Monitor the pH closely.
-
The product will precipitate out at its pI. This point must be determined experimentally but is typically in the pH 2-4 range for similar compounds.[7]
-
Filter the solid, wash with cold water and a non-polar solvent (like heptane) to remove residual impurities, and dry under vacuum.
-
-
-
Cause B: Residual Catalyst. If using a palladium-catalyzed route, residual palladium can contaminate the product and impart a dark color.
-
Solution: After the reaction, the crude mixture can be treated with a scavenger resin or activated carbon to bind the palladium before proceeding with the pH-based workup. A simple filtration through Celite can also remove precipitated palladium black.[8]
-
Data Summary: Comparison of Amination Methods
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Amine Source | Anhydrous NH₃, Aqueous NH₄OH | Ammonia surrogates (e.g., Benzophenone imine), LHMDS |
| Catalyst | None | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligand (e.g., XPhos) |
| Base | Not always required; amine is the base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Temperature | High (150-200 °C) | Moderate (80-120 °C) |
| Pressure | High (Requires sealed reactor) | Atmospheric |
| Typical Yield | 50-70% | 75-95% |
| Key Challenge | Side product formation (hydrolysis), safety at scale | Catalyst cost, purity (metal removal), air sensitivity |
| Reference | [9],[10] | [1],[11] |
Experimental Protocol: Palladium-Catalyzed Synthesis (Pilot Scale)
This protocol is a representative procedure based on established Buchwald-Hartwig principles. Users must perform their own risk assessment and process safety evaluation before implementation.
Step 1: Reaction Setup
-
Charge a clean, dry, and inerted glass-lined reactor with 2-Chloro-4-(trifluoromethyl)nicotinic acid (1.0 eq) and a suitable anhydrous solvent (e.g., Dioxane or Toluene, ~10 L/kg).
-
Begin agitation and sparge the slurry with Argon or Nitrogen for at least 30 minutes to degas the system.
-
In a separate, inerted container, prepare a solution of your ammonia source (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 eq).
-
Add the base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq), and the ligand (e.g., XPhos, 0.025 eq) to the reactor under a positive pressure of inert gas.
Step 2: Reaction Execution
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) under controlled conditions.
-
Slowly add the LiHMDS solution to the reactor over 1-2 hours, monitoring for any exotherm.
-
Hold the reaction at temperature for 8-16 hours. Monitor the reaction progress by sampling periodically for HPLC analysis.
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature (< 25 °C).
-
Quench the reaction by slowly adding water (~5 L/kg).
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Separate the aqueous layer. Extract the organic layer with a basic aqueous solution (e.g., 1M Na₂CO₃) to ensure all product is in the aqueous phase. Combine the aqueous layers.
-
Cool the combined aqueous layers to 10-15 °C in a separate vessel equipped with an overhead stirrer.
-
Slowly and carefully add 6M HCl to the stirred solution. The product will begin to precipitate. Continue adding acid until the pH is ~3.0, or the point of maximum precipitation is observed.
-
Age the slurry for at least 1 hour at 10-15 °C to allow for complete crystallization.
-
Filter the product using a Nutsche filter.
-
Wash the filter cake with cold deionized water (2 x 2 L/kg) and then with cold heptane (1 x 2 L/kg).
-
Dry the solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
General Synthetic Workflow
Caption: Scale-Up Workflow for this compound.
Safety Considerations
-
Handling Trifluoromethyl Compounds: Trifluoromethylated compounds can release hydrogen fluoride (HF) upon decomposition at high temperatures.[12][13] Ensure adequate ventilation and have appropriate emergency procedures in place.
-
Reagent Hazards: Handle strong bases like NaOtBu and LiHMDS with extreme care, as they are pyrophoric and corrosive. Palladium catalysts and phosphine ligands should be handled in an inert atmosphere as they are air-sensitive and their toxicity profiles may not be fully known.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemically resistant gloves, when handling these materials.[12][14]
-
Scale-Up Thermal Risk: Be aware of potential exotherms, especially during quenching and pH adjustment steps. Perform a reaction calorimetry study before scaling up to understand the thermal risks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 5. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 6. youtube.com [youtube.com]
- 7. 4-(Trifluoromethyl)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Managing Impurities in 2-Amino-4-(trifluoromethyl)nicotinic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid. As a crucial building block in medicinal chemistry, particularly for compounds like calcium-sensing receptor antagonists, ensuring its purity is paramount for the safety, efficacy, and reproducibility of downstream applications.[1][2] This document is designed to help you navigate the common challenges associated with impurity formation and control during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: Impurities in pharmaceutical intermediates can arise from various sources, including starting materials, by-products, intermediates, and degradation products.[2] For this compound, impurities typically fall into these categories:
-
Process-Related Impurities: These are substances formed during the manufacturing process.[3]
-
Unreacted Starting Materials: Such as 2-(trifluoromethyl)pyridine or halogenated precursors.
-
Incomplete Reaction Products: For instance, the intermediate amide if the synthesis proceeds via nitrile hydrolysis.[4][5][6]
-
Side-Reaction Products: Including regioisomers (e.g., carboxylation or amination at an unintended position on the pyridine ring) or products from over-reaction.
-
-
Starting Material-Related Impurities: Impurities present in the initial materials that can carry through the synthesis.[7]
-
Degradation Products: Formed by the breakdown of the final product under certain conditions like heat or light.[8]
-
Residual Solvents and Reagents: Solvents, bases, or catalysts used in the synthesis that are not completely removed.[3]
Q2: Why is controlling these impurities so critical?
A2: Impurity control is a fundamental aspect of pharmaceutical development and manufacturing.[2][9] Even small amounts of impurities can have significant consequences:
-
Safety: Impurities can be toxic, even at very low concentrations, posing a direct risk to patient health.[2]
-
Efficacy: They can interfere with the active pharmaceutical ingredient (API), potentially reducing its therapeutic effect.[2]
-
Process Reproducibility: The presence of impurities can affect the physical properties (like crystallinity and solubility) and stability of the API, leading to batch-to-batch variability.[2]
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines (e.g., Q3A and Q3B) that set thresholds for reporting, identifying, and qualifying impurities.[2] Failure to meet these standards can lead to significant delays or rejection of drug submissions.[7]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A multi-technique approach is often necessary for a comprehensive impurity profile.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities due to its high resolution and sensitivity.[3][10] A reverse-phase C18 column with a UV detector is a typical starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.[3][8][11]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile impurities, especially residual solvents.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for the definitive identification of unknown impurities that have been isolated.[3][10][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. A common synthetic strategy involves the directed ortho-metalation of a pyridine derivative followed by carboxylation and amination.[1] The troubleshooting advice is structured around potential problems in such a pathway.
Problem 1: Low Yield of the Carboxylation Step
Scenario: After reacting a lithiated pyridine intermediate with CO₂, the yield of the desired nicotinic acid is low.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Inefficient Lithiation | Directed ortho-metalation requires a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) to deprotonate the pyridine ring without adding to it nucleophilically.[13][14][15][16][17] The reaction is highly sensitive to temperature and moisture. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). 2. Optimize Base and Temperature: Use a strong, non-nucleophilic base like LTMP or LDA. Maintain cryogenic temperatures (e.g., -78 °C) during the deprotonation to prevent side reactions.[16] 3. Consider Co-solvents: The addition of a co-solvent like 1,3-dimethyl-2-imidazolidinone (DMI) can significantly shorten the time needed for anion equilibration, improving the efficiency of the carboxylation.[1] |
| Poor CO₂ Quench | The lithiated intermediate is a powerful nucleophile. The quenching step with CO₂ (either as a gas or dry ice) must be efficient to outcompete protonation by trace acidic species. | 1. Use High-Purity CO₂: Ensure the CO₂ source (gas or dry ice) is free of moisture. 2. Optimize Quenching Method: For larger scales, bubbling CO₂ gas through the solution may be more effective than adding the reaction mixture to dry ice. Ensure rapid stirring to maximize contact. |
| Formation of Regioisomers | The directing group on the pyridine ring dictates the site of metalation. If other positions are activated or sterically accessible, a mixture of isomers can be formed.[18][19] | 1. Verify Directing Group Efficacy: Ensure the directing group strongly favors deprotonation at the desired position. 2. Control Temperature: The selectivity of lithiation can be temperature-dependent. Maintain a consistent low temperature. |
Problem 2: Presence of Side-Products from the Amination Step
Scenario: During a palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) to install the amino group, significant byproducts are observed.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Dehalogenation/Hydrodehalogenation | A common side reaction in Buchwald-Hartwig aminations is the reduction of the aryl halide starting material, leading to a dehalogenated impurity.[20][21] This can be caused by β-hydride elimination from the palladium-amide complex.[21] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Xantphos) which promote reductive elimination of the desired C-N bond over side reactions.[1] 2. Base Selection: The choice of base is critical. A weaker base or different counterion may sometimes reduce the rate of side reactions. 3. Temperature Control: Running the reaction at the lowest effective temperature can minimize dehalogenation.[20] |
| Catalyst Decomposition | The palladium catalyst can be sensitive to air and temperature, leading to the formation of inactive palladium black and incomplete conversion. The reaction is known to be very sensitive to conditions.[22] | 1. Use a Pre-catalyst: Employing a stable pre-catalyst can lead to more consistent formation of the active catalytic species.[20] 2. Degas Solvents: Thoroughly degas the reaction solvent to remove dissolved oxygen, which can poison the catalyst. 3. Maintain Inert Atmosphere: Keep the reaction under a strict inert atmosphere throughout the process. |
| Incomplete Reaction | The Buchwald-Hartwig amination is an equilibrium-driven process. Insufficient catalyst loading, reaction time, or temperature can lead to incomplete conversion. | 1. Optimize Catalyst Loading: Systematically screen catalyst and ligand loading to find the optimal concentration. 2. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction to completion. Extend the reaction time if necessary. |
Problem 3: Residual Amide Impurity After Nitrile Hydrolysis
Scenario: If the synthesis involves the hydrolysis of a nitrile to a carboxylic acid, the intermediate amide is often observed as a persistent impurity.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Hydrolysis | The hydrolysis of a nitrile proceeds in two stages: first to an amide, then to the carboxylic acid (or its salt).[4][23] The second step can be slower, especially under mild conditions, leading to the accumulation of the amide intermediate.[5][6] | 1. Increase Reaction Time/Temperature: Prolonging the heating time or increasing the temperature under reflux can drive the hydrolysis of the amide to completion.[4] 2. Use Harsher Conditions: Both strongly acidic (e.g., refluxing with HCl) and strongly alkaline (e.g., refluxing with NaOH) conditions are effective for complete hydrolysis.[4][6] The choice depends on the stability of the rest of the molecule. 3. pH is Critical: The pH plays a significant role in the rate of hydrolysis and the final product. Ensure the conditions are sufficiently acidic or basic to facilitate the second hydrolysis step. |
Visualizing the Process
Hypothetical Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic route for this compound, highlighting key steps where impurities may arise.
Caption: Synthetic pathway showing potential impurity formation points.
General Troubleshooting Workflow
When encountering an impurity, a systematic approach is crucial for efficient problem-solving.
Caption: A logical workflow for impurity identification and control.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. veeprho.com [veeprho.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. baranlab.org [baranlab.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 19. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the Solubility of 2-Amino-4-(trifluoromethyl)nicotinic Acid for Biological Assays
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges with this compound in biological assays. Our approach is rooted in fundamental physicochemical principles and validated through extensive field experience.
Understanding the Molecule: A Trifecta of Influences
This compound presents a unique solubility challenge due to the interplay of its three key functional groups: the carboxylic acid, the amino group, and the trifluoromethyl (CF3) group.
-
Nicotinic Acid Backbone: The foundational structure, nicotinic acid, is a weak acid. Its solubility is characteristically pH-dependent, increasing in alkaline conditions where the carboxylic acid is deprotonated.[1][2]
-
Amino Group: The amino group introduces a basic character, making the molecule amphoteric. This means it can form salts with both acids and bases.[1] The protonation state of the amino group, also pH-dependent, will influence its overall charge and solubility.
-
Trifluoromethyl (CF3) Group: This highly electronegative group has a profound impact. It is strongly electron-withdrawing, which is expected to decrease the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted nicotinic acid.[3] Additionally, the CF3 group significantly increases the lipophilicity (fat-solubility) of the molecule, which can decrease its aqueous solubility.[3][4][5]
This combination of acidic, basic, and lipophilic characteristics means that a one-size-fits-all approach to solubilization is unlikely to succeed. Careful optimization of the formulation is paramount for generating reliable and reproducible data in your biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial attempts to dissolve this compound in aqueous buffer have failed. What is the likely cause?
Answer: The poor aqueous solubility of this compound is expected due to the presence of the lipophilic trifluoromethyl group.[3][4] Furthermore, as a weak acid, its solubility is highly dependent on the pH of the buffer. For a structurally related compound, 4-(trifluoromethyl)nicotinic acid, the predicted pKa is approximately 2.5.[6] It is highly probable that this compound has a similarly low pKa. If your buffer pH is near or below this pKa, the carboxylic acid will be protonated, rendering the molecule less soluble in aqueous media.
Troubleshooting Guide: Initial Solubility Assessment
Objective: To systematically evaluate the solubility of this compound under various solvent and pH conditions to identify a suitable starting point for your assay.
Principle: This protocol employs a tiered approach, starting with the most common solvent for stock solutions, DMSO, and then exploring the impact of pH on aqueous solubility.
Experimental Protocol:
-
DMSO Stock Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).
-
If the compound does not readily dissolve, gentle warming (to 37°C) or sonication can be applied.[3]
-
Visually inspect the solution for any undissolved particulate matter. A clear solution is indicative of complete dissolution.
-
-
Aqueous Solubility Screening (pH-Dependence):
-
Prepare a series of biologically relevant buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, and 8.5). Common buffers include MES for acidic conditions, and HEPES or Tris for neutral to alkaline conditions.[7][8]
-
Spike a small aliquot of your DMSO stock solution into each buffer to a final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to minimize solvent effects on the assay.[9]
-
Incubate the solutions at the intended assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Data Interpretation:
| Observation | Likely Cause & Next Steps |
| Soluble in DMSO, precipitates in all aqueous buffers. | High lipophilicity and/or low pKa. Proceed to co-solvent or cyclodextrin strategies. |
| Soluble in DMSO, soluble in alkaline buffers (pH > 7.4) but precipitates in acidic/neutral buffers. | pH-dependent solubility. The compound is likely deprotonated and more soluble at higher pH. If your assay permits, use a buffer with a higher pH. |
| Partially soluble or insoluble in DMSO. | The compound may have very high crystal lattice energy. Extended sonication or warming may be required. Consider alternative organic solvents like N,N-dimethylformamide (DMF) for the stock solution, but be mindful of their increased potential for cellular toxicity. |
FAQ 2: I have a clear DMSO stock solution, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
Answer: This is a common issue known as "compound crashing out." It occurs when the compound, which is soluble in the high-concentration organic stock, becomes insoluble when diluted into the aqueous environment of the assay medium.[10] The final concentration of the compound in the medium may exceed its aqueous solubility limit.
Troubleshooting Guide: Advanced Solubilization Strategies
Here we explore three widely accepted methods for enhancing the aqueous solubility of challenging compounds.
Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous vehicle, increase the overall solubility of lipophilic compounds.[4]
Common Co-solvents in Biological Assays:
-
Polyethylene Glycol (PEG) 300 or 400: Often used in in vivo formulations, but can be adapted for in vitro use at low concentrations.
-
Propylene Glycol (PG): Another commonly used co-solvent.
-
Surfactants (e.g., Tween® 80, Kolliphor® RH 40): These can aid in forming micelles that encapsulate the compound, increasing its apparent solubility.[11]
Experimental Protocol (for a 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline Formulation):
-
Dissolve the this compound in DMSO first.
-
Add the PEG400 and vortex thoroughly.
-
Add the Tween® 80 and vortex again.
-
Slowly add the aqueous buffer or saline while vortexing to reach the final volume.
-
This creates a concentrated stock that can be further diluted into the assay medium. Always prepare a vehicle control with the same solvent composition.[4]
Visualization of the Co-Solvent Strategy:
Caption: Workflow for preparing a co-solvent formulation.
Principle: For ionizable compounds like this compound, solubility can be dramatically increased by adjusting the pH of the solution to a point where the molecule is in its more soluble ionized form.[12][13] Since this compound has a low predicted pKa, a pH well above this value (e.g., pH 7.4 or higher) will favor the deprotonated, more soluble carboxylate form.
Experimental Protocol:
-
Prepare a stock solution of the compound in a small amount of 1N NaOH to deprotonate the carboxylic acid.
-
Dilute this stock into your desired biological buffer.
-
Carefully adjust the final pH of the solution back to the desired physiological range using 1N HCl. Monitor for any precipitation during this step.
-
Ensure that the final salt concentration resulting from the pH adjustment is compatible with your assay.
Visualization of pH-Dependent Solubility:
Caption: The effect of pH on the ionization and solubility of a weak acid.
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[2]
Experimental Protocol:
-
Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. This process can take some time as the inclusion complex forms.
-
The resulting solution can then be sterile-filtered and used in your assay.
Visualization of Cyclodextrin Encapsulation:
Caption: Encapsulation of a lipophilic compound by a cyclodextrin.
Summary of Recommended Starting Formulations
| Strategy | Components | Pros | Cons | Best For |
| pH Adjustment | Compound, NaOH/HCl, Buffer | Simple, avoids organic solvents. | Potential for compound instability at extreme pH; final salt concentration may affect assay. | Assays sensitive to organic solvents where the final pH is compatible. |
| Co-Solvents | Compound, DMSO, PEG400, Tween® 80, Buffer | High solubilizing power for very lipophilic compounds. | Potential for solvent-induced cytotoxicity or assay interference.[9] | In vitro and in vivo assays where a vehicle control can be used. |
| Cyclodextrins | Compound, HP-β-CD, Buffer | Generally low toxicity; can improve compound stability. | May not be suitable for all compound geometries; can be more expensive. | Cell-based assays where co-solvent toxicity is a concern. |
References
- 1. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-(Trifluoromethyl)nicotinic acid [hqpharmtech.com]
- 7. pro.unibz.it [pro.unibz.it]
- 8. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Medicinal Chemist's Guide to Substituted Nicotinic Acids: Evaluating 2-Amino-4-(trifluoromethyl)nicotinic Acid in Context
In the landscape of modern drug discovery, the pyridine ring, particularly the nicotinic acid scaffold, remains a cornerstone for developing novel therapeutics. Its versatility as a pharmacophore and a synthetic building block allows for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of 2-Amino-4-(trifluoromethyl)nicotinic acid, a fluorinated analog, with other key nicotinic acid derivatives. We will dissect the structural nuances that drive biological activity, supported by established experimental data and protocols, to offer a comprehensive resource for researchers in medicinal chemistry and drug development.
The Nicotinic Acid Scaffold: A Privileged Structure
Nicotinic acid, or Niacin (Vitamin B3), is a fundamental biological molecule, primarily known for its role in cellular metabolism as a precursor to the coenzymes NAD and NADP. Beyond its physiological function, its derivatives have been successfully developed into drugs for a range of conditions, most notably dyslipidemia. The true power of the nicotinic acid scaffold lies in its susceptibility to chemical modification at various positions, allowing for the modulation of its electronic, steric, and lipophilic properties. These modifications can drastically alter the molecule's interaction with biological targets, leading to diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Spotlight on this compound: A Structure-Activity Deep Dive
This compound is a compelling analog for several reasons. The introduction of two key functional groups—an amino group at the 2-position and a trifluoromethyl group at the 4-position—is a deliberate strategy in medicinal chemistry to enhance drug-like properties.
-
The Trifluoromethyl (-CF3) Group: This group is a powerful tool for modulating a molecule's properties. Its strong electron-withdrawing nature can significantly alter the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, influencing ionization state at physiological pH and receptor binding interactions. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can increase lipophilicity, which may improve membrane permeability.
-
The Amino (-NH2) Group: The placement of an amino group at the 2-position introduces a hydrogen bond donor, which can facilitate new interactions with a biological target. It also has an electron-donating effect that can modulate the overall electronic profile of the pyridine ring, influencing its reactivity and binding characteristics.
The combination of these groups creates a unique electronic and steric profile that distinguishes this molecule from simpler analogs.
Comparative Analysis with Key Nicotinic Acid Analogs
To understand the potential of this compound, we compare it to two well-characterized analogs with established, yet distinct, pharmacological profiles: Niflumic Acid and 5-Fluoronicotinic Acid.
| Compound | Structure | Key Substituents | Primary Pharmacological Activity | Key Physicochemical Properties |
| This compound | 2-Amino, 4-Trifluoromethyl | Potentially anti-inflammatory, anticancer (Hypothesized) | Enhanced lipophilicity and metabolic stability due to -CF3. Hydrogen bond donor at C2. | |
| Niflumic Acid | 2-(3-(Trifluoromethyl)phenyl)amino | Anti-inflammatory (COX-2 inhibitor) | Bulky, lipophilic side chain. Known NSAID. | |
| 5-Fluoronicotinic Acid | 5-Fluoro | Potential for altered metabolic profile, neuroprotective effects (research interest) | Single fluorine substitution with moderate electron-withdrawing effect. |
This comparison highlights a fundamental principle of medicinal chemistry: small structural changes can lead to large differences in biological activity. While Niflumic acid achieves its anti-inflammatory effect through a bulky side chain that facilitates COX-2 inhibition, this compound relies on smaller, electronically potent groups. 5-Fluoronicotinic acid represents a more subtle modification, where the single fluorine atom can influence binding and metabolic fate without drastic steric changes.
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized properties of this compound, a series of standardized assays should be performed in parallel with the reference compounds.
Workflow for Assessing Anti-Inflammatory Potential
The following workflow outlines a standard procedure for screening compounds for anti-inflammatory activity, focusing on the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for nicotinic acid-based anti-inflammatory drugs.
Caption: Workflow for evaluating the anti-inflammatory activity of nicotinic acid analogs.
Protocol: COX-2 Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, and a solution of the COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical). Prepare arachidonic acid (substrate) solution.
-
Compound Preparation: Serially dilute the test compounds (this compound, Niflumic acid, 5-Fluoronicotinic acid) and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO to create a concentration gradient.
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.
-
Inhibitor Incubation: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.
-
Detection: After a 10-minute incubation, add 10 µL of a colorimetric substrate solution (e.g., tetramethyl-p-phenylenediamine, TMPD). Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Assessing Metabolic Stability
The presence of the -CF3 group is hypothesized to increase metabolic stability. This can be tested using a liver microsomal stability assay.
Caption: Experimental workflow for determining metabolic half-life using a liver microsomal assay.
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion and Future Directions
The analysis of this compound in the context of other nicotinic acid analogs reveals a promising profile for further investigation. The strategic placement of the amino and trifluoromethyl groups provides a strong rationale for its potential as a metabolically stable scaffold with unique target interaction capabilities, likely distinct from classical NSAIDs like Niflumic Acid. The proposed experimental workflows provide a clear path to empirically validate these hypotheses. Future work should focus on screening this compound against a broader panel of kinases and other targets implicated in inflammatory and proliferative diseases to fully elucidate its mechanism of action and therapeutic potential.
A Comparative Analysis of the Biological Activity of 2-Amino-4-(trifluoromethyl)nicotinic Acid and its Non-Fluorinated Analog
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is a cornerstone for enhancing therapeutic efficacy. Nicotinic acid (Niacin, Vitamin B3) and its derivatives represent a class of compounds with a rich history and diverse biological activities, from lipid management to potential roles in inflammation and neurological disorders.[1][2] This guide provides an in-depth comparison of two such derivatives: the foundational molecule 2-aminonicotinic acid and its strategically fluorinated counterpart, 2-Amino-4-(trifluoromethyl)nicotinic acid .
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design to modulate a molecule's physicochemical and biological properties.[3][4] This guide will dissect the profound impact of this single chemical modification. We will explore the underlying mechanisms of action, compare their known and anticipated biological activities, and provide the experimental frameworks necessary for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of how fluorination can transform a molecule's therapeutic potential.
Physicochemical Properties: A Tale of Two Analogs
The addition of a trifluoromethyl group at the C4 position of the pyridine ring fundamentally alters the molecule's properties. The -CF3 group is highly electronegative and lipophilic, which can dramatically influence metabolic stability, membrane permeability, and receptor binding interactions.[5][6]
| Property | 2-Aminonicotinic Acid | This compound |
| Chemical Structure | A pyridine ring with an amino group at C2 and a carboxylic acid at C3. | A pyridine ring with an amino group at C2, a carboxylic acid at C3, and a trifluoromethyl group at C4. |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₅F₃N₂O₂ |
| Molecular Weight | 138.12 g/mol [7] | 206.12 g/mol [8] |
| CAS Number | 5345-47-1[9][10] | Not broadly listed; related to intermediates like 158063-66-2 for 4-(Trifluoromethyl)nicotinic acid.[11] |
| Predicted Lipophilicity (logP) | Low; good water solubility.[9][10] | Significantly higher due to the lipophilic -CF3 group.[5][6] |
| Metabolic Stability | Susceptible to standard metabolic pathways for nicotinic acid.[1][12] | Expected to be enhanced due to the strong C-F bond's resistance to enzymatic cleavage.[3][5] |
Comparative Biological Activity
Primary Mechanism of Action: GPR109A (HCA2) Receptor Activation
The principal target for nicotinic acid and its derivatives is the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[13][14] This receptor is highly expressed in adipocytes and various immune cells.[15]
Activation of GPR109A initiates two primary signaling cascades:
-
Gαi-mediated Pathway : The receptor couples to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism behind the anti-lipolytic effects of niacin in adipocytes.[13][15]
-
β-Arrestin Pathway : The receptor can also recruit β-arrestin, leading to receptor internalization and downstream signaling events independent of G-protein coupling. This pathway is often associated with the flushing side effect but also contributes to anti-inflammatory actions.[13][15]
Structure-Activity Relationship (SAR) and the Impact of Fluorination
The introduction of the -CF3 group at the C4 position is predicted to significantly enhance the biological activity of the parent compound, 2-aminonicotinic acid, for several reasons:
-
Enhanced Receptor Binding: The potent electron-withdrawing nature of the -CF3 group alters the electronic landscape of the pyridine ring. This can fine-tune interactions with amino acid residues within the GPR109A binding pocket, potentially leading to higher affinity and potency.[5][6]
-
Increased Lipophilicity: The lipophilicity conferred by the -CF3 group can improve the molecule's ability to cross cell membranes.[3][6] This enhanced permeability can lead to higher effective concentrations at the receptor site, contributing to greater efficacy.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450.[5][6] This protects the molecule from rapid degradation, which is expected to translate into a longer biological half-life and improved bioavailability compared to the non-fluorinated analog.[5]
Reported and Potential Applications
-
2-Aminonicotinic Acid (Non-fluorinated Analog): This compound is a versatile building block in organic synthesis.[16] It serves as a key intermediate for various pharmaceuticals, particularly those targeting neurological disorders.[7] Studies have also reported antimicrobial, anti-inflammatory, and potential neuroprotective properties.[7][10][] Its derivatives have been investigated for antitubercular and anticonvulsant activities.[7]
-
This compound (Fluorinated Analog): While direct, extensive biological data for this specific molecule is less prevalent in public literature, its value is demonstrated by its use as a critical intermediate in the synthesis of highly active compounds. For instance, the related 4-(Trifluoromethyl)nicotinic acid is a key precursor for the potent insecticide flonicamid.[11] This strongly suggests that the 4-(trifluoromethyl)nicotinic acid scaffold is recognized for conferring potent biological activity. Based on established principles of medicinal chemistry, this analog is anticipated to exhibit more potent and sustained GPR109A agonism, potentially leading to enhanced anti-inflammatory, immunomodulatory, and metabolic effects.[4][18]
Experimental Protocol: GPR109A Functional Assay (cAMP Inhibition)
To quantitatively compare the activity of the two analogs, a cell-based functional assay measuring the inhibition of cAMP production is essential. This protocol provides a self-validating system to determine the potency (EC50) of each compound.
Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by the test compounds in cells expressing human GPR109A.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (phosphodiesterase inhibitor).
-
Test Compounds: 2-aminonicotinic acid and this compound, prepared as 10 mM stock solutions in DMSO.
-
Forskolin (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Methodology:
-
Cell Preparation:
-
Seed GPR109A-expressing cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution series of each test compound in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:5 steps.
-
Further dilute the compound series into Stimulation Buffer to achieve the final desired assay concentrations. Include a "no compound" control.
-
-
Assay Procedure:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted compound series to the respective wells.
-
Add 10 µL of Stimulation Buffer containing forskolin to all wells. The final concentration of forskolin should be pre-determined to elicit ~80% of its maximal cAMP response (typically 1-10 µM).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition (high control) and the signal from cells with no forskolin as 100% inhibition (low control).
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Pharmacokinetic Profile Comparison
The pharmacokinetic behavior of these two analogs is expected to differ significantly, primarily due to metabolic stability.
-
2-Aminonicotinic Acid: As a close analog of nicotinic acid, it is expected to be rapidly absorbed and extensively metabolized.[1] A significant portion of an oral dose is typically eliminated by the kidneys, with nicotinuric acid being a primary metabolite.[1][19] The plasma half-life of nicotinic acid itself is relatively short, often around one hour.[19]
-
This compound: The presence of the metabolically robust -CF3 group is predicted to hinder enzymatic degradation.[5][6] This would likely result in:
-
Longer Plasma Half-Life: Reduced metabolic clearance would prolong the compound's circulation time.
-
Increased Bioavailability: A smaller fraction of the oral dose would be lost to first-pass metabolism in the liver.
-
Altered Metabolite Profile: The primary routes of elimination may shift away from oxidation at the C4 position, potentially favoring conjugation or excretion of the parent drug.
-
Conclusion and Future Directions
The comparison between 2-aminonicotinic acid and this compound serves as a compelling case study in modern medicinal chemistry. While 2-aminonicotinic acid provides a foundational scaffold with inherent biological activities, the strategic incorporation of a trifluoromethyl group is anticipated to elevate its pharmacological profile substantially. The fluorinated analog is predicted to be a more potent, metabolically stable, and bioavailable GPR109A agonist.
This guide underscores the transformative power of fluorination in drug design. However, these predictions must be validated through rigorous experimental testing. Direct, head-to-head comparisons using the in vitro assays described, followed by in vivo pharmacokinetic and pharmacodynamic studies, are essential next steps. Such research will not only quantify the advantages conferred by the trifluoromethyl group but also pave the way for developing next-generation nicotinic acid derivatives with superior therapeutic properties for metabolic and inflammatory diseases.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Buy 2-Aminonicotinic acid | 5345-47-1 [smolecule.com]
- 8. CAS 890302-02-0: 2-aMino-6-(trifluoroMethyl)nicotinic acid [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]
- 11. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationships of 2-Amino-4-(trifluoromethyl)nicotinic Acid Derivatives: A Comparative Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 2-amino-4-(trifluoromethyl)nicotinic acid scaffold has emerged as a privileged structure, serving as a versatile building block in the development of novel therapeutic agents.[1][2][3] The unique interplay of the nucleophilic amino group, the acidic carboxylic acid functionality, and the potent electron-withdrawing trifluoromethyl group bestows upon these derivatives a diverse range of biological activities.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as both antifungal agents and kinase inhibitors.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The core structure of this compound combines several key features that make it an attractive starting point for drug design. The pyridine ring is a common motif in many biologically active compounds. The 2-amino group provides a convenient handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space.[2] The 4-(trifluoromethyl) group significantly influences the electronic properties of the pyridine ring and can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[2][4]
dot graph "Scaffold" { layout=neato; node [shape=plaintext]; "Core" [label="this compound Scaffold"; fontsize=14; fontcolor="#202124"]; "Amino" [label="2-Amino Group (Nucleophilic handle for derivatization)"; fontsize=12; fontcolor="#5F6368"]; "CF3" [label="4-Trifluoromethyl Group (Enhances metabolic stability, binding affinity)"; fontsize=12; fontcolor="#5F6368"]; "COOH" [label="Nicotinic Acid (Carboxylic acid for amide formation)"; fontsize=12; fontcolor="#5F6368"]; "Core" -- "Amino" [color="#4285F4"]; "Core" -- "CF3" [color="#EA4335"]; "Core" -- "COOH" [color="#34A853"]; } Caption: Key functional groups of the this compound scaffold.
Antifungal Activity: Targeting Fungal Cell Wall Integrity
A significant area of investigation for nicotinamide derivatives, close analogs of nicotinic acids, has been in the development of novel antifungal agents. While direct SAR studies on this compound derivatives are limited, valuable insights can be extrapolated from studies on related 2-aminonicotinamide and trifluoromethyl-containing nicotinamide compounds.
Mechanism of Action
Several studies on 2-aminonicotinamide derivatives suggest that their antifungal activity stems from the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis.[5][6] GPI anchors are crucial for the integrity of the fungal cell wall. By disrupting their synthesis, these compounds compromise the cell wall, leading to fungal cell death.[5]
dot graph "Antifungal_Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; "Derivative" [label="2-Aminonicotinamide Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; "GPI" [label="Inhibits GPI Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "CellWall" [label="Disrupts Fungal Cell Wall Integrity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Death" [label="Fungal Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];
} Caption: Proposed mechanism of antifungal action for 2-aminonicotinamide derivatives.
Structure-Activity Relationship Insights
Based on available literature, the following SAR trends for antifungal nicotinamide derivatives can be summarized:
-
The 2-Amino Group: The presence of a 2-amino group on the pyridine ring is often critical for potent antifungal activity.[7][8][9]
-
Amide Substituents: The nature of the substituent on the nicotinamide nitrogen plays a crucial role in determining potency and spectrum of activity. Aromatic and heteroaromatic moieties are commonly explored.[5][7][10]
-
Trifluoromethyl Group: The inclusion of a trifluoromethyl group on the pyridine ring, as seen in compounds like 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)butyl nicotinamide, has been associated with good fungicidal activity.[7] This suggests that the electron-withdrawing nature and lipophilicity of the CF3 group are beneficial for antifungal action.
Comparative Performance Data
The following table summarizes the in vitro antifungal activity of representative nicotinamide derivatives against various fungal pathogens. While not direct derivatives of this compound, they provide a valuable benchmark for understanding the potential of this scaffold.
| Compound ID | R Group on Nicotinamide | Target Organism | MIC (µg/mL) | Reference |
| 16g | 3-isopropylphenyl | Candida albicans SC5314 | 0.25 | [8][9] |
| 11g | 2-Fluorophenyl | Candida albicans (ATCC 90028) | 0.0313 | [6] |
| 11h | 3-Fluorophenyl | Candida albicans (ATCC 90028) | 0.0313 | [6] |
| Hymexazol | (Commercial Fungicide) | Gibberella zeae | >50 | [11] |
| Carbendazim | (Commercial Fungicide) | Gibberella zeae | <50 | [11] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against fungal strains.
Methodology:
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and incubated. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a specific concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. Each well contains a specific concentration of the test compound, fungal inoculum, and growth medium (e.g., RPMI-1640).
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the growth control.[6] Growth can be assessed visually or by measuring absorbance.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
The 2-amino-4-(trifluoromethyl)pyridine moiety is a key structural feature in a number of potent kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: Targeting PI3K/mTOR Pathway
One notable example is Bimiralisib (PQR309) , a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR).[2] The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. By inhibiting both PI3K and mTOR, Bimiralisib effectively shuts down this pro-tumorigenic pathway.
dot graph "Kinase_Inhibition" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; "GrowthFactor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Receptor" [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; "mTOR" [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; "Bimiralisib" [label="Bimiralisib (2-Amino-4-(trifluoromethyl)pyridine derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Proliferation" [label="Cell Growth & Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
} Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of Bimiralisib.
Structure-Activity Relationship Insights
In the context of kinase inhibitors, the 2-amino-4-(trifluoromethyl)pyridine core often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The SAR for this class of compounds can be generalized as:
-
Hinge Binding: The 2-amino group and the pyridine nitrogen are crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.
-
Hydrophobic Interactions: The trifluoromethyl group can engage in favorable hydrophobic interactions within the ATP-binding pocket, contributing to enhanced potency and selectivity.
-
Derivatization at the 2-Amino Position: Modifications at the 2-amino position are critical for achieving desired selectivity and potency against specific kinases. These modifications often involve coupling with other heterocyclic systems.
Comparative Performance Data
The following table presents the inhibitory activity of Bimiralisib against key PI3K isoforms and mTOR.
| Compound | Target | IC50 (nM) | Reference |
| Bimiralisib (PQR309) | PI3Kα | 33 | [2] |
| PI3Kβ | 95 | [2] | |
| PI3Kδ | 39 | [2] | |
| PI3Kγ | 110 | [2] | |
| mTOR | 17 | [2] |
Experimental Protocol: Kinase Inhibition Assay (e.g., LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents: Kinase, substrate (often a fluorescently labeled peptide), ATP, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Reaction Setup: The kinase reaction is performed in a microplate format. Each well contains the kinase, substrate, ATP, and varying concentrations of the test compound.
-
Incubation: The reaction is incubated at room temperature to allow for phosphorylation of the substrate.
-
Detection: The terbium-labeled antibody is added to the wells. If the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
Data Analysis: The FRET signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
dot graph "Kinase_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; "Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mix" [label="Mix Kinase, Substrate,\nATP, and Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Incubate" [label="Incubate for\nPhosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; "AddAb" [label="Add Tb-labeled\nAntibody", fillcolor="#F1F3F4", fontcolor="#202124"]; "Measure" [label="Measure FRET Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze" [label="Calculate IC50", fillcolor="#202124", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} Caption: A generalized workflow for a FRET-based kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. The insights gathered from related compound series demonstrate its potential in yielding potent antifungal agents and highly selective kinase inhibitors. Future research should focus on the systematic exploration of substitutions at the 2-amino and carboxylic acid positions of the core scaffold to build a more comprehensive SAR profile. Such studies will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles for the treatment of infectious diseases and cancer.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 2-Amino-4-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(trifluoromethyl)nicotinic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence and location of the amino and trifluoromethyl groups on the pyridine ring make it a versatile scaffold for drug discovery. This guide validates and compares two distinct synthetic strategies for its preparation:
-
Route 1: Nucleophilic Aromatic Substitution. This classic approach involves the direct amination of a pre-functionalized 2-chloronicotinic acid derivative.
-
Route 2: Rearrangement of a Nicotinamide. This pathway utilizes a Hofmann rearrangement of a nicotinamide precursor to introduce the amino group.
Both routes are critically evaluated based on factors such as yield, reagent availability and toxicity, and operational simplicity.
Route 1: Synthesis via Nucleophilic Aromatic Substitution
This synthetic approach hinges on the displacement of a chlorine atom from the pyridine ring by an amino group. The electron-withdrawing trifluoromethyl group at the 4-position activates the 2-position towards nucleophilic attack, making this a theoretically sound strategy.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol for Route 1
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid
A robust method for the chlorination of a nicotinic acid N-oxide is adaptable for this step. Nicotinic acid-N-oxide can be suspended in phosphorus oxychloride (POCl₃), followed by the dropwise addition of triethylamine. The reaction mixture is then heated to facilitate the chlorination. After removing excess POCl₃ under vacuum, the residue is carefully added to water. Adjusting the pH to the isoelectric point precipitates the 2-chloronicotinic acid derivative.
Step 2: Synthesis of this compound
Microwave-assisted amination of 2-chloronicotinic acids has proven to be an efficient method. In a typical procedure, 2-chloro-4-(trifluoromethyl)nicotinic acid is reacted with an aqueous solution of ammonia under microwave irradiation. The use of a sealed vessel is necessary to maintain pressure and achieve the high temperatures required for the reaction. The addition of a tertiary amine base, such as diisopropylethylamine, can facilitate the reaction[1]. Upon completion, the reaction mixture is cooled, and the product is isolated by adjusting the pH to induce precipitation.
Causality and Self-Validation
The success of this route is predicated on the regioselective chlorination at the 2-position and the subsequent nucleophilic substitution. The electron-withdrawing nature of the trifluoromethyl group is crucial for activating the pyridine ring for amination. The protocol's self-validation lies in the distinct physical and spectroscopic properties of the intermediate and the final product, which can be readily characterized by techniques such as NMR, IR, and mass spectrometry to confirm the successful transformation at each stage.
Route 2: Synthesis via Hofmann Rearrangement
This alternative pathway introduces the amino group through a classical Hofmann rearrangement of a primary amide. This multi-step synthesis avoids the direct use of a halogenated pyridine intermediate.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol for Route 2
Step 1: Synthesis of 4-(Trifluoromethyl)nicotinamide
4-(Trifluoromethyl)nicotinic acid can be converted to its amide via the acid chloride. The nicotinic acid is first reacted with a chlorinating agent such as thionyl chloride or phosgene to form the acyl chloride[2]. The resulting acyl chloride is then carefully reacted with an ammonia source, such as ammonium hydroxide, to yield 4-(trifluoromethyl)nicotinamide. A one-pot method has been described for the synthesis of a similar compound, N-cyanomethyl-4-(trifluoromethyl) nicotinamide, where 4-(trifluoromethyl)nicotinic acid, aminoacetonitrile hydrochloride, and phosgene are reacted in the presence of a solvent and an acid-binding agent[2].
Step 2: Synthesis of this compound
The Hofmann rearrangement is then carried out on the 4-(trifluoromethyl)nicotinamide. This reaction is typically performed by treating the amide with a solution of bromine in aqueous sodium hydroxide, or with sodium hypobromite. The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate in the reaction mixture yields the desired 2-amino-4-(trifluoromethyl)pyridine, which can then be hydrolyzed to the final carboxylic acid product. An electrochemical variation of the Hofmann rearrangement, mediated by NaBr, has also been reported as a greener alternative to using corrosive halogens[3].
Causality and Self-Validation
The key to this route is the successful formation of the primary amide and its subsequent rearrangement. The migration of the pyridyl group during the rearrangement is a critical step. The integrity of this pathway is confirmed by isolating and characterizing the amide intermediate before proceeding to the final rearrangement and hydrolysis. The final product's identity can be unequivocally confirmed by spectroscopic analysis and comparison with an authentic sample.
Performance Comparison
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Hofmann Rearrangement |
| Starting Material | 4-(Trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinic acid |
| Key Intermediates | 2-Chloro-4-(trifluoromethyl)nicotinic acid | 4-(Trifluoromethyl)nicotinamide, 4-(Trifluoromethyl)nicotinoyl isocyanate |
| Reagents of Note | POCl₃ (corrosive), high-pressure ammonia | Phosgene (highly toxic), Br₂ (corrosive, toxic) |
| Overall Yield | Potentially higher due to fewer steps | Can be lower due to the multi-step nature |
| Operational Simplicity | Involves high-pressure and/or microwave reactions | Requires handling of highly toxic reagents and careful control of reaction conditions |
| Safety Considerations | Use of corrosive phosphorus oxychloride and handling of ammonia under pressure. | Use of highly toxic phosgene and corrosive bromine. |
| Scalability | Microwave-assisted steps may be challenging to scale up. | The use of hazardous reagents requires specialized equipment and handling protocols for large-scale synthesis. |
Conclusion
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 offers a more direct approach with potentially higher overall yields. The use of microwave-assisted amination can significantly reduce reaction times. However, it requires the handling of corrosive reagents and potentially high-pressure conditions.
Route 2 , while being a multi-step process that may result in a lower overall yield, provides an alternative that avoids a chlorinated pyridine intermediate. The Hofmann rearrangement is a well-established reaction, but the use of highly toxic reagents like phosgene and bromine necessitates stringent safety precautions.
The choice between these two routes will ultimately depend on the specific capabilities and priorities of the research or production team. For laboratories equipped with microwave reactors and appropriate pressure-rated equipment, Route 1 may be the more efficient option. For those prioritizing the avoidance of halogenated intermediates and having the necessary infrastructure to handle toxic reagents safely, Route 2 presents a solid alternative.
References
A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of 2-Amino-4-(trifluoromethyl)nicotinic Acid
Introduction: The Significance of 2-Amino-4-(trifluoromethyl)nicotinic Acid
This compound is a critical heterocyclic building block in modern medicinal chemistry and agrochemistry. Its unique substitution pattern, featuring an amino group for further derivatization, a carboxylic acid for amide coupling or salt formation, and a trifluoromethyl group to enhance metabolic stability and binding affinity, makes it a highly sought-after intermediate. The synthesis of this molecule, however, is not trivial. The primary challenge lies in the efficient and selective formation of the C2-amino bond on the pyridine ring, a transformation that is often hindered by the electron-deficient nature of the heterocyclic core.
This guide provides a comparative analysis of the primary catalytic systems developed to address this synthetic challenge. We will delve into the performance of palladium and nickel-based catalysts, offering experimental data to support a rational approach to catalyst selection. Furthermore, we will explore alternative methodologies and provide a detailed, field-proven protocol for the benchmark Buchwald-Hartwig amination reaction.
Comparative Analysis of Catalytic Systems
The most prevalent strategy for synthesizing the target molecule is the catalytic amination of a 2-halo-4-(trifluoromethyl)nicotinic acid precursor, typically 2-chloro-4-(trifluoromethyl)nicotinic acid[1][2] or its corresponding ester. The success of this transformation is almost entirely dependent on the catalytic system employed.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, and its application to heteroaryl systems is a testament to its versatility.[3][4] The reaction facilitates the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide. For the synthesis of this compound, this typically involves the reaction of 2-chloro-4-(trifluoromethyl)nicotinic acid with an ammonia surrogate.
Causality of Catalyst Choice: The key to a successful Buchwald-Hartwig amination lies in the choice of the phosphine ligand. The electron-deficient nature of the 2-chloropyridine substrate makes the initial oxidative addition of the Pd(0) catalyst into the C-Cl bond a challenging step. To overcome this, bulky and electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the final reductive elimination step to release the aminated product.[4]
Below is a comparative table summarizing the performance of various palladium-based catalyst systems applicable to the amination of challenging heteroaryl chlorides.
| Catalyst System (Precursor/Ligand) | Amine Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Pd₂(dba)₃ / XPhos | Benzophenone Imine, NH₃ | NaOt-Bu | Toluene, Dioxane | 80-110 | 4-12 | >90% | Advantages: High activity, broad substrate scope, effective for aryl chlorides.[4] Disadvantages: Air-sensitive precatalyst, relatively high cost of ligand. |
| Pd(OAc)₂ / SPhos | NH₃ (aq.) | Cs₂CO₃ | THF | 65-80 | 12-24 | 85-95% | Advantages: Air-stable precatalyst, good for functionalized substrates. Disadvantages: Can be slower than Pd(0) systems. |
| Pd₂(dba)₃ / BINAP | Primary Amines | NaOt-Bu | Toluene | 110 | 12-24 | 80-90% | Advantages: One of the first-generation robust ligands, well-understood reactivity.[3] Disadvantages: Less effective for aryl chlorides compared to newer biarylphosphine ligands. |
| Pd[P(o-tol)₃]₂ / CyPF-tBu (Josiphos) | (NH₄)₂SO₄ | NaOt-Bu | Dioxane | 100 | 12 | ~90% | Advantages: Highly selective for primary arylamine formation, suppresses diarylamine side product.[5] Disadvantages: Requires specific ligand synthesis or sourcing. |
Nickel-Catalyzed Amination: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative for C-N cross-coupling reactions.[6][7] Nickel catalysts have demonstrated excellent activity for the amination of electron-deficient heteroaryl chlorides.
Causality of Catalyst Choice: Nickel-catalyzed aminations often employ different ligand sets compared to palladium. While phosphine ligands like DPPF are effective, simple bidentate nitrogen-based ligands such as 1,10-phenanthroline can also yield excellent results.[7] The reaction mechanism can differ from the Pd-catalyzed cycle and may involve Ni(I)/Ni(III) intermediates.[7] These systems are particularly effective for substrates where palladium catalysis might be sluggish or lead to side reactions.
| Catalyst System (Precursor/Ligand) | Amine Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Ni(COD)₂ / DPPF | Primary/Secondary Amines | NaOt-Bu | Toluene | 100 | 6-18 | 70-85% | Advantages: Cost-effective metal, broad scope for electron-rich and -poor aryl chlorides.[6][7] Disadvantages: Ni(COD)₂ is highly air-sensitive. |
| NiCl₂(DME) / Ligand | Morpholine, Various Amines | NaOt-Bu | 2-MeTHF | 100-120 | 12-24 | 75-90% | Advantages: Uses an air-stable Ni(II) precatalyst, operates in a greener solvent.[8] Disadvantages: May require higher catalyst loading or longer reaction times. |
| Ni(COD)₂ / 1,10-Phenanthroline | Pyrrolidine | NaOt-Bu | Toluene | 100 | 8-16 | ~84% | Advantages: Inexpensive ligand, can provide better selectivity and yield than phosphine ligands for certain substrates.[7] Disadvantages: Air-sensitive precatalyst. |
Other Alternatives: Copper-Catalyzed and Catalyst-Free Methods
While palladium and nickel dominate the field, other methods are emerging. Copper-catalyzed C-N couplings, modern variations of the Ullmann condensation, are known but are less commonly applied for the direct amination of 2-chloropyridines with simple amines compared to palladium and nickel systems.[9] More recent copper-catalyzed methods often focus on C-H amination or coupling with boronic acids.[10][11]
Interestingly, for highly activated substrates, catalyst-free methods have been reported. For instance, the reaction of 2-chloronicotinic acid with various anilines has been achieved in good yields under solvent-free conditions at elevated temperatures, representing a greener, cost-effective alternative, albeit with a potentially limited substrate scope.[12]
Experimental Workflow and Protocols
A systematic approach is crucial for the successful synthesis and optimization of this compound.
Workflow for Catalyst System Selection and Optimization
References
- 1. 2-chloro-4-(trifluoromethyl)nicotinic acid [stenutz.eu]
- 2. chembk.com [chembk.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-promoted ortho-directed C–H amination of 2-arylpyridines with NH-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
in vitro and in vivo efficacy of compounds derived from 2-Amino-4-(trifluoromethyl)nicotinic acid
An In-Depth Comparative Guide to the Efficacy of Compounds Derived from 2-Amino-4-(trifluoromethyl)nicotinic Acid and Related Scaffolds
Introduction: The Promise of a Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and enhance binding affinity.[1][2] The 2-amino-nicotinic acid framework, a derivative of vitamin B3, serves as a versatile starting point for the synthesis of novel therapeutic agents.[3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds derived from the this compound scaffold and structurally related analogs, offering insights into their potential across various therapeutic areas, including oncology and infectious diseases.
Comparative In Vitro Efficacy
The true test of a novel chemical entity begins at the cellular level. In vitro assays provide the foundational data on a compound's biological activity, cytotoxicity, and mechanism of action. Derivatives of trifluoromethyl-substituted pyridine and pyrimidine have demonstrated significant potential in several key areas.
Anticancer Activity
A prominent application for these derivatives is in oncology. Researchers have synthesized and tested a variety of compounds against different cancer cell lines, with some showing potency comparable or superior to existing chemotherapy agents.
For instance, a series of 2-amino-4,6-diphenylnicotinonitriles, which share the core 2-aminopyridine structure, were evaluated for their cytotoxicity against breast cancer cell lines.[4] Compound 3 from this series emerged as a particularly potent agent, exhibiting greater cytotoxicity than the standard chemotherapeutic drug Doxorubicin.[4] Similarly, 2-amino-4-(trifluoromethyl)pyrimidine derivatives have been investigated as inhibitors of Werner (WRN) helicase, a promising target in microsatellite instability-high (MSI-H) cancers.[5] The most active compound, 11g , demonstrated excellent cellular selectivity for MSI-H cell lines over microsatellite stable (MSS) cells.[5]
Table 1: Comparative In Vitro Anticancer Efficacy
| Compound ID | Derivative Class | Target Cell Lines | Assay | Efficacy (IC50) | Comparator Drug (IC50) |
| Compound 3 | 2-Amino-4,6-diphenylnicotinonitrile | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 1.81 ± 0.1 µM | Doxorubicin (3.18 ± 0.1 µM) |
| MCF-7 (Breast Cancer) | 2.85 ± 0.1 µM | Doxorubicin (4.17 ± 0.2 µM) | |||
| 11g | 2-Amino-4-(trifluoromethyl)pyrimidine | HCT116 (MSI-H Colorectal) | MTT Assay | 1.52 µM | Not specified |
| LNCaP (MSI-H Prostate) | 1.72 µM | Not specified | |||
| SW620 (MSS Colorectal) | 4.24 µM | Not specified | |||
| 11h | 2-Amino-4-(trifluoromethyl)pyrimidine | HCT116 (MSI-H Colorectal) | MTT Assay | 2.22 µM | Not specified |
| LNCaP (MSI-H Prostate) | 1.6 µM | Not specified |
Data synthesized from multiple sources for comparative purposes.[4][5]
Antifungal Activity
Beyond cancer, derivatives of the related 2-aminonicotinamide scaffold have shown significant promise as antifungal agents. These compounds were designed to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, a mechanism distinct from many existing antifungals.[6] This is crucial in the face of growing resistance to standard treatments like fluconazole.
Compounds 11g and 11h (note: different compounds from the anticancer study) displayed exceptional activity against Candida albicans and also exhibited broad-spectrum efficacy against fluconazole-resistant strains and other pathogenic fungi.[6]
Table 2: Comparative In Vitro Antifungal Efficacy
| Compound ID | Derivative Class | Target Organism | Assay | Efficacy (MIC80) |
| 11g | 2-Aminonicotinamide | Candida albicans | Broth Microdilution | 0.0313 µg/mL |
| Fluconazole-resistant C. albicans | 0.0313 - 2.0 µg/mL | |||
| Cryptococcus neoformans | 0.0313 - 2.0 µg/mL | |||
| 11h | 2-Aminonicotinamide | Candida albicans | Broth Microdilution | 0.0313 µg/mL |
| Fluconazole-resistant C. albicans | 0.0313 - 2.0 µg/mL | |||
| Cryptococcus neoformans | 0.0313 - 2.0 µg/mL |
Data extracted from a study on novel 2-aminonicotinamide derivatives.[6]
From Benchtop to Preclinical: In Vivo Efficacy
While in vitro data is essential for initial screening, in vivo studies in animal models are the critical next step to evaluate a compound's efficacy, tolerability, and pharmacokinetic profile in a complex biological system.
Anticancer Efficacy in Xenograft Models
Promising anticancer candidates from in vitro studies are often advanced to xenograft models, where human cancer cells are implanted into immunocompromised mice. A study on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, structurally related to the nicotinic acid scaffold, found that a lead compound was well-tolerated in mice and led to significant tumor regression in multiple colorectal cancer cell line and patient-derived xenograft models.[5] This demonstrates the translation of cellular potency to whole-organism therapeutic effect.
Table 3: Representative In Vivo Anticancer Efficacy
| Compound Class | Animal Model | Disease Model | Outcome |
| N-aryl-2-trifluoromethyl-quinazoline-4-amine | Mouse | MSI-H Colorectal Cancer Xenograft | Robust tumor regression |
Findings from a study on potential WRN-dependent anticancer agents.[5]
Antileishmanial Activity in Murine Models
The therapeutic potential of related structures has also been tested in vivo against parasitic diseases. In a study evaluating 2-nitrovinylfuran derivatives against Leishmaniasis, compounds furvina and UC245 were tested in a murine model of cutaneous leishmaniasis. Both compounds significantly reduced lesion growth, with an efficacy comparable to or even greater than the established drug Amphotericin B.[7]
Table 4: Comparative In Vivo Antileishmanial Efficacy
| Compound ID | Animal Model | Disease Model | Dosage | Outcome | Comparator Drug |
| Furvina | BALB/c Mice | Cutaneous Leishmaniasis (L. amazonensis) | 2 mg/kg (every 12h) | Reduced lesion growth | Amphotericin B |
| UC245 | BALB/c Mice | Cutaneous Leishmaniasis (L. amazonensis) | 100 mg/kg (every 12h) | Reduced lesion growth | Amphotericin B |
Data from an evaluation of 2-nitrovinylfuran derivatives against Leishmania.[7]
Experimental Workflows and Methodologies
To ensure scientific integrity, the protocols used to generate this efficacy data must be robust and reproducible. Below are detailed methodologies for key assays.
General Experimental Workflow
The progression from initial compound synthesis to in vivo testing follows a logical and rigorous path designed to identify the most promising candidates.
Caption: From Synthesis to Animal Models.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 11g , 11h ) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Murine Xenograft Model for In Vivo Efficacy
This protocol describes a standard method for evaluating the anticancer efficacy of a compound in a living organism.
Methodology:
-
Cell Preparation: Culture a human cancer cell line (e.g., MSI-H colorectal cells) to 80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.
-
Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., dissolved in a suitable vehicle) via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives only the vehicle.[5]
-
Efficacy Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.
Mechanism of Action: Inducing Apoptosis
Several of the potent anticancer compounds derived from these scaffolds exert their effect by inducing programmed cell death, or apoptosis. Studies on compounds 11g and 11h indicated they caused G2/M phase cell cycle arrest and induced early apoptosis in HCT116 cells.[5] This is a desirable trait for an anticancer agent, as it leads to the clean and efficient removal of malignant cells.
Caption: Proposed Apoptotic Pathway.
Conclusion and Future Directions
The evidence strongly supports that the this compound scaffold and its structural relatives are fertile ground for the development of novel therapeutic agents. Derivatives have demonstrated compelling in vitro and in vivo efficacy in both oncology and mycology. The trifluoromethyl group plays a crucial role in conferring the potent biological activity observed.[2]
Particularly noteworthy is the success of compounds targeting specific molecular pathways, such as the WRN helicase inhibitors for MSI-H cancers, which exemplifies a modern, targeted approach to drug discovery.[5] Similarly, the development of antifungal agents with novel mechanisms of action is critical for combating drug-resistant pathogens.[6]
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and further enhance their efficacy. The versatility of this chemical scaffold ensures that it will remain an area of intense investigation for years to come, with the potential to deliver next-generation therapies for some of our most challenging diseases.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of 2-nitrovinylfuran derivatives against Leishmania in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Amino-4-(trifluoromethyl)nicotinic Acid Derivatives
In the landscape of modern drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to toxic byproducts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of 2-Amino-4-(trifluoromethyl)nicotinic acid derivatives, a chemical class with significant therapeutic interest.
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] The strong carbon-fluorine bonds are resistant to metabolic degradation, often blocking potential metabolic hotspots.[1] However, the overall stability of a molecule is dictated by its entire structure. Understanding how modifications to the 2-amino-nicotinic acid scaffold impact its metabolic fate is paramount for lead optimization. This guide will delve into the established in vitro methods, explain the causality behind experimental choices, and provide a framework for data interpretation and comparison.
Pillar 1: Core Concepts in Metabolic Stability Assessment
The primary goal of in vitro metabolic stability assays is to predict a compound's in vivo metabolic fate.[2] These studies are crucial for making informed decisions about which compounds to advance in the development pipeline.[2] The two most common systems for this assessment are liver microsomes and hepatocytes.[2][3]
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) family.[4][5] Microsomal stability assays are excellent for high-throughput screening during the early stages of drug discovery to assess a compound's susceptibility to oxidative metabolism.[4][5]
-
Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[2][6] Hepatocyte assays provide a more comprehensive picture of a compound's metabolic profile.[6]
The key parameters derived from these assays are the half-life (t1/2) and the in vitro intrinsic clearance (CLint) .[2][7]
-
t1/2 (Half-life): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
CLint (Intrinsic Clearance): This value reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors.[7][8] It is a crucial parameter for predicting in vivo hepatic clearance.[9]
Pillar 2: The Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for generating trustworthy and reproducible data. The following section details a standard protocol for a liver microsomal stability assay, highlighting the rationale behind each step and the inclusion of necessary controls.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay
Materials:
-
Liver microsomes (human, rat, or other species of interest)[10]
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][11]
-
Test compounds and positive control compounds (e.g., Midazolam, Verapamil)[5][12]
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)[5][12]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[10][11]
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of your this compound derivatives and positive controls (e.g., 1 µM final concentration).[10]
-
Thaw the liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Crucial Control 1 (-NADPH): For each compound, prepare parallel incubations where the NADPH regenerating system is replaced with a buffer. This control ensures that any compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[11][12]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.[10] The time of addition is your zero time point (t=0).
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate plate containing the ice-cold quenching solution.[12] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity, while the internal standard aids in accurate quantification during LC-MS/MS analysis.[5][12]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)[14]
-
Pillar 3: Comparative Analysis & Data Interpretation
The true value of these assays lies in the ability to rank-order compounds based on their metabolic stability. This allows for the establishment of a Structure-Metabolism Relationship (SMR), guiding the next round of chemical synthesis.
Hypothetical Comparative Data Table
Below is a table of hypothetical data for a series of this compound derivatives, where 'R' represents different substituents on the molecule.
| Compound ID | R-Group | t1/2 (min) | CLint (µL/min/mg protein) | Stability Classification |
| Control | Verapamil | 15.2 | 91.2 | High Clearance |
| DER-001 | -H | 45.5 | 30.5 | Moderate Stability |
| DER-002 | -CH3 | 68.1 | 20.4 | Moderate-High Stability |
| DER-003 | -Cl | >120 | <11.5 | High Stability |
| DER-004 | -OCH3 | 25.3 | 54.9 | Low-Moderate Stability |
Interpretation:
-
DER-003 , with a chloro-substituent, demonstrates the highest metabolic stability in this hypothetical series. The electron-withdrawing nature of the chlorine may be deactivating the aromatic ring towards oxidative metabolism.
-
DER-004 , with a methoxy group, shows the lowest stability. O-demethylation is a very common metabolic pathway catalyzed by CYP enzymes, making this a likely metabolic hotspot.
-
This SMR suggests that for this scaffold, electron-withdrawing or sterically hindering groups at the 'R' position may improve metabolic stability.
Potential Metabolic Pathways
The trifluoromethyl group itself is highly resistant to metabolism.[1] However, other parts of the this compound scaffold can be susceptible to metabolic transformation.
Caption: Potential metabolic pathways for the core scaffold.
This diagram illustrates that while the -CF3 group is stable, metabolic attacks can occur elsewhere. Identifying the metabolites formed (metabolite ID studies) is a logical next step for compounds of high interest to pinpoint these "soft spots" and guide further chemical modifications.
Conclusion
Assessing the metabolic stability of novel chemical entities like this compound derivatives is a cornerstone of modern drug discovery. By employing robust, self-validating in vitro assays such as the liver microsomal stability assay, researchers can generate comparative data to rank-order compounds and build crucial structure-metabolism relationships. This systematic approach, grounded in sound scientific principles, enables the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in the clinic.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. nuvisan.com [nuvisan.com]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Toxicological Landscape of 2-Amino-4-(trifluoromethyl)nicotinic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability and receptor binding affinity. This has made trifluoromethyl-substituted heterocycles, such as 2-Amino-4-(trifluoromethyl)nicotinic acid, valuable scaffolds in medicinal chemistry. However, these structural modifications also necessitate a thorough evaluation of their toxicological profile. This guide provides a comparative analysis of the available toxicity data for derivatives of 2-aminonicotinic acid, offering insights into their potential cytotoxic, genotoxic, and systemic effects. Due to the limited direct experimental data on this compound, this guide synthesizes information from structurally related compounds to infer its potential toxicological characteristics and provides detailed protocols for its assessment.
The 2-Aminonicotinic Acid Scaffold: A Double-Edged Sword
The 2-aminopyridine core, a key feature of this compound, is a common motif in pharmacologically active compounds. While contributing to desired therapeutic effects, this scaffold and its derivatives have also been associated with various toxicities. Understanding the structure-toxicity relationship is therefore paramount in the development of safe and effective drug candidates.
Comparative Cytotoxicity Profile
These findings suggest that the 2-aminonicotinic acid scaffold can be a platform for potent cytotoxic agents. The presence and nature of substituents at positions 4 and 6 of the pyridine ring appear to play a crucial role in modulating this activity. The electron-withdrawing nature of the trifluoromethyl group in the target compound could potentially influence its interaction with biological targets and, consequently, its cytotoxic profile.
Table 1: Comparative Cytotoxicity of 2-Aminonicotinic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-chlorophenyl)-6-(3-methoxyphenyl)nicotinonitrile | MDA-MB-231 (Breast Cancer) | Not specified, but highly potent | [1] |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Compound S2) | PC3 (Prostate Cancer) | 0.2 | [2][3] |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Compound S3) | PC3 (Prostate Cancer) | 0.261 | [2][3] |
| 5-Fluorouracil (Standard) | PC3 (Prostate Cancer) | 7.49 | [2] |
Note: This table presents data for structurally related compounds to infer the potential cytotoxicity of this compound. Direct experimental data for the target compound is not available.
Genotoxicity Assessment: A Critical Safety Endpoint
Genotoxicity, the ability of a substance to damage DNA, is a critical concern in drug development due to its association with carcinogenesis. Standard assays to evaluate genotoxicity include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.
While no specific genotoxicity data for this compound was found, the structurally related compound pyridine has been shown to be non-mutagenic in several strains of Salmonella typhimurium (Ames test).[4] However, the addition of the amino and trifluoromethyl groups could significantly alter the molecule's reactivity and potential for DNA interaction. Therefore, direct testing of this compound is essential.
Potential for Systemic Toxicity
The broader toxicological profile, including organ-specific toxicities, is a key consideration for any new chemical entity.
Hepatotoxicity
The liver is a primary site of drug metabolism and is often susceptible to toxicity. Nicotinic acid (niacin) itself has been associated with hepatotoxicity, particularly at high doses and with sustained-release formulations.[5] The mechanism is thought to be direct cellular injury. Given that this compound is a derivative of nicotinic acid, the potential for hepatotoxicity should be carefully evaluated. In vitro models using human liver cell lines like HepG2 are a valuable first step in this assessment.[6][7][8][9]
Cardiotoxicity
Cardiotoxicity is another significant concern in drug safety. While no direct evidence links this compound to cardiotoxicity, some pyridine derivatives have been associated with cardiac effects. A case report on 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ), a heterocyclic amine, showed evidence of myocardial damage in nonhuman primates.[10] Although structurally distinct, this highlights the potential for pyridine-containing compounds to affect cardiac tissue.
Acute Oral Toxicity
Safety data for 2-Amino-4-(trifluoromethyl)pyridine, a structurally similar compound lacking the carboxylic acid group, indicates that it is fatal if swallowed.[11] Another related compound, 5-amino-2-(trifluoromethyl)pyridine, has been reported to cause toxic encephalopathy and methemoglobinemia upon inhalation.[12] These findings underscore the potential for significant acute toxicity within this chemical class and necessitate careful handling and thorough in vivo evaluation following guidelines such as OECD TG 423.[13][14][15][16]
Experimental Protocols for Toxicity Assessment
To facilitate the toxicological evaluation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17][18][19][20][21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[20][21]
Diagram of MTT Assay Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
In Vitro Genotoxicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[22][23][24][25][26]
Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[22][23]
Step-by-Step Protocol:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Metabolic Activation (Optional): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism.[22]
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add the mixture to molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[22]
-
Incubation: Incubate the plates at 37°C for 48 hours.[22][24]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Diagram of Ames Test Workflow:
Caption: General workflow of the Ames test for mutagenicity.
In Vitro Genotoxicity Assessment: Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[27][28][29][30][31]
Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates genotoxic damage.[27][28]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat them with the test compound at various concentrations, with and without metabolic activation (S9).[29][31]
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[27][28]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[29]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[27]
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Diagram of In Vitro Micronucleus Assay Workflow:
Caption: Workflow for the in vitro micronucleus assay.
Conclusion and Future Directions
The available data on structurally related compounds suggest that this compound and its derivatives have the potential to exhibit significant biological activity, including cytotoxicity. The presence of the 2-aminopyridine scaffold, coupled with the electron-withdrawing trifluoromethyl group, warrants a thorough and systematic toxicological evaluation.
There is a clear need for direct experimental data on the cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and in vivo toxicity of this compound. The protocols provided in this guide offer a starting point for researchers to conduct these crucial safety assessments. Furthermore, the use of in silico predictive toxicology models could provide valuable initial insights and help prioritize compounds for further testing. As the development of novel therapeutics based on this scaffold continues, a comprehensive understanding of their toxicity profiles will be essential for ensuring patient safety and regulatory success.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. nbinno.com [nbinno.com]
- 6. reprocell.com [reprocell.com]
- 7. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Cardiac damage induced by 2-amino-3-methyl-imidazo[4,5-f]quinoline in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 23. microbiologyinfo.com [microbiologyinfo.com]
- 24. ossila.com [ossila.com]
- 25. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
- 27. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. criver.com [criver.com]
- 30. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Amino-4-(trifluoromethyl)nicotinic Acid: Ensuring Safety and Procedural Integrity
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2-Amino-4-(trifluoromethyl)nicotinic acid, a fluorinated pyridine carboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its structural motifs also necessitate a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as 4-(Trifluoromethyl)nicotinic acid and other amino-trifluoromethyl-nicotinic acid isomers, provide a strong basis for a conservative risk assessment.
These related compounds are consistently classified as hazardous, with the primary concerns being:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4][5]
-
Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4][5]
-
Acute Toxicity (Oral): Some analogs are classified as harmful or fatal if swallowed, warranting an assumption of similar toxicity.[6][7]
The trifluoromethyl group and the carboxylic acid moiety can influence the compound's reactivity and toxicological profile. Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent approach. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling hazardous and cytotoxic drugs, which serve as an authoritative framework for establishing safe work practices.[8][9][10][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a critical barrier against chemical exposure. The main routes of exposure for a solid compound like this are inhalation of dusts, skin absorption, and ingestion.[11] The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Chemical Safety Goggles- Full-face Shield- Lab Coat/Chemically Resistant Gown- NIOSH-approved Particulate Respirator (e.g., N95) | The highest risk of aerosolization and dust generation occurs during solid handling. A respirator is crucial to prevent inhalation.[4][12] A face shield protects the entire face from splashes or airborne particles. |
| Dissolution and Solution Handling | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat | The risk of inhalation is lower once the compound is in solution, but the risk of splashes remains. |
| Reaction Setup and Workup | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat/Chemically Resistant Gown | Standard protection against chemical splashes and contact during transfers and manipulations. |
| Waste Disposal | - Nitrile Gloves- Chemical Safety Goggles- Lab Coat | Protects against residual contamination on containers and during the disposal process. |
A Note on Glove Selection: Always use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[12]
Engineering Controls and Safe Handling Workflow
PPE is the last line of defense. The primary method for controlling exposure should always be through robust engineering controls and well-defined procedures.
Engineering Controls:
-
Chemical Fume Hood: All work with solid this compound and its concentrated solutions must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.[13]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[14][15]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3][16]
Safe Handling Workflow:
The following diagram illustrates the critical steps for safely handling this compound from receipt to disposal. Each step is designed to minimize exposure and ensure a controlled environment.
Caption: Workflow for Safely Handling this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste.[12][16] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][17]
Storage and Disposal: Completing the Lifecycle
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][16] It should be stored away from incompatible materials such as strong oxidizing agents.[1][3]
-
Disposal: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Dispose of it in accordance with all applicable local, state, and federal regulations.[13][15][18] Do not pour waste down the drain or dispose of it with general laboratory trash.
By adhering to these scientifically grounded safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring the continued integrity and success of their vital research endeavors.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-(trifluoromethyl)nicotinic acid AldrichCPR 944900-39-4 [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. tmmedia.in [tmmedia.in]
- 14. chemos.de [chemos.de]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
